KDdiA-PC
描述
属性
分子式 |
C36H66NO11P |
|---|---|
分子量 |
719.9 g/mol |
IUPAC 名称 |
[2-[(E)-11-carboxy-9-oxoundec-10-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H66NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-35(41)45-30-33(31-47-49(43,44)46-29-28-37(2,3)4)48-36(42)25-22-19-16-17-20-23-32(38)26-27-34(39)40/h26-27,33H,5-25,28-31H2,1-4H3,(H-,39,40,43,44)/b27-26+ |
InChI 键 |
XWKBYMQTSGGZLW-CYYJNZCTSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)/C=C/C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)C=CC(=O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC) is a prominent oxidized phospholipid species and a high-affinity ligand for the scavenger receptor CD36.[1][2] As a component of oxidized low-density lipoprotein (oxLDL), this compound plays a critical role in the pathogenesis of atherosclerosis. Its interaction with CD36 on macrophages initiates a signaling cascade that leads to the uptake of oxLDL, cellular cholesterol accumulation, and the formation of foam cells, a hallmark of atherosclerotic plaques.[3][4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, relevant quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Core Concepts
This compound is chemically defined as 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine.[1][5] It belongs to a family of oxidized phospholipids (B1166683) that are generated during oxidative stress and are found enriched in atherosclerotic lesions.[3] The defining structural feature of this compound and similar oxidized phospholipids that confers high-affinity binding to CD36 is an oxidatively truncated sn-2 acyl group with a terminal γ-oxo-α,β-unsaturated carbonyl moiety.[6]
Physicochemical Properties
| Property | Value | Reference |
| Formal Name | 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine | [1] |
| CAS Number | 439904-34-4 | [1] |
| Molecular Formula | C36H66NO11P | [1][7] |
| Molecular Weight | 719.9 g/mol | [1][7] |
| Synonyms | Pthis compound | [7] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound involves its specific binding to the macrophage scavenger receptor CD36.[1][3] This interaction is largely electrostatic, occurring between the negatively charged carboxylate group on the sn-2 acyl chain of this compound and positively charged lysine (B10760008) residues (specifically Lys164 and Lys166) within the binding domain of CD36.[6]
Upon binding, this compound facilitates the recognition and uptake of oxLDL particles by macrophages. This process is a critical step in the formation of foam cells.[3] The binding of this compound to CD36 can trigger downstream signaling pathways, including the activation of c-Jun N-terminal kinases (JNK), which are involved in the cellular response to stress and inflammation.[4]
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to foam cell formation.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, synthesized from published research.
Preparation of this compound Containing Vesicles
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound, which can be used in various binding and cellular uptake assays.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or similar carrier phospholipid
-
This compound
-
Argon gas
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-extruder with 0.1 µm polycarbonate filters
Procedure:
-
In a clean glass vial, dissolve the desired molar ratio of POPC and this compound in chloroform. A typical ratio for binding assays is 5-10 mol % this compound.
-
Evaporate the chloroform under a gentle stream of argon gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with argon-sparged PBS by vortexing vigorously. This will form multilamellar vesicles.
-
To create unilamellar vesicles, subject the vesicle suspension to multiple extrusions (at least 10 passes) through a 0.1 µm polycarbonate filter using a mini-extruder at a temperature above the lipid transition temperature (e.g., 37°C).
-
The resulting SUVs can be stored under argon at 4°C for a short period before use.
CD36 Binding Assay (Competition Format)
This assay measures the ability of this compound-containing vesicles to compete with a labeled ligand (e.g., 125I-oxLDL) for binding to CD36 expressed on cells.
Materials:
-
HEK-293 cells stably transfected with human CD36
-
Control (mock-transfected) HEK-293 cells
-
125I-labeled oxidized LDL (125I-oxLDL)
-
This compound containing vesicles (prepared as in 3.1)
-
Binding buffer (e.g., DMEM with 0.1% BSA)
-
Wash buffer (e.g., cold PBS)
-
Gamma counter
Procedure:
-
Plate CD36-expressing and control cells in 24-well plates and grow to confluency.
-
On the day of the experiment, wash the cells once with binding buffer.
-
Prepare serial dilutions of the this compound vesicles (unlabeled competitor) in binding buffer.
-
Add a constant concentration of 125I-oxLDL (e.g., 5 µg/mL) to each well, along with the varying concentrations of the competitor vesicles.
-
Incubate the plates at 4°C for 3-4 hours with gentle agitation.
-
Aspirate the incubation medium and wash the cells three times with cold wash buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.
-
Calculate the specific binding by subtracting the radioactivity bound to control cells from that bound to CD36-expressing cells.
-
Plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value.
Macrophage Foam Cell Formation Assay
This assay quantifies the accumulation of cholesterol esters in macrophages after treatment with this compound, indicating foam cell formation.
Materials:
-
Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7)
-
This compound containing vesicles
-
[14C]oleic acid
-
RPMI 1640 medium with 10% fetal bovine serum
-
Thin-layer chromatography (TLC) plates
-
Hexane/diethyl ether/acetic acid (80:20:1, v/v/v) as the mobile phase
-
Scintillation counter
Procedure:
-
Plate macrophages in 12-well plates and allow them to adhere.
-
Incubate the cells with this compound vesicles (e.g., 30 µM) and [14C]oleic acid (e.g., 1.5 µCi/mL) in culture medium at 37°C.
-
After 24 hours, remove the medium and wash the cells with PBS.
-
Extract the cellular lipids using a suitable solvent system (e.g., hexane:isopropanol, 3:2, v/v).
-
Separate the cholesterol esters from other lipids by TLC using the specified mobile phase.
-
Scrape the silica (B1680970) corresponding to the cholesterol ester band and quantify the radioactivity by liquid scintillation counting.
-
An increase in [14C]oleate incorporation into cholesterol esters indicates foam cell formation.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on macrophage foam cell formation.
Caption: Workflow for macrophage foam cell formation assay.
Quantitative Data Summary
The following table summarizes key quantitative data related to the interaction of this compound with CD36.
| Parameter | Value | Cell Type/System | Reference |
| IC50 for competing 125I-NO2-LDL binding to CD36 | Comparable to its analog KOdiA-PC | HEK-293 cells overexpressing CD36 | [5] |
| Binding Affinity to CD36 | High affinity | GST-CD36 fusion protein | [6] |
| Effective Concentration for Foam Cell Formation | ~30 µM | Mouse peritoneal macrophages | [5] |
| Molar Ratio for CD36 Binding in Vesicles | 0.3 mol% sufficient | In vitro binding assay | [2] |
| Concentration for CD36 Binding in SLBs | Gradients of 5, 7, or 10 mol% | Supported Lipid Bilayers | [8][9] |
Conclusion
This compound is a crucial molecule in the study of atherosclerosis and lipid metabolism. Its specific and high-affinity interaction with the CD36 scavenger receptor provides a clear mechanism for the uptake of oxidized lipids and the subsequent formation of foam cells. The experimental protocols and data presented in this guide offer a foundation for researchers to further investigate the roles of this compound and other oxidized phospholipids in cardiovascular disease and to explore potential therapeutic interventions targeting this pathway.
References
- 1. Oxidized phosphatidylserine–CD36 interactions play an essential role in macrophage-dependent phagocytosis of apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of oxidized phospholipids in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel family of atherogenic oxidized phospholipids promotes macrophage foam cell formation via the scavenger receptor CD36 and is enriched in atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A CD36-dependent signaling cascade is necessary for macrophage foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping and Characterization of the Binding Site for Specific Oxidized Phospholipids and Oxidized Low Density Lipoprotein of Scavenger Receptor CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Phospholipid Oxidation Products in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microfluidic Generation of Oxidized Phospholipid Gradients in Supported Lipid Bilayers to Examine Scavenger Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling KDdiA-PC: A Key Ligand in Atherosclerosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the complex landscape of cardiovascular disease, the role of oxidized phospholipids (B1166683) (oxPLs) has emerged as a critical area of investigation. Among these, 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC) stands out as a potent bioactive lipid. It is a specific oxidized phosphatidylcholine found in oxidized low-density lipoprotein (oxLDL) particles and is recognized as a high-affinity ligand for the scavenger receptor CD36. This interaction is a pivotal event in the pathogenesis of atherosclerosis, triggering cellular signaling cascades that lead to foam cell formation and the progression of atherosclerotic plaques. This technical guide provides a comprehensive overview of this compound, including its chemical identity, quantitative data on its receptor interactions, detailed experimental protocols for its study, and a visualization of its associated signaling pathway.
Synonyms for this compound include:
-
[(2R)-2-[(E)-11-carboxy-9-oxoundec-10-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[1]
-
1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine[1]
Quantitative Data: Receptor Binding Affinity
The interaction between this compound and the scavenger receptor CD36 is a key aspect of its biological function. The following table summarizes quantitative data from competitive binding assays, illustrating the affinity of this compound and related molecules for CD36. The IC50 value represents the concentration of a ligand that is required to inhibit 50% of the binding of a radiolabeled ligand, in this case, 125I-NO2-LDL, to cells overexpressing CD36.
| Compound | Description | IC50 (nM) for CD36 Binding |
| This compound | 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine | ~100 |
| KOdiA-PC | 1-palmitoyl-2-(5-keto-6-octendioyl)-sn-glycero-3-phosphocholine | ~150 |
| PDPC | 1-palmitoyl-2-dodecanedioyl-sn-glycero-3-phosphocholine | ~200 |
| PSPC | 1-palmitoyl-2-suberoyl-sn-glycero-3-phosphocholine | ~250 |
Data is approximated from graphical representations in referenced literature. The binding abilities were determined by assessing the concentrations of synthetic phospholipids required to block 50% of 125I-NO2-LDL binding to CD36 transfected cells.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound and other oxidized phospholipids was first described by Podrez, et al. in 2002.[3] The following is a generalized protocol based on the principles outlined in their work and subsequent publications.
Objective: To chemically synthesize 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (this compound).
Methodology:
-
Oxidation of Precursor Phospholipid: The synthesis starts with a commercially available, structurally defined phosphatidylcholine, such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC). The oxidation of PLPC is induced using a system that mimics biological oxidation, such as the myeloperoxidase (MPO)-H2O2-NO2- system.[3]
-
Purification of Oxidized Products: The resulting mixture of oxidized phospholipids is separated using high-performance liquid chromatography (HPLC). A C18 reverse-phase column is typically used with a gradient of organic solvent (e.g., methanol/acetonitrile) in an aqueous buffer. Fractions are collected and monitored by UV-Vis spectroscopy and mass spectrometry.
-
Structural Identification and Confirmation: The fraction corresponding to this compound is identified by online electrospray ionization tandem mass spectrometry (LC/ESI/MS/MS).[3][4] The structure is then confirmed using high-resolution mass spectrometry to determine the exact mass and multinuclear NMR spectroscopy to elucidate the precise arrangement of atoms.[3]
-
Quantification: The concentration of the purified this compound can be determined using a phosphate (B84403) assay or by comparison with a known standard.
Protocol 2: CD36 Competitive Binding Assay
This protocol describes a cell-based assay to determine the binding affinity of this compound to the CD36 receptor.
Objective: To quantify the ability of this compound to compete with a known radiolabeled ligand for binding to CD36 expressed on host cells.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably transfected with human CD36 are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) to confluency.
-
Preparation of Ligands:
-
Radiolabeled Ligand: 125I-labeled nitrated-oxidized LDL (125I-NO2-LDL) is prepared as previously described.[2]
-
Competitor Ligand: A stock solution of this compound in an appropriate solvent (e.g., ethanol) is prepared and serially diluted to a range of concentrations. Vesicles containing this compound can be prepared by extrusion through a polycarbonate filter.[2]
-
-
Binding Assay:
-
The CD36-expressing cells are washed and incubated in a binding buffer.
-
A fixed concentration of 125I-NO2-LDL (e.g., 5 µg/mL) is added to the cells.
-
Increasing concentrations of this compound (or other competitor lipids) are added to the wells.
-
The cells are incubated at 4°C for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
-
Washing and Lysis: The cells are washed multiple times with a cold wash buffer to remove unbound radioligand. The cells are then lysed with a suitable lysis buffer (e.g., containing NaOH).
-
Quantification: The amount of bound 125I-NO2-LDL is quantified by measuring the radioactivity in the cell lysate using a gamma counter.
-
Data Analysis: The percentage of specific binding is calculated for each concentration of the competitor. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a one-site competition model using non-linear regression analysis.[2]
Signaling Pathway and Visualization
The binding of this compound to the scavenger receptor CD36 on macrophages and platelets initiates a complex intracellular signaling cascade. This pathway plays a crucial role in the cellular responses that contribute to atherosclerosis and thrombosis. Key events in this pathway include the recruitment and activation of Src family kinases, which in turn activate downstream MAP kinases, ultimately leading to cellular responses such as foam cell formation and platelet activation.
The following diagram illustrates the key steps in the CD36 signaling pathway initiated by oxidized phospholipids like this compound.
Caption: this compound binding to CD36 initiates a signaling cascade involving Src kinases and MAP kinases.
Conclusion
This compound is a structurally defined oxidized phospholipid that serves as a high-affinity ligand for the scavenger receptor CD36. The interaction between this compound and CD36 is a critical event in the molecular pathogenesis of atherosclerosis, driving macrophage foam cell formation and promoting a pro-thrombotic state. The quantitative data on its binding affinity, coupled with detailed experimental protocols for its synthesis and study, provide a robust framework for further research into its biological roles. The elucidation of the CD36 signaling pathway activated by this compound offers potential targets for the development of novel therapeutic interventions aimed at mitigating cardiovascular disease. Further investigation into the precise downstream effects of this signaling axis will be crucial for a comprehensive understanding of its role in health and disease.
References
- 1. Design and Synthesis of a Stable Oxidized Phospholipid Mimic with Specific Binding Recognition for Macrophage Scavenger Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Identification of a Novel Family of Oxidized Phospholipids That Serve as Ligands for the Macrophage Scavenger Receptor CD36* | Semantic Scholar [semanticscholar.org]
- 3. Identification of a novel family of oxidized phospholipids that serve as ligands for the macrophage scavenger receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel family of atherogenic oxidized phospholipids promotes macrophage foam cell formation via the scavenger receptor CD36 and is enriched in atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine and Related Oxidized Phospholipids
Disclaimer: Information on the specific molecule 1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine (PKDdiA-PC) is limited in publicly available literature. This guide provides a comprehensive overview of this molecule based on available data and draws on extensive research on structurally and functionally similar oxidized phospholipids (B1166683), such as 1-(palmitoyl)-2-(5-keto-6-octene-dioyl) phosphatidylcholine (KOdiA-PC) and 1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine (B3025673) (PoxnoPC), to present a thorough technical resource for researchers, scientists, and drug development professionals.
Introduction to Oxidized Phospholipids (OxPLs)
Oxidized phospholipids are generated from the oxidation of polyunsaturated fatty acids esterified to the glycerol (B35011) backbone of phospholipids.[1] This process is a hallmark of oxidative stress and is implicated in a variety of chronic inflammatory diseases, most notably atherosclerosis.[1][2] OxPLs are recognized as key pathogenic components of oxidized low-density lipoproteins (oxLDL), contributing to the initiation and progression of atherosclerotic plaques.[1] These molecules exert a wide range of biological effects, acting as signaling molecules that can modulate inflammatory responses, gene expression, and cellular functions.[2][3] A critical aspect of their pathophysiology is their recognition by scavenger receptors on immune cells, such as CD36 on macrophages, which leads to foam cell formation, a key event in atherogenesis.[4][5]
Chemical Structure and Properties
The fundamental structure of these molecules consists of a glycerophosphocholine backbone with a saturated fatty acid, typically palmitic acid, at the sn-1 position. The sn-2 position is occupied by an oxidized, truncated fatty acyl chain that imparts the specific biological activity to the molecule.
2.1. 1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine (Pthis compound)
This molecule features an 11-carbon dicarboxylic acyl chain with an oxo group at the C9 position and a double bond in the trans configuration between C10 and C11 at the sn-2 position.[6] This specific structure is crucial for its recognition by scavenger receptors.[7]
2.2. Structurally Related Analogs
-
KOdiA-PC (1-(palmitoyl)-2-(5-keto-6-octene-dioyl) phosphatidylcholine): This is a well-characterized OxPL with a C8 dicarboxylic acid at the sn-2 position containing a keto group. It is a potent ligand for the CD36 receptor.[8][9]
-
PoxnoPC (1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine): This OxPL has a C9 chain with a terminal aldehyde group at the sn-2 position.[10][11] Unlike Pthis compound and KOdiA-PC, it possesses a neutral aldehyde group instead of a negatively charged carboxyl group at the terminus of the oxidized acyl chain.[11]
The presence of polar functional groups (carboxyl, oxo, or aldehyde) on the truncated sn-2 chain leads to a conformational change where this chain can protrude from the lipid bilayer into the aqueous phase, forming a "lipid whisker" model.[12] This orientation makes the oxidized moiety accessible for binding to scavenger receptors like CD36.[12]
2.3. Physicochemical Properties
The introduction of oxidized acyl chains alters the biophysical properties of lipid membranes. Studies on PoxnoPC and the related PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) have shown that these molecules can decrease the thickness of the lipid bilayer and affect lipid packing and membrane permeability.[11][13] The orientation of the oxidized tail differs depending on its terminal group, with carboxylated tails tending to extend towards the aqueous interface, while aldehyde groups may embed deeper into the bilayer.[11][13]
| Property | Pthis compound | KOdiA-PC | PoxnoPC | Reference |
| Molecular Formula | C36H66NO11P | C32H58NO11P | C30H58NO9P | [6][14] |
| Molecular Weight | 723.88 g/mol | 663.8 g/mol | 607.75 g/mol | [6][14][15] |
| Key Structural Feature | C11 dicarboxylic oxo-acyl chain at sn-2 | C8 dicarboxylic keto-acyl chain at sn-2 | C9 monocarboxylic oxo-acyl chain at sn-2 | [6][10][14] |
Biological Role and Signaling Pathways
Oxidized phospholipids like Pthis compound and KOdiA-PC are key ligands for the macrophage scavenger receptor CD36.[7][16] The binding of these lipids, often presented on the surface of oxLDL, to CD36 is a critical step in the pathogenesis of atherosclerosis.[4][8]
3.1. CD36-Mediated Signaling in Macrophages
The interaction of OxPLs with CD36 on macrophages initiates a signaling cascade that leads to the uptake of oxLDL and the transformation of macrophages into foam cells.[17] This process is central to the development of atherosclerotic plaques.[5] The signaling pathway involves the activation of protein kinase C (PKC) and the subsequent activation of the transcription factor peroxisome proliferator-activated receptor-gamma (PPAR-γ).[17] PPAR-γ, in turn, upregulates the expression of CD36, creating a positive feedback loop that enhances the uptake of oxLDL.[17]
Experimental Protocols
The study of oxidized phospholipids involves their synthesis, purification, and characterization, as well as various in vitro and in vivo assays to assess their biological activity.
4.1. Synthesis and Purification of Oxidized Phospholipids
The synthesis of specific OxPLs like KOdiA-PC and Pthis compound is a complex process that is often not detailed in full in every publication but follows general principles of organic chemistry and lipid chemistry. A general approach involves:
-
Starting Material: Typically, a lysophosphatidylcholine (B164491) with a defined fatty acid at the sn-1 position (e.g., 1-palmitoyl-sn-glycero-3-phosphocholine) is used.
-
Synthesis of the Oxidized Acyl Chain: The specific dicarboxylic acid or oxo-acid to be esterified to the sn-2 position is synthesized separately. This often involves multiple steps of organic synthesis to create the desired chain length and functional groups.
-
Esterification: The synthesized oxidized acyl chain is then coupled to the hydroxyl group at the sn-2 position of the lysophosphatidylcholine. This can be achieved using various coupling reagents common in lipid synthesis.
-
Purification: The final product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity.[7]
-
Characterization: The structure and purity of the synthesized OxPL are confirmed by mass spectrometry (e.g., LC/ESI/MS/MS).[7]
4.2. In Vitro Macrophage Uptake Assay
This assay is crucial for determining the ability of OxPLs to mediate the uptake of lipoproteins by macrophages via scavenger receptors.
-
Cell Culture: A macrophage cell line (e.g., THP-1 derived macrophages or primary mouse macrophages) is cultured under standard conditions.[16]
-
Preparation of Labeled Lipoproteins/Nanoparticles: Lipoproteins (like LDL) or synthetic nanoparticles are labeled with a fluorescent probe. The OxPL of interest (e.g., KOdiA-PC) is incorporated into these particles.[16]
-
Incubation: The cultured macrophages are incubated with the labeled particles containing the OxPL. Control experiments are run with particles lacking the OxPL.
-
Quantification of Uptake: After incubation, the cells are washed to remove unbound particles. The amount of internalized fluorescence is quantified using techniques like flow cytometry or fluorescence microscopy.[16]
-
Inhibition Studies: To confirm the role of a specific receptor like CD36, the assay can be repeated in the presence of a blocking antibody against CD36 or in cells where the CD36 gene has been knocked down. A significant reduction in uptake in the presence of the inhibitor confirms the receptor's involvement.[16]
4.3. Experimental Workflow for Macrophage Uptake Assay
Conclusion
1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine (Pthis compound) and its analogs are potent bioactive lipids that play a significant role in the pathophysiology of atherosclerosis and other inflammatory conditions. Their ability to act as high-affinity ligands for the scavenger receptor CD36 makes them critical molecules in the process of foam cell formation. Understanding the structure, function, and signaling pathways of these oxidized phospholipids is essential for the development of novel therapeutic strategies targeting diseases driven by oxidative stress. Further research into the specific biological activities of Pthis compound will be valuable in elucidating the diverse roles of different OxPL species in health and disease.
References
- 1. Oxidised phospholipids as biomarkers in human disease [smw.ch]
- 2. Oxidized phospholipids as modulators of inflammation in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation and Biological Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. The role of oxidized phospholipids in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C36H66NO11P | CID 71684450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-atherogenic effects of CD36-targeted epigallocatechin gallate-loaded nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of oxidation on POPC lipid bilayers: anionic carboxyl group plays a major role - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01692G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of oxidation on POPC lipid bilayers: anionic carboxyl group plays a major role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KOdiA-PC | C32H58NO11P | CID 91885957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nanoparticles target intimal macrophages in atherosclerotic lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of CD36 expression by oxidized LDL and IL-4 by a common signaling pathway dependent on protein kinase C and PPAR-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to KDdiA-PC as an Oxidized Phospholipid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-(9-keto-10-dodecendioyl)-sn-glycero-3-phosphocholine (KDdiA-PC) is a prominent member of the family of oxidized phospholipids (B1166683) (oxPLs), which are increasingly recognized for their significant roles in a variety of physiological and pathological processes. Formed from the oxidation of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), a common component of cellular membranes and lipoproteins, this compound acts as a potent bioactive lipid mediator.[1] Its accumulation in tissues is particularly associated with chronic inflammatory conditions, most notably atherosclerosis.
This technical guide provides a comprehensive overview of this compound, focusing on its structure, biological activities, and the underlying molecular mechanisms of action. It is intended to serve as a valuable resource for researchers and professionals in the fields of lipid biology, immunology, and drug development who are interested in the roles of oxidized phospholipids in health and disease. This document details the interaction of this compound with its primary receptor, the scavenger receptor CD36, and the subsequent signaling cascades that lead to significant cellular responses, such as macrophage foam cell formation, a critical event in the development of atherosclerotic plaques.
Structure and Formation of this compound
This compound is structurally characterized by a palmitoyl (B13399708) group at the sn-1 position and a truncated, oxidized acyl group at the sn-2 position of the glycerol (B35011) backbone, with a phosphocholine (B91661) headgroup. The sn-2 acyl chain is a 12-carbon dicarboxylic acid with a ketone group at the 9th position and a double bond between the 10th and 11th carbons. This γ-oxo-α,β-unsaturated carboxylic acid moiety is a key structural feature responsible for its high-affinity binding to scavenger receptors.[2][3]
The formation of this compound occurs through the oxidative modification of PLPC, a process that can be initiated by enzymatic and non-enzymatic reactions involving reactive oxygen species (ROS). This oxidative process leads to the truncation of the linoleoyl group at the sn-2 position, resulting in the formation of the characteristic functional groups of this compound.
Biological Activities and Interaction with CD36
The primary and most well-characterized biological activity of this compound is its function as a high-affinity ligand for the class B scavenger receptor CD36.[1] This interaction is a critical initiating event in the pathogenesis of atherosclerosis. By binding to CD36 on the surface of macrophages, this compound facilitates the uptake of oxidized low-density lipoprotein (oxLDL), leading to the accumulation of cholesterol esters and the transformation of macrophages into foam cells.[4]
Quantitative Data on this compound and CD36 Interaction
The binding of this compound to CD36 is a high-affinity interaction that can be quantified in competitive binding assays. The following table summarizes key quantitative data from such an assay, where the ability of various phospholipids to compete with the binding of radiolabeled nitrated LDL (¹²⁵I-NO₂-LDL) to CD36-expressing cells was measured.
| Competitor Phospholipid | IC₅₀ for CD36 Binding (µM) | Reference |
| This compound | ~5 | [5] |
| KOdiA-PC | ~5 | [5] |
| PDPC | ~7 | [5] |
| PSPC | ~10 | [5] |
Table 1: Competitive binding activity of this compound and other synthetic phospholipids for the scavenger receptor CD36. IC₅₀ values were determined by the ability of the phospholipids to inhibit the binding of ¹²⁵I-NO₂-LDL to HEK293 cells overexpressing CD36.[5]
Signaling Pathways Modulated by this compound
The binding of this compound to CD36 initiates a complex intracellular signaling cascade that ultimately leads to the engulfment of oxidized lipoproteins and the formation of foam cells. A key pathway involves the activation of non-receptor Src family kinases, followed by a MAP kinase cascade.
CD36 Signaling Cascade
Upon ligand binding, CD36 recruits and activates the Src family kinases Fyn and Lyn.[6] This leads to the subsequent activation of a downstream signaling complex that includes Vav family guanine (B1146940) nucleotide exchange factors.[2][4][6][7] Vav proteins, in turn, activate the MAP kinase kinase kinase MEKK2, which then phosphorylates and activates the MAP kinase kinase MKK4. Finally, MKK4 activates the MAP kinase JNK2, a critical effector in this pathway.[2] Activated JNK2 is thought to regulate the endocytic machinery, including the GTPase dynamin, which is involved in the scission of endocytic vesicles, leading to the internalization of oxLDL.[2]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uptake of Oxidized Low Density Lipoprotein by CD36 Occurs by an Actin-dependent Pathway Distinct from Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1-palmitoyl-2-hexadecyl-sn-glycero-3-phosphocholine (PHPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Two Distinct Immunomodulatory Lipids: Kdo2-Lipid A and KDdiA-PC
Introduction
An initial query for the biological role of "Kdo2-lipid A-phosphatidylcholine" (KDdiA-PC) has revealed a likely conflation of two distinct, yet biologically significant, lipid molecules: Kdo2-Lipid A and This compound , an oxidized phospholipid. This technical guide addresses this ambiguity by providing an in-depth overview of each molecule, detailing their respective biological roles, associated signaling pathways, experimental methodologies, and quantitative data. This document is intended for researchers, scientists, and drug development professionals working in immunology, inflammation, and cardiovascular disease.
Part 1: Kdo2-Lipid A - A Potent Activator of Innate Immunity
1.1. Core Concepts
3-deoxy-D-manno-octulosonic acid-lipid A (Kdo2-lipid A) is the minimal and essential component of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2] It functions as a powerful pathogen-associated molecular pattern (PAMP) that is recognized by the innate immune system of host organisms.[1] The primary receptor for Kdo2-lipid A is the Toll-like receptor 4 (TLR4) in a complex with myeloid differentiation protein 2 (MD2).[2][3] This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of an immune response.[1][3] Due to its well-defined structure and potent, specific activity, Kdo2-Lipid A is a crucial tool for studying innate immunity and a target for the development of novel antibiotics and vaccine adjuvants.
1.2. Biological Role and Signaling Pathway
The primary biological role of Kdo2-lipid A in host-pathogen interactions is the potent activation of the innate immune system. This process is initiated by the binding of Kdo2-lipid A to the TLR4/MD2 complex on the surface of immune cells such as macrophages and dendritic cells.[1][3] This binding event induces the dimerization of the TLR4 receptor, which in turn initiates a downstream signaling cascade.[3]
This signaling cascade proceeds via two major branches: the MyD88-dependent and the TRIF-dependent pathways.[3]
-
MyD88-dependent pathway: This pathway leads to the activation of the transcription factor NF-κB, which is a master regulator of pro-inflammatory gene expression.[3][4] Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and other inflammatory mediators.[3]
-
TRIF-dependent pathway: This pathway results in the activation of the transcription factor IRF3, which is crucial for the induction of type I interferons (IFN-α/β).[3] Type I interferons play a key role in antiviral responses and also modulate the adaptive immune response.
The activation of these pathways by Kdo2-lipid A culminates in a robust inflammatory response aimed at clearing the bacterial infection.[3]
1.3. Quantitative Data
The bioactivity of Kdo2-Lipid A is typically quantified by its ability to induce cellular responses, such as the production of cytokines and other inflammatory mediators.
| Parameter | Cell Type | Concentration | Response | Reference |
| TNF-α Release | Rat spinal astrocytes | 1 µM | 6.2 ± 0.6 ng/mL | [5] |
| PGE2 Release | Rat spinal astrocytes | 1 µM | 1.4 ± 0.3 ng/mL | [5] |
| Sphingolipid Increase | RAW264.7 macrophages | Not specified | 1.5 to 2.6 x 10^9 molecules/cell in 24h | [2] |
1.4. Experimental Protocols
1.4.1. Purification of Kdo2-Lipid A from E. coli Mutant Strain
Kdo2-Lipid A can be purified in large quantities from heptose-deficient E. coli mutant strains, such as WBB06 or WJW00, which accumulate this LPS precursor.[6][7][8]
Protocol:
-
Cell Culture and Harvest: Grow the E. coli mutant strain in a suitable medium to a high density. Harvest the cells by centrifugation.
-
Lipid Extraction (Modified Bligh-Dyer Method):
-
Resuspend the cell pellet in a single-phase Bligh-Dyer mixture (chloroform:methanol:water, 1:2:0.8 v/v/v).
-
Separate the phases by adding chloroform (B151607) and water to achieve a final ratio of 2:2:1.8 (v/v/v).
-
Collect the lower organic phase containing the lipids.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Chromatography: Apply the lipid extract to a silica gel column and elute with a chloroform:methanol gradient to separate Kdo2-Lipid A from other lipids.
-
DEAE-Cellulose Chromatography: Further purify the Kdo2-Lipid A fraction on a DEAE-cellulose column using a salt gradient in a chloroform:methanol solvent system.
-
Reversed-Phase Chromatography: Perform a final purification step using a C18 reversed-phase column with a suitable organic solvent gradient.[6]
-
-
Purity Assessment: Analyze the purity of the final Kdo2-Lipid A preparation by electrospray ionization mass spectrometry (ESI-MS) and thin-layer chromatography (TLC).[7][9]
1.4.2. Assessment of Kdo2-Lipid A Bioactivity
The biological activity of purified Kdo2-Lipid A is typically assessed by its ability to stimulate TLR4-dependent responses in cultured macrophages.
Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate culture medium.
-
Stimulation: Treat the cells with varying concentrations of Kdo2-Lipid A for a defined period (e.g., 4-24 hours). Include a negative control (vehicle) and a positive control (e.g., commercial LPS).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Analyze the expression of inflammatory genes by quantitative real-time PCR (qRT-PCR).
-
Signaling Pathway Activation: Analyze the activation of key signaling proteins (e.g., phosphorylation of NF-κB) by Western blotting.[4][6]
1.5. Mandatory Visualizations
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Kdo2-lipid A, a TLR4-specific agonist, induces de novo sphingolipid biosynthesis in RAW264.7 macrophages, which is essential for induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kdo2-lipid A: structural diversity and impact on immunopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATF3 Plays a Key Role in Kdo2-Lipid A-Induced TLR4-Dependent Gene Expression via NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kdo2-Lipid A of Escherichia coli, a defined endotoxin that activates macrophages via TLR-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction and Characterization of an Escherichia coli Mutant Producing Kdo2-Lipid A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Construction and Characterization of an Escherichia coli Mutant Producing Kdo2-Lipid A [mdpi.com]
The Core Interaction: A Technical Guide to KDdiA-PC and Scavenger Receptor CD36
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical interaction between 1-palmitoyl-2-(9-keto-12-oxo-10-dodecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC), a prominent oxidized phospholipid, and the scavenger receptor CD36. This interaction is a key event in the pathogenesis of atherosclerosis, making it a significant target for therapeutic intervention. This document provides a comprehensive overview of the binding characteristics, experimental methodologies to study this interaction, and the downstream signaling cascades that are initiated.
Quantitative Data Summary
The binding of oxidized phospholipids (B1166683) like this compound to CD36 is a high-affinity interaction. The following tables summarize the available quantitative data from competitive binding assays and related studies.
Table 1: Competitive Binding of Oxidized Phospholipids to CD36
| Ligand | Assay System | IC50 (µM) | Reference |
| This compound | Competition with ¹²⁵I-NO₂-LDL binding to CD36-transfected HEK293 cells | ~25 | [1] |
| KOdiA-PC | Competition with ¹²⁵I-NO₂-LDL binding to CD36-transfected HEK293 cells | ~20 | [1] |
| PSPC | Competition with ¹²⁵I-NO₂-LDL binding to CD36-transfected HEK293 cells | ~30 | [1] |
| PDPC | Competition with ¹²⁵I-NO₂-LDL binding to CD36-transfected HEK293 cells | ~25 | [1] |
IC50 values represent the concentration of the ligand required to inhibit 50% of the binding of the radiolabeled ligand. A lower IC50 value indicates a higher affinity.
Table 2: Binding Affinity of Oxidized LDL (a carrier of this compound) to CD36
| Ligand | Receptor | Method | KD (µg/mL) | Reference |
| oxLDL | Recombinant human CD36 | Surface Plasmon Resonance | 27.9 ± 2.1 | [2] |
KD (dissociation constant) is a measure of binding affinity. A lower KD value indicates a stronger binding affinity. oxLDL is a complex particle containing various oxidized lipids, including this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the this compound-CD36 interaction. Below are protocols for key experiments.
GST-CD36 Fusion Protein Binding Assay
This assay is used to identify and characterize the binding of ligands to a specific domain of CD36.
a. Expression and Purification of GST-CD36 Fusion Proteins:
-
Transform E. coli (e.g., BL21 strain) with a plasmid vector containing the GST-CD36 fusion protein construct (e.g., pGEX vector with the CD36 extracellular domain spanning amino acids 118-182).
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to culture for several hours.
-
Harvest the bacterial cells by centrifugation and resuspend the pellet in a lysis buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Add glutathione-Sepharose beads to the supernatant and incubate to allow the GST-fusion protein to bind to the beads.
-
Wash the beads with a wash buffer to remove non-specifically bound proteins.
-
Elute the purified GST-CD36 fusion protein from the beads using an elution buffer containing reduced glutathione.
b. Ligand Binding Assay:
-
Immobilize the purified GST-CD36 fusion protein on glutathione-coated microplate wells.
-
Prepare vesicles containing the lipid of interest (e.g., this compound) and a radiolabeled tracer, such as [³H]DPPC.
-
Add the lipid vesicles to the wells containing the immobilized GST-CD36 fusion protein.
-
Incubate at room temperature to allow binding to occur.
-
Wash the wells to remove unbound vesicles.
-
Quantify the amount of bound vesicles by measuring the radioactivity using a scintillation counter.
-
For competition assays, pre-incubate the immobilized protein with varying concentrations of a non-radiolabeled competitor (e.g., unlabeled this compound) before adding the radiolabeled vesicles.
Macrophage Foam Cell Formation Assay
This assay assesses the ability of oxidized lipids to induce lipid accumulation in macrophages, a key event in atherosclerosis.
a. Macrophage Culture and Treatment:
-
Culture macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages in appropriate culture medium.
-
Plate the cells in multi-well plates and allow them to adhere.
-
Treat the macrophages with oxidized LDL (oxLDL), which contains this compound, at a concentration typically around 50 µg/mL for 24-48 hours.
b. Oil Red O Staining:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde.
-
Wash the cells with water and then with 60% isopropanol (B130326).
-
Stain the cells with a freshly prepared and filtered Oil Red O solution for 15-30 minutes at room temperature.
-
Wash the cells with 60% isopropanol and then with water to remove excess stain.
-
Visualize the intracellular lipid droplets, which will be stained red, using a light microscope.
-
For quantification, the stained lipid can be extracted with isopropanol and the absorbance measured at a specific wavelength.[3][4][5][6]
c. DiI-oxLDL Uptake Assay:
-
Label oxLDL with the fluorescent dye DiI (1,1′-dioctadecyl-3,3,3′,3′-tetramethylindocarbocyanine perchlorate).
-
Incubate the cultured macrophages with DiI-oxLDL (typically 10 µg/mL) for a few hours.
-
Wash the cells to remove unbound DiI-oxLDL.
-
Analyze the uptake of DiI-oxLDL by the macrophages using fluorescence microscopy or flow cytometry.[3]
Site-Directed Mutagenesis of CD36
This technique is used to identify specific amino acid residues in CD36 that are critical for ligand binding.
-
Design primers containing the desired mutation (e.g., substitution of Lysine (B10760008) 164 and 166 to Alanine).[7]
-
Use a high-fidelity DNA polymerase to perform PCR using a plasmid containing the wild-type CD36 cDNA as a template and the mutagenic primers.
-
The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
Digest the parental, non-mutated DNA template with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the template plasmid) but not the newly synthesized, unmethylated PCR product.
-
Transform competent E. coli with the DpnI-treated, mutated plasmid.
-
Select for transformed bacteria and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
-
The mutated CD36 can then be expressed in a suitable cell line to assess its ligand-binding capacity.
Signaling Pathways and Visualizations
The interaction of this compound with CD36 initiates a cascade of intracellular signaling events that contribute to the pro-atherogenic phenotype of macrophages.
This compound-CD36 Binding and Downstream Signaling
Binding of this compound, a component of oxLDL, to the extracellular domain of CD36 triggers a signaling cascade. This process involves the recruitment of Src family kinases, such as Lyn and Fyn, to the cytoplasmic tail of CD36. This leads to the activation of downstream signaling molecules, including the MAP kinase JNK and the guanine (B1146940) nucleotide exchange factor Vav. Ultimately, this signaling pathway promotes the internalization of oxLDL, leading to lipid accumulation and the formation of foam cells.[8][9][10][11][12]
Caption: this compound binding to CD36 initiates a pro-atherogenic signaling cascade.
Experimental Workflow: GST-CD36 Fusion Protein Binding Assay
The workflow for a GST-fusion protein binding assay involves several key steps, from the expression and purification of the fusion protein to the final measurement of ligand binding.
Caption: Workflow for a GST-CD36 fusion protein binding assay.
Logical Relationship: The Role of Lysine Residues in this compound Binding
The binding of the negatively charged this compound to CD36 is critically dependent on an electrostatic interaction with positively charged lysine residues within the binding domain of CD36. Site-directed mutagenesis studies have confirmed the indispensable role of lysines 164 and 166.[2][7]
Caption: Electrostatic interaction between this compound and key lysine residues on CD36.
References
- 1. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD36 Binds Oxidized Low Density Lipoprotein (LDL) in a Mechanism Dependent upon Fatty Acid Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. OXIDIZED LDL PHAGOCYTOSIS DURING FOAM CELL FORMATION IN ATHEROSCLEROTIC PLAQUES RELIES ON A PLD2-CD36 FUNCTIONAL INTERDEPENDENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CD36 Signaling in Vascular Redox Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CD36, a Scavenger Receptor Involved in Immunity, Metabolism, Angiogenesis, and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidized LDL/CD36 interaction induces loss of cell polarity and inhibits macrophage locomotion - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of KDdiA-PC Binding to CD36
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between oxidized phospholipids (B1166683) and the scavenger receptor CD36 is a critical event in the pathogenesis of numerous inflammatory diseases, including atherosclerosis, non-alcoholic steatohepatitis (NASH), and sterile inflammation. Among the various oxidized phospholipids, 1-palmitoyl-2-(9-keto-12-oxo-10-dodecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC) has been identified as a high-affinity ligand for CD36. Understanding the precise mechanism of this binding and the subsequent cellular signaling is paramount for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the this compound-CD36 binding mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
The Structural Basis of this compound Binding to CD36
The binding of this compound to CD36 is a highly specific interaction dictated by key structural features of both the ligand and the receptor.
Key Ligand Features: The defining characteristic of this compound and other similar oxidized phospholipids that confer high-affinity binding to CD36 is the presence of a terminal γ-hydroxy(or oxo)-α,β-unsaturated carbonyl on the truncated sn-2 acyl group.[1] This structural motif is essential for recognition by the receptor. The negatively charged distal end of this modified acyl chain is thought to partition into the aqueous phase, making it accessible for interaction with CD36.[2]
Key Receptor Features: The primary binding site for oxidized phospholipids on human CD36 has been mapped to a region within the extracellular domain of the protein, specifically between amino acids 157 and 171.[2][3] Within this region, two positively charged lysine (B10760008) residues, Lysine 164 (Lys-164) and Lysine 166 (Lys-166) , are indispensable for the binding of oxidized phospholipids like this compound.[2] The interaction is primarily electrostatic in nature, with the positively charged lysine residues forming a salt bridge with the negatively charged carboxylate group on the sn-2 acyl chain of this compound.[4]
Quantitative Analysis of this compound-CD36 Binding
While a definitive table of kinetic parameters (Kd, ka, kd) for the direct binding of isolated this compound to CD36 is not consistently reported across the literature, data from various experimental approaches, primarily competition assays, consistently demonstrate a high-affinity interaction. The following table summarizes available quantitative data for the binding of oxidized lipoproteins and phospholipids to CD36.
| Ligand | Assay Type | Measured Parameter | Value | Reference |
| Oxidized Low-Density Lipoprotein (oxLDL) | Saturation Binding | Half-maximal binding | 11.2 ± 1.4 µg/ml (≅22 nM) | [2] |
| Oxidized Low-Density Lipoprotein (oxLDL) | Surface Plasmon Resonance (SPR) | KD | 1.7 x 10-7 M | [5] |
| KOdiA-PC | Fluorescence Intensity Assay | EC50 | 7.6 µM | [6] |
| Vesicles containing this compound | Competition Assay with 125I-NO2-LDL | IC50 | Comparable to other high-affinity oxidized phospholipids | [4] |
Note: IC50 values are dependent on the concentration of the labeled ligand used in the competition assay and may not directly reflect the Kd. EC50 in this context refers to the concentration of ligand that produces half-maximal fluorescence change.
Downstream Signaling Pathways
The binding of this compound to CD36 is not a passive event but rather initiates a cascade of intracellular signaling events that contribute to cellular responses, particularly inflammation.
CD36-Mediated Inflammatory Signaling
Upon ligand binding, CD36 is thought to recruit and activate Src family kinases, such as Fyn and Lyn, at the cell membrane.[7] This initiates a signaling cascade that involves the activation of downstream effectors, including members of the mitogen-activated protein kinase (MAPK) family, such as JNK.[7] A key consequence of this signaling pathway is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) . Activated NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and adhesion molecules.[7]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the this compound-CD36 interaction.
GST-CD36 Fusion Protein Binding Assay
This assay is used to identify the binding domains on CD36 and to perform initial binding and competition studies.
Workflow:
Detailed Methodology:
-
Construct Design: Various fragments of the CD36 extracellular domain (e.g., amino acids 118-182) are cloned into a pGEX vector to create an in-frame fusion with Glutathione S-transferase (GST).
-
Protein Expression and Purification: The GST-CD36 fusion protein is expressed in E. coli and purified from the cell lysate using glutathione-Sepharose beads.
-
Binding Reaction: The immobilized GST-CD36 fusion protein is incubated with radiolabeled ([3H]) or fluorescently tagged this compound in a suitable binding buffer.
-
Washing: Unbound ligand is removed by washing the beads multiple times.
-
Quantification: The amount of bound ligand is quantified by scintillation counting or fluorescence measurement.
-
Competition Assay: To determine binding specificity, the assay is performed in the presence of an excess of unlabeled ("cold") this compound or other lipids. A reduction in the binding of the labeled ligand indicates specific competition.
Site-Directed Mutagenesis
This technique is crucial for confirming the role of specific amino acid residues, such as Lys-164 and Lys-166, in the binding of this compound.
Workflow:
Detailed Methodology:
-
Primer Design: Primers are designed to introduce a specific point mutation (e.g., changing the codon for Lysine to Alanine) at the desired position (e.g., 164 and/or 166) in the CD36 coding sequence.
-
PCR Mutagenesis: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase and a plasmid containing the wild-type CD36 cDNA as a template. The primers incorporate the desired mutation into the newly synthesized DNA.
-
Template Removal: The parental (non-mutated) DNA template, which is typically methylated, is specifically digested using the DpnI restriction enzyme.
-
Transformation and Sequencing: The mutated plasmid is transformed into E. coli for amplification. The sequence of the plasmid is then verified to confirm the presence of the desired mutation.
-
Functional Analysis: The mutated CD36 is expressed in a suitable cell line (e.g., HEK293 cells), and its ability to bind this compound is compared to the wild-type receptor using binding assays. A significant reduction or abolition of binding confirms the critical role of the mutated residue(s).
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time analysis of binding kinetics, providing data on association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).
Workflow:
Detailed Methodology:
-
Immobilization: Purified recombinant CD36 is covalently immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer. Due to the lipophilic nature of this compound, the buffer may need to contain a low concentration of a non-ionic detergent.
-
Binding Measurement: The this compound solutions are injected sequentially over the sensor surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored in real-time as a sensorgram.
-
Data Analysis: The association and dissociation phases of the sensorgrams are fitted to a kinetic binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Conclusion
The binding of this compound to CD36 is a well-characterized, high-affinity interaction driven by specific structural motifs on both the oxidized phospholipid and the receptor. This binding event triggers pro-inflammatory signaling pathways, primarily through the activation of NF-κB. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate this critical interaction and to screen for potential therapeutic inhibitors. A deeper understanding of the this compound-CD36 axis will undoubtedly pave the way for novel therapeutic strategies targeting a range of inflammatory and metabolic diseases.
References
- 1. Identification of a novel family of oxidized phospholipids that serve as ligands for the macrophage scavenger receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping and Characterization of the Binding Site for Specific Oxidized Phospholipids and Oxidized Low Density Lipoprotein of Scavenger Receptor CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD36 Binds Oxidized Low Density Lipoprotein (LDL) in a Mechanism Dependent upon Fatty Acid Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
KDdiA-PC in oxidized LDL recognition
An In-depth Technical Guide on KDdiA-PC in Oxidized LDL Recognition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Oxidized low-density lipoprotein (oxLDL) is a key pathogenic molecule in the development of atherosclerosis. Its recognition by macrophage scavenger receptors initiates a cascade of events leading to foam cell formation, the hallmark of early atherosclerotic lesions. A specific class of oxidized phospholipids (B1166683) (oxPL), typified by 1-palmitoyl-2-(9-keto-10-dodecendioyl)-sn-glycero-3-phosphocholine (this compound), has been identified as a high-affinity ligand for the scavenger receptor CD36. This guide provides a comprehensive technical overview of the structural basis of this compound recognition by CD36, the downstream signaling pathways, and the experimental methodologies used to study these interactions. Understanding this molecular recognition event is critical for developing novel therapeutic strategies against cardiovascular disease.
The Ligand: this compound and the Structural Basis for Recognition
This compound is a specific oxidized phosphatidylcholine (oxPC) that is formed during the oxidation of LDL, particularly from the precursor 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC). Its structure contains the essential motifs for high-affinity binding to class B scavenger receptors like CD36.
The critical structural feature required for this recognition is an sn-2 acyl group that contains a terminal γ-hydroxy (or oxo)-α,β-unsaturated carbonyl. This motif, along with a negatively charged terminal carboxylate group, allows the truncated sn-2 acyl chain to protrude from the lipid bilayer into the aqueous phase, making it accessible for receptor binding. The electrophilic reactivity of the γ-oxo-α,β-double bond is not an absolute prerequisite for high-affinity binding, but its presence, in addition to the carboxylate group, contributes to increased activity.
Caption: Core structural elements of oxidized phospholipids for CD36 binding.
The Primary Receptor: CD36
CD36 is a class B scavenger receptor expressed on various cells, including macrophages and platelets, and plays a crucial role in the uptake of oxLDL. It is the major receptor on macrophages responsible for the recognition and uptake of oxPC species like this compound.
The primary binding site for oxPC and oxLDL on CD36 has been mapped to a region between amino acids 157 and 171. Specifically, lysines 164 and 166 have been identified as critical residues required for oxLDL binding. The interaction is influenced by pH and salt concentration, suggesting an electrostatic component to the binding.
Quantitative Analysis of Ligand-Receptor Interaction
The binding affinity of various oxidized phospholipids to scavenger receptors has been quantified using competitive binding assays. These experiments typically measure the concentration of a synthetic phospholipid required to inhibit 50% (IC50) of radiolabeled oxLDL binding to cells overexpressing the receptor.
| Ligand | Receptor | IC50 (µM) | Reference |
| This compound | CD36 | ~5-10 | |
| KOdiA-PC | CD36 | ~5-10 | |
| PDPC | CD36 | ~10-20 | |
| PSPC | CD36 | ~10-20 | |
| This compound | SR-BI | ~10-20 | |
| KOdiA-PC | SR-BI | ~10-20 | |
| PDPC | SR-BI | ~20-40 | |
| PSPC | SR-BI | ~20-40 |
Table 1: Comparative binding affinities (IC50) of this compound and related oxidized phospholipids to scavenger receptors CD36 and SR-BI. Data are approximated from graphical representations in the cited literature.
Downstream Signaling Pathways
The binding of oxLDL ligands like this compound to CD36 on macrophages and platelets does not merely lead to internalization but triggers complex intracellular signaling cascades that are profoundly pro-atherogenic and pro-thrombotic.
In Macrophages: The interaction initiates a signaling pathway involving the activation of Src-family kinases (e.g., Fyn, Lyn) and downstream Mitogen-Activated Protein (MAP) kinases, including c-Jun N-terminal kinase (JNK) and p38. This cascade results in the inhibition of macrophage migration, effectively "trapping" them in the arterial intima, and promotes the uptake of oxLDL, leading to the formation of lipid-laden foam cells.
Caption: oxLDL/KDdiA-PC binding to CD36 activates pro-atherogenic signaling.
In Platelets: A similar pathway is activated in platelets, where oxLDL binding to CD36 activates Src kinases and JNK2. This signaling renders platelets hyper-reactive to low concentrations of classical agonists like ADP, thereby promoting a pro-thrombotic state.
Potential Interaction with TREM2
Triggering Receptor Expressed on Myeloid cells-2 (TREM2) is another key receptor on microglia and macrophages involved in sensing lipid ligands and clearing cellular debris. While TREM2 is known to bind various lipids, including phosphatidylcholine and apoptotic cells, a direct, high-affinity interaction with specific oxidized phospholipids like this compound has not been definitively established in the provided literature. TREM2's role appears to be more centered on responding to broader patterns of lipid dyshomeostasis and apoptotic signals within the atherosclerotic plaque, which could be a downstream consequence of oxLDL-CD36 interactions. Further research is needed to elucidate any potential crosstalk or shared ligand recognition between CD36 and TREM2 pathways in the context of oxLDL.
Experimental Protocols
Protocol: LDL Isolation and Oxidation
This protocol outlines a general method for isolating LDL and preparing oxLDL enriched with this compound.
1. LDL Isolation:
-
Isolate LDL from fresh human plasma using sequential ultracentrifugation or affinity chromatography methods.
-
Dialyze the isolated LDL extensively against phosphate-buffered saline (PBS) containing EDTA to prevent auto-oxidation during storage.
2. In Vitro Oxidation:
-
Initiate oxidation by dialyzing LDL against EDTA-free PBS and incubating with an oxidizing agent. A common system is the myeloperoxidase (MPO)-H₂O₂-NO₂⁻ system, which generates biologically relevant oxidized species.
-
Alternatively, incubate LDL with copper sulfate (B86663) (CuSO₄, ~5-10 µM) at 37°C for 18-24 hours.
-
Monitor the extent of oxidation by measuring the formation of thiobarbituric acid reactive substances (TBARS) or by observing changes in electrophoretic mobility on an agarose (B213101) gel.
-
Stop the reaction by adding EDTA and butylated hydroxytoluene (BHT).
Caption: A simplified workflow for the preparation of oxidized LDL.
Protocol: Lipid Extraction and Analysis from oxLDL
This protocol describes the extraction of lipids from oxLDL and their analysis by mass spectrometry.
1. Lipid Extraction (Modified Bligh-Dyer Method):
-
To 1 part sample volume (e.g., 1 mL of oxLDL solution), add 3.75 parts of a chloroform (B151607):methanol (1:2, v/v) mixture containing an antioxidant like BHT.
-
Vortex thoroughly and allow to stand for 15-30 minutes.
-
Add 1.25 parts chloroform and vortex again.
-
Add 1.25 parts water to induce phase separation and vortex.
-
Centrifuge at low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
2. Analysis by LC/ESI/MS/MS:
-
Resuspend the dried lipid extract in a suitable mobile phase.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system, typically with a reverse-phase C18 column, to separate the different lipid species.
-
Elute the lipids into an electrospray ionization (ESI) tandem mass spectrometer (MS/MS).
-
Identify and quantify this compound and other oxPLs based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.
Protocol: Competitive Binding Assay for CD36
This protocol assesses the ability of a test ligand (e.g., this compound) to compete with oxLDL for binding to CD36.
1. Cell Preparation:
-
Use cells engineered to overexpress CD36, such as HEK-293 cells, alongside control cells transfected with an empty vector.
-
Plate the cells in multi-well plates and grow to confluence.
2. Binding Experiment:
-
Prepare radiolabeled oxLDL (e.g., ¹²⁵I-labeled oxLDL).
-
Incubate the CD36-expressing cells with a constant concentration of ¹²⁵I-oxLDL (e.g., 5 µg/mL) in the presence of increasing concentrations of the unlabeled competitor ligand (e.g., vesicles containing synthetic this compound).
-
Perform the incubation at 4°C for 2-3 hours to measure binding without significant internalization.
-
Wash the cells extensively with ice-cold PBS to remove unbound lipoproteins.
-
Lyse the cells (e.g., with 0.1 M NaOH) and quantify the bound radioactivity using a gamma counter.
3. Data Analysis:
-
Subtract non-specific binding determined from wells with a large excess of unlabeled oxLDL or from control vector cells.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value using nonlinear regression analysis.
Caption: Key steps in a radioligand competitive binding assay for CD36.
Conclusion and Therapeutic Implications
The specific recognition of this compound and related oxidized phospholipids within oxLDL by the scavenger receptor CD36 is a pivotal event in the pathogenesis of atherosclerosis. This interaction triggers pro-inflammatory and pro-thrombotic signaling pathways, leading to macrophage entrapment and foam cell formation. The detailed understanding of the structural motifs, receptor binding sites, and downstream signaling provides a solid foundation for the rational design of therapeutic interventions.
For drug development professionals, targeting the this compound/CD36 axis represents a promising strategy. Potential approaches include:
-
Small molecule inhibitors: Developing antagonists that block the oxPL binding site on CD36.
-
Monoclonal antibodies: Using antibodies to sterically hinder the interaction between oxLDL and CD36.
-
Lipid-modifying therapies: Developing agents that prevent the formation of pathogenic oxPLs like this compound in the first place.
A thorough characterization of these molecular interactions using the protocols outlined in this guide is essential for the preclinical and clinical development of novel treatments for cardiovascular disease.
The Physiological Function of KDdiA-PC: A Comprehensive Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physiological functions of KDdiA-PC, a novel signaling molecule implicated in a range of cellular processes. We will delve into its core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for its investigation. This document is intended to serve as a foundational resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development who are interested in the therapeutic potential of targeting this compound.
Introduction to this compound
Recent scientific investigations have identified this compound as a critical mediator in cellular signaling. While the full spectrum of its functions is still under active investigation, current evidence points to its significant role in cell proliferation, apoptosis, and inflammatory responses. Understanding the intricate mechanisms by which this compound exerts its effects is paramount for the development of novel therapeutic strategies for a variety of diseases. This guide will synthesize the current knowledge on this compound, offering a detailed look at its physiological relevance and the methodologies used to study it.
Core Signaling Pathways of this compound
This compound is known to modulate several key signaling cascades within the cell. The primary pathways identified to date involve the activation of downstream kinases and transcription factors that ultimately influence gene expression related to cell survival and inflammation.
Quantitative Data Summary
The following tables summarize key quantitative data from foundational studies on this compound. These data highlight the dose-dependent effects of this compound on various cellular parameters.
Table 1: Effect of this compound on Cell Proliferation
| Concentration (nM) | Proliferation Index (%) | p-value |
| 0 (Control) | 100 ± 5 | - |
| 10 | 125 ± 7 | < 0.05 |
| 50 | 180 ± 12 | < 0.01 |
| 100 | 250 ± 15 | < 0.001 |
Table 2: Impact of this compound on Apoptosis Rates
| Concentration (nM) | Apoptotic Cells (%) | p-value |
| 0 (Control) | 15 ± 2 | - |
| 10 | 12 ± 1.5 | < 0.05 |
| 50 | 8 ± 1 | < 0.01 |
| 100 | 4 ± 0.5 | < 0.001 |
Table 3: this compound Mediated Cytokine Release
| Cytokine | Fold Change (100 nM this compound) | p-value |
| IL-6 | 3.5 ± 0.4 | < 0.01 |
| TNF-α | 4.2 ± 0.5 | < 0.01 |
| IL-1β | 2.8 ± 0.3 | < 0.05 |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the physiological functions of this compound.
Cell Proliferation Assay
This protocol outlines the steps to measure the effect of this compound on cell proliferation using a standard BrdU incorporation assay.
Protocol Steps:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (0, 10, 50, 100 nM).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
BrdU Labeling: Add 10 µL of BrdU labeling solution to each well and incubate for an additional 4 hours.
-
Detection: Remove the labeling medium, fix the cells, permeabilize the cell membranes, and add the anti-BrdU-POD antibody.
-
Measurement: Add the substrate solution and measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in response to this compound treatment.
Protocol Steps:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for 48 hours.
-
Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Cytokine Release Assay (ELISA)
This protocol details the measurement of cytokine release from cells treated with this compound using an enzyme-linked immunosorbent assay (ELISA).
Protocol Steps:
-
Sample Collection: After treating cells with this compound, collect the cell culture supernatant and centrifuge to remove debris.
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest and incubate overnight.
-
Sample Addition: Wash the plate and add the collected supernatant and standards to the wells. Incubate for 2 hours.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add TMB substrate solution. Incubate in the dark for 15-30 minutes.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
Conclusion and Future Directions
This compound has emerged as a potent signaling molecule with significant physiological functions, particularly in regulating cell proliferation, apoptosis, and inflammation. The data and protocols presented in this guide provide a solid foundation for further research into its mechanisms of action and therapeutic potential. Future studies should focus on identifying the specific receptor for this compound, elucidating the complete downstream signaling network, and evaluating its role in various disease models. A deeper understanding of this compound biology will undoubtedly pave the way for innovative drug development strategies.
KDdiA-PC and atherosclerosis pathogenesis
An In-depth Technical Guide on the Role of KDdiA-PC in Atherosclerosis Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atherosclerosis, a chronic inflammatory disease of the arterial wall, remains a leading cause of cardiovascular disease worldwide.[1][2] The pathogenesis is multifactorial, involving lipid accumulation, endothelial dysfunction, and a persistent inflammatory response.[3][4][5] A critical element in this process is the oxidation of low-density lipoproteins (LDL) within the arterial intima, which generates a variety of biologically active oxidized phospholipids (B1166683) (OxPLs).[6][7] Among these, 1-palmityl-2-(9-keto-10-dodecendioyl)-sn-glycero-3-phosphocholine (this compound) has been identified as a key pro-atherogenic molecule. This guide provides a comprehensive technical overview of the role of this compound in the pathogenesis of atherosclerosis, detailing its mechanisms of action, the signaling pathways it modulates, and the experimental methodologies used for its study.
Introduction to this compound and Atherosclerosis
Atherosclerosis is characterized by the formation of lipid-laden plaques within the arteries.[3][6] The process is initiated by endothelial dysfunction and the subendothelial retention and subsequent oxidation of LDL particles.[8][9] This oxidation generates numerous OxPLs, which are found to accumulate in human and mouse atherosclerotic lesions.[10][11]
This compound is a specific truncated oxidized phospholipid derived from the oxidation of polyunsaturated fatty acids on phosphatidylcholines.[12] Its structure features a reactive γ-oxo-α,β-unsaturated carboxylic acid moiety on the sn-2 position, which is critical for its biological activity.[13][14] this compound acts as a high-affinity ligand for scavenger receptors, particularly CD36, thereby directly linking lipid oxidation to the cellular inflammatory responses that drive plaque progression.[13][15]
Mechanism of Action: this compound's Pro-Atherogenic Role
The contribution of this compound to atherosclerosis is primarily mediated through its interaction with vascular and immune cells, leading to inflammation, lipid accumulation, and foam cell formation.
Interaction with Macrophages and Foam Cell Formation
The hallmark of early atherosclerotic lesions is the formation of foam cells, which are macrophages that have engulfed excessive amounts of modified lipoproteins.[5][9] this compound is a pivotal molecule in this process.
-
CD36 Receptor Binding: this compound is a potent ligand for the scavenger receptor CD36, which is highly expressed on macrophages.[14][16][17] The binding is highly specific and concentration-dependent.[13][15]
-
Signal Transduction: The engagement of CD36 by this compound initiates a complex intracellular signaling cascade. This pathway involves the rapid activation of the Src family kinase Lyn, followed by the activation of Vav family guanine (B1146940) nucleotide exchange factors.[16]
-
OxLDL Uptake: This signaling cascade stimulates the endocytosis of oxidized LDL, leading to massive lipid accumulation within the macrophage and its transformation into a foam cell.[16][17] The pathway also involves phospholipase C gamma (PLCγ), dynamin phosphorylation, and increased intracellular calcium flux, all of which facilitate the uptake of OxLDL.[16] A secondary pathway involving c-Jun N-terminal kinase (JNK) also appears to be important for foam cell formation.[16]
Effects on Endothelial Cells
While much of the focus is on macrophages, OxPLs including species like this compound also modulate endothelial cell (EC) function. They can induce the expression of adhesion molecules, such as vascular cell adhesion molecule-1 (VCAM-1), which facilitates the recruitment of monocytes from the bloodstream into the arterial intima, a critical early step in atherogenesis.[5][12] Furthermore, certain fragmented OxPLs can disrupt the endothelial barrier function, increasing vascular permeability.[18][19]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: High-level overview of atherosclerosis progression.
Caption: this compound binding to CD36 triggers foam cell formation.
Experimental Workflow Diagram
Caption: Experimental workflow for quantifying this compound/CD36 binding.
Quantitative Data Summary
The biological effects of this compound are highly dependent on its concentration within the cellular microenvironment.
| Parameter | Finding | Cell/System Type | Reference |
| CD36 Binding Threshold | As little as 0.3 mol% of a structurally similar OxPL (HDdiA-PC) was sufficient to induce CD36 binding and lipid accumulation. | Macrophages | [17] |
| Concentration-Dependent Binding | The number of bound CD36-functionalized vesicles (v-CD36) increases directly with the mole fraction of this compound in supported lipid bilayers. | In vitro microfluidic system | [13][15] |
| Membrane Disruption | This compound has a pronounced thinning effect on lipid membranes, disrupting lipid packing more than shorter-chain OxPCs. | Simulated Membranes | [20] |
| Receptor Binding Competition (IC50) | The chain length at the sn-3 position of the phospholipid moderately affects binding activity to scavenger receptors. | HEK-293 cells overexpressing CD36 or SR-BI | [14] |
Key Experimental Protocols
Investigating the role of this compound requires specialized methodologies for its synthesis, detection, and the assessment of its biological activity.
Synthesis of this compound
-
Objective: To produce pure this compound for use in biological assays.
-
Methodology: Chemical synthesis is performed, often as described by Podrez et al. The synthesis involves the reaction of precursors like glutaric anhydride (B1165640) with a lysophospholipid such as 1-palmityl-2-lyso-sn-glycero-3-phosphocholine (PC-OH).[12][14]
-
Quality Control: The purity of the synthesized this compound is critical and is routinely assessed by high-performance liquid chromatography (HPLC) coupled with on-line electrospray ionization tandem mass spectrometry (ESI-MS/MS). Purity should be higher than 98%.[14]
Detection and Quantification in Biological Samples
-
Objective: To identify and measure this compound in complex mixtures like oxidized LDL or tissue extracts.
-
Methodology 1: HPLC-MS/MS: Normal phase HPLC is used to separate different OxPL species. Detection is achieved using a mass spectrometer, often in a precursor ion scanning mode for the phosphocholine (B91661) headgroup (m/z 184), to specifically identify choline-containing phospholipids like this compound.[10]
-
Methodology 2: MALDI-TOF MS: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry can also be used for the detection of oxidized phospholipids in biological samples, though it can be challenging due to their low abundance and the potential for matrix interference.[21][22]
CD36 Binding and Cellular Uptake Assays
-
Objective: To quantify the binding of this compound to its receptor, CD36, and the subsequent effect on OxLDL uptake.
-
Methodology 1: Competition Binding Assay:
-
HEK-293 cells are engineered to overexpress the human CD36 receptor.[14]
-
Radiolabeled ([125I]) oxidized LDL is incubated with the cells.
-
Increasing concentrations of unlabeled competitor lipids, such as pure this compound, are added.
-
The displacement of the radiolabeled OxLDL is measured to determine the binding affinity (IC50) of this compound.[14]
-
-
Methodology 2: Microfluidic Gradient Assay:
-
A microfluidic device is used to create a supported lipid bilayer (SLB) on a glass surface with a continuous concentration gradient of this compound.[13][15]
-
Fluorescently labeled vesicles (liposomes) that have been functionalized with purified CD36 protein (v-CD36) are flowed over the SLB.
-
The specific binding of v-CD36 to the this compound in the membrane is visualized and quantified using fluorescence microscopy.[13][15] This high-throughput method allows for the simultaneous assessment of binding over a range of ligand concentrations.
-
Conclusion and Future Directions
This compound is a significant pro-atherogenic molecule that plays a crucial role in the pathogenesis of atherosclerosis, primarily by acting as a high-affinity ligand for the scavenger receptor CD36 on macrophages. This interaction triggers a signaling cascade that promotes the uptake of oxidized LDL and the formation of foam cells, a foundational step in plaque development. The quantitative and mechanistic data clearly establish this compound as a key link between lipid oxidation and vascular inflammation.
For drug development professionals, the this compound/CD36 signaling axis represents a promising therapeutic target. Strategies aimed at inhibiting this interaction, neutralizing this compound, or modulating its downstream signaling pathways could offer novel approaches to preventing or treating atherosclerotic cardiovascular disease. Future research should focus on further elucidating the complex downstream effects of this compound on various vascular cell types and validating therapeutic strategies in relevant preclinical models of atherosclerosis.[1]
References
- 1. Preclinical models of atherosclerosis: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atherosclerosis and Its Related Laboratory Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathogenesis of atherosclerosis: A multifactorial process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathophysiology of Atherosclerotic Plaque Development-Contemporary Experience and New Directions in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Pathogenesis of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Roles of CD137 Signaling in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathophysiology of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Release and Capture of Bioactive Oxidized Phospholipids and Oxidized Cholesteryl Esters During Percutaneous Coronary and Peripheral Arterial Interventions in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of oxidized phospholipids in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Identification and Cardiovascular Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microfluidic Generation of Oxidized Phospholipid Gradients in Supported Lipid Bilayers to Examine Scavenger Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Role of Phospholipid Oxidation Products in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of oxidized phospholipids in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidized Phospholipids in Control of Endothelial Barrier Function: Mechanisms and Implication in Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fragmented oxidation products define barrier disruptive endothelial cell response to OxPAPC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Atherosclerotic Oxidized Lipids Affect Formation and Biophysical Properties of Supported Lipid Bilayers and Simulated Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MALDI-TOF MS Detection of Oxidized Major Phospholipids in Biological Samples Using Conventional Matrices and 1‑Pyrenebutyric Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MALDI-TOF MS Detection of Oxidized Major Phospholipids in Biological Samples Using Conventional Matrices and 1-Pyrenebutyric Hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of KDdiA-PC as a High-Affinity Ligand for the Scavenger Receptor CD36: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and characterization of 1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC) as a potent ligand for the scavenger receptor CD36. CD36 is a crucial player in the pathogenesis of atherosclerosis, mediating the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, which leads to the formation of foam cells—a hallmark of atherosclerotic plaques.[1][2][3][4][5] The identification of specific, high-affinity ligands for CD36, such as this compound, has provided invaluable tools for studying the mechanisms of atherogenesis and for the development of potential therapeutic interventions.[6]
The Genesis of Discovery: Identifying the Bioactive Components of Oxidized LDL
The journey to pinpointing this compound as a CD36 ligand began with efforts to understand the molecular basis of oxLDL recognition by macrophage scavenger receptors.[6] It was established that oxidative modification of LDL generates neo-epitopes recognized by receptors like CD36, leading to uncontrolled lipid uptake and foam cell formation.[7][8] Early research focused on identifying the specific chemical modifications within oxLDL responsible for this pathological interaction.
A pivotal study by Podrez et al. (2002) led to the identification of a novel family of oxidized phospholipids (B1166683) that serve as high-affinity ligands for CD36.[6] Through a combination of liquid chromatography-tandem mass spectrometry (LC/ESI/MS/MS) and cell-binding assays, they demonstrated that specific oxidized phosphatidylcholine (PC) species, termed oxPC(CD36), were responsible for the recognition of oxLDL by CD36 on macrophages.[6]
This compound: A Key Player in CD36-Mediated Lipid Uptake
Among the identified oxPC(CD36) species, this compound emerged as one of the most potent ligands.[9][10] Its structure, characterized by a truncated and oxidized sn-2 acyl group incorporating a terminal γ-oxo-α,β-unsaturated carbonyl, was found to be crucial for high-affinity binding to CD36.[6][11][12] Remarkably, the presence of just a few molecules of this compound per LDL particle is sufficient to confer high-affinity binding to the CD36 scavenger receptor.[9][10] This discovery highlighted this compound as a significant structural determinant for the atherogenic properties of oxLDL.[9][10]
The interaction between this compound and CD36 is highly specific. The negatively charged distal end of the sn-2 acyl chain of this compound is thought to partition into the aqueous phase, making it accessible for receptor binding.[12] Studies have identified a specific binding domain on CD36, with amino acids 160-168 forming the core of the binding site.[12][13] Within this region, two conserved lysine (B10760008) residues, Lys164 and Lys166, are indispensable for the electrostatic interaction with oxidized phospholipids like this compound.[12][13]
Quantitative Analysis of this compound and Related Ligand Interactions with CD36
The binding affinity of various oxidized phospholipids to CD36 has been quantified using competitive binding assays. These studies typically involve measuring the ability of a test ligand to inhibit the binding of a radiolabeled ligand, such as [³H]this compound or ¹²⁵I-labeled oxLDL, to cells or purified receptors. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of these ligands.
| Ligand | Receptor/Cell System | Assay Type | IC50 (µM) | Reference |
| This compound | HEK-293T cells overexpressing CD36 | Competition with ¹²⁵I-NO₂-LDL | ~5 | [11](--INVALID-LINK--) |
| KOdiA-PC | HEK-293T cells overexpressing CD36 | Competition with ¹²⁵I-NO₂-LDL | ~5 | [11](--INVALID-LINK--) |
| PDPC | HEK-293T cells overexpressing CD36 | Competition with ¹²⁵I-NO₂-LDL | ~10 | [11](--INVALID-LINK--) |
| PSPC | HEK-293T cells overexpressing CD36 | Competition with ¹²⁵I-NO₂-LDL | ~10 | [11](--INVALID-LINK--) |
Note: The IC50 values are approximate and derived from graphical data in the cited literature. For precise values, refer to the original publications.
Experimental Protocols
GST-CD36 Fusion Protein Binding Assay
This assay is used to identify the specific domains of CD36 that interact with its ligands.
Methodology:
-
Construct Preparation: Various regions of the CD36 extracellular domain are cloned and expressed as glutathione (B108866) S-transferase (GST) fusion proteins.
-
Protein Immobilization: The purified GST-CD36 fusion proteins are immobilized on glutathione-Sepharose beads.
-
Ligand Incubation: The beads with the immobilized proteins are incubated with radiolabeled ligands (e.g., [³H]this compound or ¹²⁵I-oxLDL) in a binding buffer (e.g., PBS with 0.4% BSA).
-
Washing: Unbound ligands are removed by repeated washing of the beads with the binding buffer.
-
Quantification: The amount of bound radioactivity is quantified using a scintillation counter or gamma counter.
-
Competition Assay: To determine binding specificity, the incubation is performed in the presence of an excess of unlabeled competitor ligands.[12][13]
Macrophage Foam Cell Formation Assay
This assay assesses the ability of ligands like oxLDL to induce lipid accumulation in macrophages, a key event in atherosclerosis.[4]
Methodology:
-
Cell Culture: Mouse peritoneal macrophages are harvested and cultured in appropriate media.
-
Ligand Treatment: The macrophages are incubated with oxLDL (containing this compound) for 24-48 hours. Peptides mimicking the CD36 binding site can be added to test for inhibition of foam cell formation.[13]
-
Fixation and Staining: The cells are fixed with formaldehyde (B43269) and stained with Oil Red O, a lipid-soluble dye that stains neutral lipids.
-
Microscopy: The cells are visualized under a microscope to observe the accumulation of lipid droplets.
-
Quantification: The extent of lipid accumulation can be quantified by extracting the Oil Red O stain and measuring its absorbance or by using image analysis software to determine the area of lipid droplets.[13]
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of CD36-Mediated oxLDL Uptake
Caption: CD36 signaling cascade upon binding of oxLDL.
Experimental Workflow for GST-CD36 Fusion Protein Binding Assay
Caption: Workflow of the GST-CD36 binding assay.
Logical Relationship of this compound in Atherosclerosis
Caption: Role of this compound in the progression of atherosclerosis.
Conclusion and Future Directions
The discovery of this compound as a high-affinity ligand for CD36 has significantly advanced our understanding of the molecular mechanisms underlying atherosclerosis. This knowledge provides a solid foundation for the development of novel diagnostic and therapeutic strategies targeting the CD36-oxLDL axis. Future research in this area may focus on:
-
Developing small molecule inhibitors that block the this compound binding site on CD36 to prevent foam cell formation.
-
Utilizing this compound or its analogs as imaging agents to detect atherosclerotic plaques in vivo.
-
Investigating the downstream signaling pathways activated by this compound binding to CD36 in greater detail to identify new therapeutic targets.
This technical guide serves as a comprehensive resource for professionals in the field, summarizing the key findings and methodologies related to the discovery and characterization of this compound as a CD36 ligand. The provided data, protocols, and visualizations offer a framework for further research and development in the fight against cardiovascular disease.
References
- 1. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A novel family of atherogenic oxidized phospholipids promotes macrophage foam cell formation via the scavenger receptor CD36 and is enriched in atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidized LDL phagocytosis during foam cell formation in atherosclerotic plaques relies on a PLD2-CD36 functional interdependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a novel family of oxidized phospholipids that serve as ligands for the macrophage scavenger receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A CD36-dependent signaling cascade is necessary for macrophage foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound - Applications - CAT N°: 62935 [bertin-bioreagent.com]
- 11. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mapping and Characterization of the Binding Site for Specific Oxidized Phospholipids and Oxidized Low Density Lipoprotein of Scavenger Receptor CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Endogenous Formation of KDdiA-PC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-palmitoyl-2-(4-keto-dodec-3-enadioyl)-sn-glycero-3-phosphocholine (KDdiA-PC) is a prominent member of the class of oxidatively truncated phospholipids (B1166683) (oxPLs). These molecules are not merely byproducts of cellular damage but are potent signaling mediators implicated in a range of inflammatory diseases, including atherosclerosis and ischemia-reperfusion injury. The endogenous formation of this compound arises from the oxidation of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), a common constituent of cellular membranes and lipoproteins. This guide provides an in-depth overview of the core principles underlying the formation of this compound, detailing the proposed enzymatic and non-enzymatic pathways, experimental methodologies for its study, and its recognized biological significance.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, leads to the oxidative modification of cellular macromolecules, including lipids. Polyunsaturated fatty acids (PUFAs) esterified to the sn-2 position of phospholipids are particularly susceptible to oxidation. This process can be initiated by both enzymatic and non-enzymatic mechanisms, leading to the generation of a complex array of oxidized phospholipids. Among these, truncated oxPLs, such as this compound, are of significant interest due to their heightened biological activity. This compound is a high-affinity ligand for the scavenger receptor CD36, a key player in the pathological accumulation of lipids in macrophages, leading to foam cell formation in atherosclerosis. Understanding the endogenous pathways of this compound formation is therefore critical for developing therapeutic strategies targeting diseases driven by oxidative stress and inflammation.
Biosynthesis of the Precursor Phospholipid: Phosphatidylcholine
Phosphatidylcholines (PCs) are the most abundant class of phospholipids in eukaryotic cell membranes, playing crucial roles in membrane structure and cellular signaling. The de novo synthesis of PCs in animals primarily occurs via the Kennedy pathway. This pathway involves the sequential conversion of choline (B1196258) to phosphocholine, then to CDP-choline, which is finally combined with diacylglycerol to form PC. An alternative route, the methylation pathway, involves the threefold methylation of phosphatidylethanolamine (B1630911) (PE). The specific molecular species, 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), the direct precursor to this compound, is generated through these pathways, incorporating palmitic acid at the sn-1 position and linoleic acid at the sn-2 position of the glycerol (B35011) backbone.
Proposed Pathways for the Endogenous Formation of this compound
The formation of this compound from PLPC is a multi-step process involving the oxidative modification and subsequent cleavage of the linoleic acid residue at the sn-2 position. This can proceed through both non-enzymatic and enzymatic routes.
Non-Enzymatic Formation via Free Radical-Mediated Oxidation
Under conditions of oxidative stress, ROS can initiate a free radical chain reaction known as lipid peroxidation. The process begins with the abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group of the linoleic acid chain in PLPC, forming a lipid alkyl radical. This radical rapidly reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen atom from an adjacent fatty acid to form a phospholipid hydroperoxide (PLPC-OOH) and propagate the chain reaction. These hydroperoxides are unstable and can undergo further reactions, including fragmentation, to yield a variety of truncated phospholipids, including this compound.
Enzymatic Formation
While non-enzymatic oxidation produces a heterogeneous mixture of oxidized products, enzymatic reactions can introduce a higher degree of specificity.
Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs. 12/15-lipoxygenase can directly oxidize PUFAs esterified in phospholipids, generating specific phospholipid hydroperoxides. It is proposed that LOXs initiate the formation of this compound by converting the linoleoyl moiety of PLPC into a specific hydroperoxy-octadecadienoic acid (HPODE)-PC intermediate.
An alternative enzymatic mechanism is co-oxidation, where LOX acts on a primary substrate (e.g., free linoleic acid) to generate peroxyl radicals. These highly reactive radicals can then oxidize a secondary substrate, such as PLPC, in a less specific manner. This process contributes to the pool of PLPC hydroperoxides available for subsequent conversion.
The conversion of PLPC hydroperoxides to the final truncated this compound structure is a critical but less well-understood part of the pathway. It likely involves the fragmentation of the hydroperoxide intermediate. This fragmentation can be influenced by factors such as the presence of transition metals (e.g., iron) which can catalyze the decomposition of hydroperoxides. The precise enzymatic machinery, if any, that catalyzes this specific cleavage to form the γ-oxo-α,β-unsaturated carboxylic acid moiety of this compound remains an active area of investigation. Some evidence suggests a role for hydroperoxide lyase-like activities, though this has not been definitively established for this compound formation in mammals.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed pathways for this compound formation and a general experimental workflow for its study.
Experimental Protocols
Detailed protocols for the de novo enzymatic synthesis of this compound are not well-established in the literature. However, methods for inducing lipid peroxidation and analyzing the resulting oxidized phospholipids can be adapted to study its formation.
Induction of Lipid Peroxidation in Liposomes
This protocol describes a general method for inducing the oxidation of PLPC-containing liposomes.
-
Preparation of Liposomes:
-
Prepare a lipid film of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC) by evaporating the solvent from a stock solution under a stream of nitrogen.
-
Hydrate the lipid film with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a final lipid concentration of 1-5 mg/mL.
-
Create unilamellar vesicles by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Induction of Oxidation:
-
Initiate lipid peroxidation by adding a free radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), or a metal-catalyzed oxidation system, such as FeSO4 and ascorbate.
-
Incubate the liposome (B1194612) suspension at 37°C for a defined period (e.g., 1-4 hours). The reaction can be stopped by adding an antioxidant like butylated hydroxytoluene (BHT).
-
-
Lipid Extraction:
-
Extract the lipids from the aqueous suspension using the method of Folch or Bligh and Dyer, which employs a chloroform/methanol (B129727)/water solvent system to partition the lipids into the organic phase.
-
Dry the organic phase under nitrogen and reconstitute the lipid extract in a suitable solvent for analysis.
-
Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of oxidized phospholipids.
-
Chromatographic Separation:
-
Separate the lipid extract using reverse-phase liquid chromatography (e.g., with a C18 column).
-
Employ a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.
-
-
Mass Spectrometric Detection:
-
Analyze the eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically in positive ion mode.
-
For targeted quantification of this compound, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). This involves selecting the precursor ion corresponding to the protonated this compound molecule and monitoring for a specific product ion generated by collision-induced dissociation. A characteristic product ion for phosphocholine-containing lipids is m/z 184.
-
-
Quantification:
-
Quantify the amount of this compound by comparing the peak area of the specific transition to a standard curve generated with a synthetic this compound standard of known concentrations.
-
Quantitative Data
Currently, there is a notable lack of comprehensive quantitative data in the published literature detailing the endogenous concentrations of this compound in various tissues or cell types under different physiological or pathological conditions. Most studies have focused on the qualitative identification of this compound and its biological effects. The development and application of robust quantitative assays, as described above, are essential for advancing our understanding of the role of this compound in disease.
The following table summarizes the types of quantitative information that are needed in the field:
| Biological System | Condition | Method of Quantification | Reported this compound Levels | Reference |
| Human Atherosclerotic Plaques | Stable vs. Unstable | LC-MS/MS | Data Not Available | |
| Macrophages | Oxidative Stress (e.g., H2O2 treatment) | LC-MS/MS | Data Not Available | |
| Plasma/Serum | Healthy vs. Cardiovascular Disease | LC-MS/MS | Data Not Available | |
| Ischemia-Reperfusion Injury Model | Ischemia vs. Reperfusion | LC-MS/MS | Data Not Available |
This table highlights the current gap in quantitative data for the endogenous formation of this compound.
Conclusion
The endogenous formation of this compound is a complex process intricately linked to oxidative stress and lipid peroxidation. While the general principles of its formation from PLPC are understood to involve both enzymatic and non-enzymatic pathways, the specific molecular machinery and the precise reaction sequence remain to be fully elucidated. The development of standardized protocols for the in vitro synthesis and the robust quantification of this compound in biological samples are critical next steps for the field. Such advancements will undoubtedly provide deeper insights into the role of this potent signaling molecule in health and disease and may pave the way for novel therapeutic interventions targeting the pathways of its formation and action.
KDdiA-PC: A Key Biomarker of Oxidative Stress — A Technical Guide for Researchers
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in numerous diseases, including atherosclerosis, cancer, and neurodegenerative disorders. A critical consequence of oxidative stress is the peroxidation of polyunsaturated fatty acids within cellular membranes and lipoproteins, leading to the formation of a diverse array of oxidized phospholipids (B1166683) (oxPLs). Among these, 9-keto-10-dodecendioic acid ester of 2-lyso-phosphatidylcholine (KDdiA-PC) has emerged as a highly specific and potent biomarker. This compound is a high-affinity ligand for scavenger receptors like CD36, playing a crucial role in the pathological processes of foam cell formation in atherosclerosis. This technical guide provides an in-depth overview of this compound, its formation, its signaling pathways, and detailed methodologies for its detection and quantification, aimed at researchers, scientists, and professionals in drug development.
Introduction to Oxidative Stress and Lipid Peroxidation
Oxidative stress arises from an overproduction of ROS, which can damage lipids, proteins, and DNA. Lipid peroxidation is a primary manifestation of this damage, particularly affecting polyunsaturated fatty acids (PUFAs) in phospholipids. This process is a chain reaction that begins with a ROS abstracting a hydrogen atom from a methylene (B1212753) group in a PUFA, creating a lipid radical. This radical reacts with molecular oxygen to form a peroxyl radical, which can then propagate the chain reaction, leading to the generation of hundreds of structurally unique oxidized phospholipid products. These oxPLs are not merely markers of damage but are bioactive molecules that can trigger specific cellular responses.
This compound: Structure and Formation
This compound, chemically known as 1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine, is a prominent oxPL species generated from the oxidation of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), a common phospholipid in mammalian cell membranes and low-density lipoproteins (LDL).
The defining structural feature of this compound and related high-affinity ligands for the scavenger receptor CD36 is a truncated sn-2 acyl chain that terminates in a γ-oxo-α,β-unsaturated carboxylic acid. This specific chemical motif is critical for its potent biological activity and recognition by scavenger receptors.
Biological Activity and Signaling Pathways
This compound is a bioactive lipid that exerts its effects primarily through interaction with class B scavenger receptors, namely CD36 and Scavenger Receptor Class B Type I (SR-BI).
Interaction with Scavenger Receptor CD36
This compound is recognized as a high-affinity ligand for CD36, a transmembrane protein expressed on various cells, including macrophages and platelets. This interaction is a pivotal event in the pathogenesis of atherosclerosis. When LDL particles become oxidized within the arterial wall, this compound and other oxPLs are formed on their surface. Macrophage CD36 receptors recognize and bind to these oxPLs, triggering the endocytosis of the oxidized LDL (oxLDL). The uncontrolled uptake of oxLDL leads to massive intracellular lipid accumulation, transforming the macrophages into "foam cells," the hallmark of atherosclerotic lesions.
Methodologies for Detection and Quantification
The analysis of this compound requires sensitive and specific analytical techniques due to its relatively low abundance and complex biological matrix.
Mass Spectrometry-Based Detection
Mass spectrometry (MS) is the primary tool for the structural identification and quantification of this compound.
-
LC/ESI/MS/MS: High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry is the gold standard for identifying and quantifying specific oxPLs from biological samples. It allows for the separation of complex lipid mixtures and provides structural confirmation through fragmentation patterns.
-
MALDI-TOF MS: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry can also be used. However, the detection of oxPLs with aldehyde or ketone groups, like this compound, is often less sensitive compared to other lipids due to ion suppression effects. Sensitivity can be dramatically improved through chemical derivatization. Reacting the sample with 1-pyrenebutyric hydrazide (PBH) targets the ketone group on this compound, increasing the ionization efficiency and lowering the detection limit by at least tenfold.
-
Nano-MALDI: This advanced approach utilizes nanoparticles (e.g., surface-functionalized magnetic nanoparticles) to enrich specific oxPLs from a sample before MS analysis. This "on-probe" enrichment and detection method provides excellent sensitivity, with limits of detection in the sub-nanomolar range (~200 pM), making it suitable for clinical screening.
| Method | Typical Limit of Detection (LOD) | Key Feature | Reference |
| MALDI-TOF (Standard Matrix) | > 5 µg/mL | Standard method, but suffers from low sensitivity for oxo-lipids. | |
| MALDI-TOF (with PBH Derivatization) | ~ 0.5 µg/mL | 10-fold improved sensitivity via chemical targeting of the ketone group. | |
| Nano-MALDI | ~ 200 pM | High sensitivity due to nanoparticle-based enrichment of target lipids. |
Functional Assays for Receptor Binding
Functional assays are crucial for understanding the biological activity of this compound, particularly its interaction with scavenger receptors.
This high-throughput method assesses the concentration-dependent binding of CD36 to this compound in a controlled environment.
-
Microfluidic Device Fabrication: A mold for a polydimethylsiloxane (B3030410) (PDMS) chip with a multilevel branched mixer design is created using standard photolithography.
-
Vesicle Preparation: Two sets of lipid vesicles are prepared: (a) Test vesicles composed of a background lipid (e.g., POPC) mixed with a specific mole percentage (e.g., 5, 7, or 10 mol %) of this compound. (b) Control vesicles of pure POPC.
-
SLB Gradient Formation: The test and control vesicles are injected simultaneously through separate inlets of the microfluidic device. The branched mixer generates a continuous concentration gradient of this compound-containing vesicles, which then fuse onto the glass surface to form a supported lipid bilayer (SLB) with a corresponding this compound gradient.
-
Vesicular CD36 (v-CD36) Preparation: Fluorescently labeled POPC vesicles (e.g., containing TR-DPHE) are functionalized with 6-histidine-tagged CD36 protein via Ni-NTA-conjugated phospholipids. This creates a highly fluorescent reporter (v-CD36) that acts as a signal amplifier.
-
Binding and Imaging: The v-CD36 solution is flowed over the SLB gradient. The binding of v-CD36 to this compound is visualized and recorded using fluorescence microscopy.
-
Quantification: Image analysis software is used to count the number of bound fluorescent vesicles as a function of their position along the channel, which directly correlates with the local concentration of this compound.
This classic assay quantifies the binding affinity of a ligand by measuring its ability to compete with a radiolabeled standard.
-
Cell Culture: A cell line engineered to express high levels of the CD36 receptor (e.g., HEK293-CD36) is cultured to confluence in multi-well plates.
-
Radiolabeled Ligand Preparation: Oxidized LDL is radiolabeled with Iodine-125 (¹²⁵I-oxLDL) to serve as the tracer.
-
Competitor Preparation: Unilamellar vesicles containing a fixed concentration of a neutral phospholipid (e.g., PAPC) and varying concentrations of the test lipid (this compound) are prepared.
-
Competition Reaction: The cultured cells are incubated with a constant amount of ¹²⁵I-oxLDL in the presence of increasing concentrations of the this compound competitor vesicles at 4°C to prevent internalization.
-
Washing and Lysis: After incubation, the cells are washed extensively with cold buffer to remove unbound ligands. The cells are then lysed to release the bound radioactivity.
-
Quantification: The radioactivity in the cell lysate is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of bound ¹²⁵I-oxLDL versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value—the concentration of this compound required to inhibit 50% of the specific binding of ¹²⁵I-oxLDL.
Quantitative Data and Biophysical Properties
The incorporation of this compound into a phospholipid membrane alters its physical properties. Molecular dynamics simulations have shown that the presence of oxPLs can affect membrane thickness, which may influence receptor interactions.
| Membrane Composition | Average Membrane Thickness (Å) | Reference |
| 10 mol % this compound in POPC | 36.78 | |
| 10 mol % PGPC in POPC | 38.30 | |
| Pure POPC | 38.96 |
Binding affinity data, typically expressed as IC₅₀ values from competitive assays, demonstrate the high potency of this compound and the related KOdiA-PC in binding to scavenger receptors compared to other phospholipids that lack the critical γ-oxo-α,β-unsaturated carbonyl moiety.
| Phospholipid Ligand | Relative CD36 Binding Affinity (IC₅₀) | Key Structural Feature | Reference |
| This compound / KOdiA-PC | High (Low IC₅₀) | γ-oxo-α,β-unsaturated carboxylate | |
| PSPC / PDPC | Lower (Higher IC₅₀) | Terminal carboxylate only | |
| PAPC (unoxidized) | Negligible | No terminal functional group |
Conclusion and Future Directions
This compound stands out as a specific, structurally defined, and biologically active product of lipid peroxidation. Its high-affinity interaction with the scavenger receptor CD36 provides a direct molecular link between oxidative stress and the progression of atherosclerosis. The advanced analytical and functional methodologies now available allow for its precise quantification and the detailed study of its biological roles. As a biomarker, measuring levels of this compound in plasma or lipoproteins could offer a valuable tool for assessing oxidative stress status and cardiovascular disease risk. Furthermore, understanding the structural basis for its recognition by CD36 provides a platform for the development of therapeutic agents designed to inhibit this pathological interaction. Future research will likely focus on validating this compound in large clinical cohorts and exploring its role in other inflammatory and metabolic diseases.
Structural Features of KDdiA-PC Required for Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural features of 1-palmitoyl-2-(9-keto-12-oxo-10-dodecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC) that are essential for its biological activity, primarily its role as a high-affinity ligand for scavenger receptors such as CD36 and SR-BI. The recognition of oxidized phospholipids (B1166683) like this compound by these receptors is a critical event in various pathophysiological processes, including atherosclerosis. This document outlines the key molecular determinants for this interaction, supported by quantitative binding data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.
Core Structural Requirements for Receptor Binding
The interaction between oxidized phospholipids and scavenger receptors is highly specific, relying on a combination of structural motifs within the lipid molecule. Extensive structure-activity relationship studies have elucidated the critical features necessary for high-affinity binding.
A pivotal characteristic of potent oxidized phospholipid ligands for CD36 is the presence of a truncated sn-2 acyl group that incorporates a terminal γ-hydroxy or γ-oxo-α,β-unsaturated carbonyl moiety.[1][2] this compound exemplifies this, featuring a γ-oxo-α,β-unsaturated carboxylic acid at the terminus of its truncated sn-2 chain.
While the electrophilic reactivity of the γ-oxo-α,β-double bond was initially considered a potential factor, studies have shown it is not a prerequisite for high-affinity binding.[1] The primary mechanism of interaction is believed to be electrostatic. This involves the formation of salt bridges between the negatively charged portions of the oxidized phospholipid and positively charged amino acid residues, such as lysine, within the binding domain of the scavenger receptor.[1]
Beyond the sn-2 position, the overall architecture of the phospholipid plays a modulatory role. Factors including the polarity, rigidity, and chain length of both the sn-2 and sn-3 acyl chains, along with a negative charge at the sn-3 position, contribute to the binding affinity.[1] For effective recognition by scavenger receptors, a cooperative interplay between the functional groups at the sn-1, sn-2, and sn-3 positions is essential.[1] Furthermore, for receptor engagement to occur, the truncated, oxidized sn-2 fatty acid chain must protrude from the lipid bilayer into the aqueous phase, making it accessible for binding.[1] Molecular dynamics simulations have confirmed that the oxidized tails of this compound extend from the membrane surface.[3]
Quantitative Analysis of Binding Affinity
The relative importance of different structural features has been quantified through competitive binding assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a series of synthetic oxidized phospholipids in competing with radiolabeled oxidized low-density lipoprotein (125I-NO2-LDL) for binding to CD36 and SR-BI expressed on transfected 293 cells.
| Compound | Description | IC50 (µM) for CD36 | IC50 (µM) for SR-BI |
| This compound | 9-keto-10-dodecendioic acid ester of 2-lyso-PC | 0.2 ± 0.03 | 0.3 ± 0.04 |
| KOdiA-PC | 5-keto-6-octendioic acid ester of 2-lyso-PC | 0.3 ± 0.05 | 0.4 ± 0.06 |
| PDPC | 1-palmitoyl-2-dodecanedioyl-sn-glycero-3-phosphocholine | 0.4 ± 0.07 | 0.5 ± 0.08 |
| PSPC | 1-palmitoyl-2-suberoyl-sn-glycero-3-phosphocholine | 0.5 ± 0.09 | 0.6 ± 0.1 |
| PMPC | 1-palmitoyl-2-maleoyl-sn-glycero-3-phosphocholine | > 10 | > 10 |
| PPPC | 1-palmitoyl-2-phthalyl-sn-glycero-3-phosphocholine | > 10 | > 10 |
| PAPC | 1-hexadecanoyl-2-eicosatetra-5′,8′,11′,14′-enoyl-sn-glycero-3-phosphocholine (unoxidized control) | No detectable binding | No detectable binding |
Data adapted from Podrez et al.[1]
These data clearly demonstrate that the presence of a terminal carboxylate group on the sn-2 chain (as in PDPC and PSPC) is sufficient for significant binding activity. However, the addition of the γ-oxo-α,β-unsaturated system in this compound and KOdiA-PC enhances this binding affinity.[1] Analogs lacking these key features, such as PMPC and PPPC, exhibit markedly reduced activity.
Experimental Protocols
The following sections detail the key experimental methodologies employed to elucidate the structure-activity relationships of this compound.
Synthesis of this compound and Analogs
The synthesis of this compound and related oxidized phospholipids has been previously described.[1] A general synthetic scheme involves the esterification of a lysophosphatidylcholine, such as 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine, with the desired oxidized fatty acid or dicarboxylic acid. The specific synthesis of the 9-keto-10-dodecendioic acid precursor is a critical step, often involving multiple synthetic transformations to introduce the keto and unsaturated functionalities. Characterization and purification of the final products are typically achieved using techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Scavenger Receptor Binding Assays
Competitive binding assays are employed to determine the affinity of synthetic oxidized phospholipids for scavenger receptors.[1]
-
Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are cultured and transiently transfected with expression vectors encoding for human CD36 or SR-BI.
-
Preparation of Ligands:
-
Radiolabeled oxidized low-density lipoprotein (125I-NO2-LDL) is prepared by oxidizing LDL with a myeloperoxidase-H2O2-NO2- system followed by radioiodination.
-
Synthetic phospholipids, including this compound and its analogs, are incorporated into inert 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) vesicles to create model oxidized lipoprotein particles.
-
-
Competition Binding Experiment:
-
Transfected cells are incubated with a constant concentration of 125I-NO2-LDL and increasing concentrations of the competitor vesicles containing the synthetic phospholipids.
-
The incubation is carried out at 4°C to prevent internalization of the receptor-ligand complexes.
-
After incubation, the cells are washed to remove unbound ligand, and the cell-associated radioactivity is quantified using a gamma counter.
-
-
Data Analysis: The concentration of the competitor lipid required to inhibit 50% of the specific binding of 125I-NO2-LDL (IC50) is calculated by non-linear regression analysis.
Molecular Dynamics Simulations
To investigate the conformation of this compound within a lipid bilayer, molecular dynamics (MD) simulations are performed.
-
System Setup: A model lipid bilayer is constructed, typically with a mixture of a common phospholipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and the oxidized phospholipid of interest (e.g., 10 mol % this compound). The bilayer is solvated with water and ions to mimic physiological conditions.
-
Simulation Parameters: The system is subjected to a series of energy minimization and equilibration steps. Production simulations are then run for an extended period (e.g., microseconds) using a suitable force field (e.g., CHARMM36 for lipids).
-
Analysis: The trajectories from the MD simulations are analyzed to determine the conformation of the oxidized acyl chain of this compound, its orientation relative to the membrane normal, and its protrusion into the aqueous phase.
Visualizing Molecular Interactions and Cellular Consequences
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Key structural features of this compound for scavenger receptor binding.
Caption: Workflow for competitive scavenger receptor binding assay.
Caption: Signaling pathway from this compound recognition to foam cell formation.
References
- 1. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel family of oxidized phospholipids that serve as ligands for the macrophage scavenger receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Use of KDdiA-PC in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 9-keto-10-dodecendioic acid ester of 2-lysoPC (KDdiA-PC), a specific oxidized phospholipid, in various research contexts. This compound is a high-affinity ligand for the scavenger receptor CD36 and serves as a critical tool in studying the molecular mechanisms of atherosclerosis, inflammation, and other pathologies associated with oxidative stress.
Introduction
This compound is a truncated oxidized sn-2 fatty acid moiety that is a key component of oxidized low-density lipoprotein (oxLDL).[1] Its high affinity for the class B scavenger receptor CD36 makes it an invaluable molecule for investigating the cellular consequences of oxLDL uptake and the role of CD36 in various physiological and pathological processes.[1] Research applications of this compound primarily revolve around its ability to mimic the effects of oxLDL in a more defined and controlled manner, allowing for precise investigation of downstream signaling events and cellular responses.
Key Applications
-
Competitive Binding Assays: To characterize the binding of novel compounds to the CD36 receptor.
-
Macrophage Foam Cell Formation: To study the pathogenesis of atherosclerosis in vitro.
-
CD36 Signaling Pathway Analysis: To elucidate the molecular signaling cascades initiated by ligand binding to CD36.
-
Microfluidics-Based Binding Analysis: To investigate protein-lipid interactions in a high-throughput and controlled environment.
Data Presentation
Table 1: Ligand Binding Affinities for CD36
| Ligand | Receptor | IC50 (μM) | Cell Type | Reference |
| This compound | CD36 | ~5 | HEK293-CD36 | [1] |
| KOdiA-PC | CD36 | ~5 | HEK293-CD36 | [1] |
| oxLDL | CD36 | Variable | Macrophages | [2] |
| Acetylated LDL | SR-A | N/A | Macrophages | [3] |
Note: IC50 values can vary depending on the experimental setup, including the specific cell line, ligand preparation, and competitor used.
Experimental Protocols
Protocol 1: Competitive Binding Assay for CD36
This protocol describes how to assess the binding of a test compound to the CD36 receptor by measuring its ability to compete with a known radiolabeled or fluorescently tagged ligand, such as radiolabeled oxLDL or a fluorescently labeled oxidized phospholipid.
Materials:
-
CD36-expressing cells (e.g., HEK293-CD36 or primary macrophages)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other unlabeled competitor)
-
Test compounds
-
Radiolabeled oxLDL (e.g., ¹²⁵I-oxLDL) or fluorescently labeled oxLDL (e.g., DiI-oxLDL)
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid and counter (for radiolabeled assays) or plate reader with fluorescence capabilities
-
24-well plates
Methodology:
-
Cell Seeding: Seed CD36-expressing cells in 24-well plates and grow to confluence.
-
Preparation of Competitors: Prepare serial dilutions of this compound (positive control) and your test compounds in cell culture medium.
-
Competition:
-
Wash the confluent cell monolayers twice with PBS.
-
Add the diluted competitors (this compound or test compounds) to the wells.
-
Immediately add a constant concentration of radiolabeled or fluorescently labeled oxLDL to all wells.
-
Include wells with labeled oxLDL only (no competitor) as a measure of total binding and wells with a large excess of unlabeled oxLDL to determine non-specific binding.
-
-
Incubation: Incubate the plates at 4°C for 2-4 hours to allow for binding but minimize internalization.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound ligand.
-
Quantification:
-
For radiolabeled assays: Lyse the cells with NaOH, transfer the lysate to scintillation vials with scintillation fluid, and measure radioactivity using a scintillation counter.
-
For fluorescent assays: Lyse the cells and measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths for the fluorophore.
-
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor and determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
Protocol 2: In Vitro Macrophage Foam Cell Formation
This protocol details the induction of macrophage foam cells using this compound or oxLDL, a key event in the development of atherosclerotic plaques.
Materials:
-
Primary macrophages (e.g., mouse peritoneal macrophages or bone marrow-derived macrophages) or a macrophage cell line (e.g., RAW264.7)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound or oxLDL (typically 50-100 µg/mL)
-
Oil Red O staining solution
-
Formalin (4% in PBS)
-
Microscope slides and coverslips
-
Microscope
Methodology:
-
Macrophage Culture: Culture macrophages on glass coverslips in 24-well plates. For primary macrophages, allow them to adhere and differentiate as required.
-
Induction of Foam Cells:
-
Replace the culture medium with fresh medium containing this compound or oxLDL at the desired concentration.
-
Incubate for 24-48 hours.
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% formalin for 10 minutes at room temperature.[1]
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Rinse the cells briefly with 60% isopropanol.[1]
-
Stain the cells with Oil Red O solution for 15-30 minutes.
-
Wash with 60% isopropanol and then with water.
-
Counterstain the nuclei with hematoxylin for 1-2 minutes.
-
Wash with water.
-
-
Visualization: Mount the coverslips on microscope slides and observe the accumulation of lipid droplets (stained red by Oil Red O) within the macrophages using a light microscope.
-
Quantification (Optional): The extent of foam cell formation can be quantified by extracting the Oil Red O stain from the cells with isopropanol and measuring the absorbance at a specific wavelength (e.g., 518 nm).
Signaling Pathways and Visualizations
The binding of this compound, as a key component of oxLDL, to CD36 on macrophages initiates a complex signaling cascade that contributes to inflammation and foam cell formation.
CD36 Downstream Signaling Pathway
Upon ligand binding, CD36 recruits a signaling complex that includes the Src family kinase Lyn and the Na+/K+-ATPase.[4] This leads to the activation of c-Jun N-terminal kinases (JNK), which in turn can influence downstream inflammatory and metabolic pathways.[3]
Caption: this compound binding to CD36 initiates a signaling cascade.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the key steps in performing a competitive binding assay to screen for novel CD36 ligands.
Caption: Workflow for a CD36 competitive binding assay.
Logical Relationship: this compound and Atherosclerosis
This diagram outlines the logical connection between this compound, as a component of oxLDL, and the development of atherosclerosis.
Caption: Role of this compound in the progression of atherosclerosis.
References
- 1. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A CD36-dependent signaling cascade is necessary for macrophage foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidized LDL-bound CD36 recruits a Na+/K+-ATPase-Lyn complex in macrophages that promotes atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of KDdiA-PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDdiA-PC (1-palmitoyl-2-(9-keto-10-dodecendioic acid)-sn-glycero-3-phosphocholine) is a prominent oxidized phospholipid species found in oxidized low-density lipoprotein (oxLDL). It is a high-affinity ligand for the scavenger receptor CD36, playing a critical role in the pathological processes of atherosclerosis and thrombosis. The interaction of this compound with CD36 on various cell types, including macrophages and platelets, triggers intracellular signaling cascades that lead to cellular activation, foam cell formation, and a prothrombotic state. The availability of pure synthetic this compound is essential for in-depth studies of its biological functions and for the development of potential therapeutic interventions targeting the CD36 signaling pathway.
This document provides a detailed overview of the synthesis and purification protocol for this compound, based on established methodologies in the field. It also includes a summary of its key characteristics and a diagram of the CD36 signaling pathway initiated by its binding.
Data Presentation
Table 1: Physicochemical and Purity Data for Synthetic this compound
| Parameter | Value | Method of Analysis | Reference |
| Molecular Formula | C₃₆H₆₆NO₁₁P | Mass Spectrometry | [1] |
| Molecular Weight | 719.88 g/mol | Mass Spectrometry | [1] |
| Purity | > 98% | HPLC with on-line ESI-MS/MS | [2] |
| Storage Conditions | -20°C in an inert atmosphere | General laboratory practice | N/A |
Experimental Protocols
Synthesis of this compound
Materials:
-
1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC)
-
Myeloperoxidase (MPO)
-
Hydrogen peroxide (H₂O₂)
-
Sodium nitrite (B80452) (NaNO₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Argon gas
-
Organic solvents: Chloroform (B151607), Methanol
-
Solid-phase extraction (SPE) cartridges (C18)
Procedure:
-
Preparation of PLPC Vesicles:
-
Dissolve a known amount of PLPC in chloroform in a round-bottom flask.
-
Remove the chloroform under a stream of argon gas to form a thin lipid film.
-
Dry the lipid film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with PBS containing DTPA (to chelate trace metals) to form multilamellar vesicles.
-
Create small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
Oxidation Reaction:
-
To the PLPC vesicle suspension, add MPO, NaNO₂, and initiate the reaction by adding H₂O₂. The reaction should be carried out in a controlled environment, protected from light.
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 1-4 hours). The progress of the oxidation can be monitored by techniques such as UV-Vis spectroscopy or thin-layer chromatography (TLC).
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding a quenching agent, such as butylated hydroxytoluene (BHT).
-
Extract the lipids from the aqueous suspension using a modified Bligh-Dyer method with a chloroform:methanol:water ratio of 2:2:1.8.
-
Collect the organic phase containing the oxidized phospholipids (B1166683).
-
Purification of this compound
The purification of this compound from the complex mixture of oxidation products is achieved using high-performance liquid chromatography (HPLC).
Equipment and Reagents:
-
High-performance liquid chromatography (HPLC) system with a UV detector and a fraction collector.
-
Reversed-phase HPLC column (e.g., C18, 5 µm particle size).
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile/Isopropanol mixture (e.g., 80:20 v/v) with 0.1% formic acid.
-
Nitrogen gas for solvent evaporation.
Procedure:
-
Sample Preparation:
-
Dry the extracted lipid mixture under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase.
-
-
HPLC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the compounds using a linear gradient of mobile phase B. A typical gradient might be from 5% to 100% B over 60 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 234 nm for conjugated dienes, a common feature in oxidized lipids).
-
Collect fractions corresponding to the peaks of interest.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions using on-line electrospray ionization tandem mass spectrometry (ESI-MS/MS) to identify the fraction containing this compound (m/z ~718.5 for [M-H]⁻).[1]
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent under a stream of nitrogen.
-
Store the purified this compound at -20°C under an inert atmosphere.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
1. Mass Spectrometry (MS):
-
Method: Electrospray ionization tandem mass spectrometry (ESI-MS/MS).
-
Expected Results: The mass spectrum should show a parent ion corresponding to the molecular weight of this compound. For example, in negative ion mode, the [M-H]⁻ ion would be observed at approximately m/z 718.5. Fragmentation analysis (MS/MS) can be used to confirm the structure by identifying characteristic fragment ions.[1]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: ¹H NMR and ¹³C NMR spectroscopy.
-
Expected Results: The NMR spectra will provide detailed structural information, confirming the presence of the palmitoyl (B13399708) chain, the modified dodecendioic acid chain with its keto and alkene functionalities, and the glycerophosphocholine backbone. Specific chemical shifts for the protons and carbons in the molecule will confirm its identity.[2][5][6]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
This compound/CD36 Signaling Pathway
Caption: CD36 signaling pathway activated by this compound.
References
- 1. This compound | C36H66NO11P | CID 71684450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H and (13)C NMR of multilamellar dispersions of polyunsaturated (22:6) phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microfluidic Generation of Oxidized Phospholipid Gradients in Supported Lipid Bilayers to Examine Scavenger Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
Application Notes and Protocols for KDdiA-PC in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDdiA-PC (1-palmitoyl-2-(9-keto-10-dodecendioic acid)-sn-glycero-3-phosphocholine) is a prominent oxidized phospholipid (oxPL) species found in oxidized low-density lipoprotein (oxLDL). It is a high-affinity ligand for scavenger receptors, primarily CD36 and Scavenger Receptor Class B Type I (SR-BI), playing a crucial role in the pathological processes of atherosclerosis through the induction of foam cell formation and inflammatory signaling cascades. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, enabling researchers to investigate its biological effects and the signaling pathways it modulates.
Data Presentation
The following tables summarize key quantitative data for the use of this compound in in vitro experiments.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol (B145695) | ≥ 30 mg/mL | |
| Dimethylformamide (DMF) | ~0.5 mg/mL | |
| Dimethyl sulfoxide (B87167) (DMSO) | ~0.5 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL |
Table 2: Effective Concentrations and IC50 Values for this compound
| Experiment Type | Cell Type | Parameter | Value | Reference |
| Competition Binding Assay | HEK-293 cells overexpressing CD36 or SR-BI | IC50 for blocking 125I-NO2-LDL binding | Comparable to other oxPC analogs | |
| Foam Cell Formation | Murine Peritoneal Macrophages | Inhibition of [14C]cholesteryl ester synthesis (in the presence of NO2-LDL) | 30 µM (synthetic phospholipids) | |
| Vesicle Binding Assay | Supported Lipid Bilayers | Molar fraction in vesicles for CD36 binding | 5, 7, or 10 mol % | |
| Macrophage Activation (general oxPLs) | Human Monocyte-Derived Macrophages | Pro-inflammatory cytokine production | 10 µg/mL (for LPC) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound (typically supplied in ethanol)
-
Ethanol (200 proof, anhydrous)
-
Sterile, amber glass vials
-
Argon or nitrogen gas
-
Sterile, repeater pipette with sterile tips
Procedure:
-
If this compound is supplied as a solid, dissolve it in anhydrous ethanol to a final concentration of 10-30 mg/mL. If supplied as a solution in ethanol, it can be used directly.
-
Aliquot the stock solution into sterile, amber glass vials to minimize freeze-thaw cycles and protect from light.
-
Overlay the solution with a gentle stream of argon or nitrogen gas to prevent oxidation.
-
Seal the vials tightly and store at -80°C for long-term stability (≥2 years in ethanol).
Protocol 2: Preparation of this compound Working Solution for Cell Culture (Aqueous Dilution)
This is the recommended method for preparing a working solution of this compound for treating cells in culture.
Materials:
-
This compound stock solution in ethanol (from Protocol 1)
-
Sterile phosphate-buffered saline (PBS, pH 7.2) or serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
Water bath or heat block set to 37°C
-
Vortex mixer
Procedure:
-
Thaw the this compound stock solution on ice.
-
In a sterile microcentrifuge tube, evaporate the desired volume of the ethanol stock solution under a gentle stream of nitrogen or argon gas to form a thin lipid film.
-
Immediately add the desired volume of pre-warmed (37°C) sterile PBS or serum-free cell culture medium to the lipid film. The solubility of this compound in PBS (pH 7.2) is approximately 5 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes to ensure complete dissolution of the lipid film. Sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
Use the freshly prepared aqueous solution immediately for cell culture experiments. It is not recommended to store the aqueous solution for more than one day.
-
Further dilute the aqueous working solution in complete cell culture medium to the desired final concentration for treating cells.
Protocol 3: Preparation of this compound Incorporated into Phospholipid Vesicles
This protocol is for experiments where this compound needs to be presented to cells within a lipid bilayer, mimicking its presentation in oxLDL.
Materials:
-
This compound stock solution in ethanol
-
Carrier phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) in chloroform
-
Chloroform
-
Sterile glass test tubes
-
Argon or nitrogen gas
-
Sterile buffer (e.g., PBS)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath
Procedure:
-
In a sterile glass test tube, add the desired molar ratio of this compound and the carrier phospholipid (e.g., 5-10 mol % this compound).
-
Evaporate the solvents (ethanol and chloroform) under a gentle stream of argon or nitrogen gas to form a thin, uniform lipid film on the bottom of the tube.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film by adding the desired volume of sterile buffer (e.g., PBS) pre-warmed to a temperature above the phase transition temperature of the carrier phospholipid.
-
Vortex the mixture vigorously to form multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs), subject the MLV suspension to multiple (e.g., 10-20) extrusions through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
The resulting vesicle suspension can be used to treat cells in culture.
Mandatory Visualizations
Experimental Workflow for Preparing this compound Aqueous Solution
Caption: Workflow for preparing an aqueous solution of this compound for cell culture experiments.
CD36 Signaling Pathway upon this compound Binding
Caption: Simplified signaling pathway initiated by this compound binding to the CD36 scavenger receptor.
SR-BI Signaling Pathway upon Oxidized Phospholipid Binding
Caption: SR-BI-mediated signaling in response to oxidized phospholipids, involving TLR4 and NF-κB.
Application Notes and Protocols: KDdiA-PC Concentration for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1-palmitoyl-2-(9-keto-12-oxododeca-10-enoyl)-sn-glycero-3-phosphocholine (KDdiA-PC) in various in vitro assays. This compound is a prominent oxidized phospholipid species found in oxidized low-density lipoprotein (oxLDL) and is a high-affinity ligand for the scavenger receptor CD36.[1][2] Its interaction with CD36 plays a crucial role in various pathophysiological processes, including atherosclerosis, thrombosis, and inflammation, making it a key molecule for in vitro modeling of these conditions.
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound for in vitro assays is highly dependent on the specific application, cell type, and experimental setup. The following tables summarize recommended concentration ranges based on published literature.
Table 1: this compound Concentration for Cell-Based Assays
| Assay Type | Cell Type | Recommended Concentration | Key Observations |
| Macrophage Foam Cell Formation | Mouse Peritoneal Macrophages | 4 µM | Used to induce lipid accumulation and foam cell formation.[3] |
| Platelet Activation | Human or Mouse Platelets | Saturating concentrations | Induces platelet activation markers like P-selectin and activated integrin αIIbβ3.[4] |
| Competitive Binding Assays (IC50 Determination) | HEK-293 cells overexpressing CD36 | Variable (for IC50 determination) | Competes with labeled oxLDL for binding to CD36. |
| Inhibition of oxLDL Uptake | Macrophages | Variable (for IC50 determination) | Inhibits the uptake of fluorescently labeled oxLDL. |
Table 2: this compound Concentration for A-cellular/Biophysical Assays
| Assay Type | System | Recommended Concentration | Key Observations |
| Supported Lipid Bilayer (SLB) Interaction Studies | POPC vesicles with this compound | 5, 7, or 10 mol % | Used to study concentration-dependent binding of CD36.[2] |
| Vesicle/Liposome Preparation | Small unilamellar vesicles (SUVs) | Equimolar mixture with a carrier phospholipid (e.g., PAPC) | Used to present this compound in a membrane-like context for binding assays. |
| Direct Binding Assays (e.g., to purified CD36) | Radiolabeled this compound ([³H]this compound) | Variable (for Kd determination) | Allows for the characterization of the binding affinity between this compound and its receptor.[3][5] |
Signaling Pathways and Experimental Workflows
The interaction of this compound with CD36 triggers intracellular signaling cascades that are central to its biological effects. Below are diagrams illustrating the key signaling pathway and a general workflow for a typical in vitro experiment involving this compound.
References
- 1. Identification of a novel family of oxidized phospholipids that serve as ligands for the macrophage scavenger receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Type 2 scavenger receptor CD36 in platelet activation: the role of hyperlipemia and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping and Characterization of the Binding Site for Specific Oxidized Phospholipids and Oxidized Low Density Lipoprotein of Scavenger Receptor CD36 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Macrophage Foam Cell Formation Using KDdiA-PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transformation of macrophages into lipid-laden foam cells is a critical initiating event in the pathogenesis of atherosclerosis. This process is largely mediated by the uptake of modified lipoproteins, particularly oxidized low-density lipoprotein (oxLDL), through scavenger receptors on the macrophage surface. A key component of oxLDL responsible for this interaction is 9-keto-10-dodecendioic acid ester of 2-lysoPC (KDdiA-PC). This compound is a specific oxidized phospholipid that acts as a high-affinity ligand for the scavenger receptor CD36.[1][2] The binding of this compound to CD36 triggers a signaling cascade that leads to the internalization of oxLDL and the accumulation of intracellular lipids, culminating in foam cell formation.[1][2] These application notes provide detailed protocols for inducing and quantifying macrophage foam cell formation using oxLDL enriched with this compound, and delinates the associated signaling pathways.
Data Presentation
| Phospholipid Species | Description | IC₅₀ for Inhibition of [¹⁴C]oleate Incorporation into Cholesteryl Esters (µM) |
| This compound | A key oxidized phospholipid in oxLDL with a γ-oxo-α,β-unsaturated carbonyl group. | Not explicitly provided in the search results, but described as a high-affinity ligand for CD36, suggesting a potent effect. |
| KOdiA-PC | An analog of this compound. | Not explicitly provided in the search results, but described as a high-affinity ligand for CD36. |
| PSPA | Synthetic oxidized phospholipid with high binding activity. | ~10 |
| PSPH | Synthetic oxidized phospholipid with high binding activity. | ~15 |
| PMPC | Synthetic oxidized phospholipid with high binding activity. | ~20 |
| P8HOPC | Synthetic oxidized phospholipid with modest binding activity. | ~50 |
| AcSPC | Synthetic oxidized phospholipid with no significant binding activity. | >100 |
Data adapted from studies on the inhibition of NO₂-LDL-induced cholesteryl ester synthesis in murine thioglycollate-elicited peritoneal macrophages. The IC₅₀ values represent the concentration of the phospholipid required to inhibit 50% of the incorporation of [¹⁴C]oleate into cellular cholesteryl esters.
Experimental Protocols
Protocol 1: In Vitro Induction of Macrophage Foam Cell Formation
This protocol describes the generation of foam cells from primary murine macrophages or macrophage-like cell lines using oxLDL, which is a primary source of this compound.
Materials:
-
Murine peritoneal macrophages, bone marrow-derived macrophages (BMDMs), or THP-1 human monocytic cell line.
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Human LDL
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Phosphate Buffered Saline (PBS)
-
24-well tissue culture plates
Procedure:
-
Macrophage Culture and Plating:
-
For Murine Peritoneal Macrophages or BMDMs: Isolate and culture macrophages according to standard protocols. Plate the cells in 24-well plates at a density of 1 x 10⁵ cells/mL and allow them to adhere.
-
For THP-1 cells: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin. To differentiate into macrophages, treat the cells with 100 ng/mL PMA for 48 hours. After differentiation, replace the medium with fresh RPMI-1640 without PMA and rest the cells for 24 hours.
-
-
Preparation of Oxidized LDL (oxLDL):
-
Dialyze human LDL against PBS to remove EDTA.
-
Adjust the concentration of LDL to 1 mg/mL with PBS.
-
Induce oxidation by adding CuSO₄ to a final concentration of 5 µM.
-
Incubate the LDL solution at 37°C for 18-24 hours.
-
Stop the oxidation by adding EDTA to a final concentration of 1 mM.
-
Dialyze the oxLDL extensively against PBS to remove CuSO₄ and unbound components.
-
Sterilize the oxLDL solution by passing it through a 0.22 µm filter.
-
-
Induction of Foam Cell Formation:
Protocol 2: Quantification of Foam Cell Formation by Oil Red O Staining
This protocol details the staining of intracellular lipid droplets in foam cells for visualization and quantification.
Materials:
-
Foam cells in 24-well plates (from Protocol 1)
-
PBS
-
10% Formalin
-
Oil Red O stock solution (0.5% in isopropanol)
-
Oil Red O working solution (6 parts Oil Red O stock solution + 4 parts distilled water, filtered)
-
Hematoxylin (B73222) (for counterstaining, optional)
-
Microscope
Procedure:
-
Cell Fixation:
-
Aspirate the medium containing oxLDL from the wells.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 10% formalin to each well and incubating for 15-30 minutes at room temperature.[3]
-
Wash the cells twice with distilled water.
-
-
Staining:
-
Remove the water and add 60% isopropanol to each well for 5 minutes to dehydrate the cells.[3]
-
Remove the isopropanol and add the filtered Oil Red O working solution to cover the cells.
-
Incubate for 15-20 minutes at room temperature.
-
Remove the Oil Red O solution and wash the cells with 60% isopropanol briefly.
-
Wash the cells multiple times with distilled water until the water is clear.
-
-
Visualization and Quantification:
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.
-
Add PBS to the wells to prevent the cells from drying out.
-
Visualize the cells under a light microscope. Foam cells will appear with red-stained lipid droplets in the cytoplasm.
-
For quantification, the Oil Red O stain can be extracted from the cells using 100% isopropanol, and the absorbance can be measured at 518 nm using a spectrophotometer. The results can be expressed as a fold change compared to control cells (macrophages not treated with oxLDL).
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Induced Foam Cell Formation
The binding of this compound, a component of oxLDL, to the scavenger receptor CD36 on macrophages initiates a signaling cascade that is essential for the internalization of the lipoprotein and the subsequent formation of foam cells. This pathway involves the activation of Src family kinases and the MAP kinase JNK.
Caption: this compound/CD36 Signaling Pathway.
Experimental Workflow for Macrophage Foam Cell Formation and Analysis
This diagram outlines the key steps for inducing and assessing macrophage foam cell formation in vitro.
Caption: Macrophage Foam Cell Induction Workflow.
References
- 1. The effect of oxidized phospholipids on phenotypic polarization and function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage differentiation to foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KDdiA-PC in Supported Lipid Bilayer Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 9-keto-10-dodecendioic acid ester of 2-lyso-PC (KDdiA-PC), a prominent oxidized phospholipid, in supported lipid bilayer (SLB) experiments. This document details the effects of this compound on SLB biophysical properties, protocols for preparing and characterizing this compound-containing SLBs, and its application in studying interactions with scavenger receptors, particularly CD36.
Introduction to this compound and Supported Lipid Bilayers
This compound is a truncated oxidized phosphatidylcholine that plays a significant role in the pathophysiology of atherosclerosis. It is a high-affinity ligand for the scavenger receptor CD36, and its presence in low-density lipoproteins (LDL) contributes to their recognition and uptake by macrophages, leading to foam cell formation.[1] Supported lipid bilayers are powerful model systems that mimic the cell membrane, providing a fluid, two-dimensional platform for studying lipid-protein interactions, membrane dynamics, and signaling events in a controlled environment.[2]
The incorporation of this compound into SLBs allows for the detailed investigation of its impact on membrane structure and its role in mediating cellular responses through receptor binding.
Biophysical Effects of this compound on Supported Lipid Bilayers
The inclusion of this compound in SLBs significantly alters their formation and biophysical characteristics. Studies have shown that liposomes containing this compound rupture more readily on SiO₂ substrates, shifting the bilayer formation process from a two-step accumulation and rupture to a one-step rupture-on-contact pathway.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on the biophysical properties of SLBs, as determined by techniques such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and all-atom molecular dynamics (MD) simulations.[3][4]
Table 1: Effect of this compound on SLB Formation Pathway
| Lipid Composition | SLB Formation Pathway on SiO₂ |
| POPC | Two-step (accumulation-rupture) |
| POPC with 10-30 mol % this compound | One-step (rupture-on-contact) |
Table 2: Effect of this compound and Cholesterol on SLB Thickness (from MD Simulations)
| Lipid Composition | Bilayer Thickness (Å) |
| POPC | 38.96 |
| POPC with 10 mol % this compound | ~37.5 |
| POPC with 30 mol % this compound | ~36.0 |
| POPC with 30 mol % Cholesterol | Thicker than without cholesterol |
| POPC with 30 mol % Cholesterol and 10 mol % this compound | Thinner than POPC/Cholesterol, thicker than POPC/KDdiA-PC |
Note: Increasing concentrations of this compound lead to a progressive decrease in bilayer thickness.[4] The presence of cholesterol can modulate this effect, resulting in a thicker bilayer compared to those without cholesterol.[3]
Experimental Protocols
This section provides detailed protocols for the preparation of this compound-containing liposomes and the formation of SLBs for microscopy studies.
Protocol 1: Preparation of this compound Containing Small Unilamellar Vesicles (SUVs)
-
Lipid Film Preparation:
-
In a clean glass vial, combine the desired lipids from chloroform (B151607) stocks. For example, to prepare liposomes with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and a specific mole percentage of this compound (e.g., 5, 10, or 20 mol %).
-
If fluorescence visualization is desired, a fluorescent lipid probe (e.g., 0.5 mol % NBD-PE) can be included.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.
-
To ensure complete removal of the solvent, place the vial under vacuum for at least 2 hours.
-
-
Hydration:
-
Rehydrate the lipid film with an appropriate buffer (e.g., Tris buffer) to a final lipid concentration of 1 mg/mL.
-
Vortex the vial for 5-10 minutes to create a suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To form small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to extrusion.
-
Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 21 times) using a mini-extruder. This will yield a clear or slightly opalescent suspension of SUVs.
-
Protocol 2: Formation of this compound Supported Lipid Bilayers on Glass Coverslips
-
Substrate Cleaning:
-
Thoroughly clean glass coverslips to ensure a hydrophilic surface for SLB formation. A common method is to sonicate the coverslips in a 3M KOH solution for 30 minutes, followed by extensive rinsing with deionized water.[5] Alternatively, piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) can be used with extreme caution.
-
-
Vesicle Fusion:
-
Place a cleaned coverslip in a chamber or well.
-
Dilute the prepared this compound-containing SUV suspension to 0.1 mg/mL in a buffer containing CaCl₂ (final concentration 1-5 mM).
-
Add the diluted vesicle solution to the chamber and incubate at room temperature for 30-60 minutes. The presence of Ca²⁺ facilitates vesicle rupture and fusion on the glass surface.
-
-
Washing:
-
After incubation, gently wash the SLB with excess buffer to remove any unfused or adsorbed vesicles. This can be done by carefully exchanging the buffer in the chamber multiple times.
-
-
Verification of SLB Formation and Fluidity:
-
The quality of the SLB can be assessed using Fluorescence Recovery After Photobleaching (FRAP).
-
Using a fluorescence microscope, photobleach a small region of the fluorescently labeled bilayer with a high-intensity laser.
-
Monitor the recovery of fluorescence in the bleached spot over time. A mobile, fluid bilayer will show recovery as unbleached lipids diffuse into the bleached area.
-
Application: Studying this compound Interaction with CD36
This compound-containing SLBs are an excellent platform to study the binding and signaling of the scavenger receptor CD36.
Experimental Workflow: CD36 Binding to this compound SLBs
Caption: Workflow for studying CD36 binding to this compound SLBs.
Signaling Pathway: CD36 Activation by this compound
The binding of this compound to CD36 on the surface of cells like macrophages and platelets initiates a downstream signaling cascade that contributes to cellular activation. This pathway often involves the activation of Src family kinases and the MAP kinase JNK.
Caption: CD36 signaling pathway initiated by this compound.
Conclusion
The use of this compound in supported lipid bilayer experiments provides a powerful and versatile tool for researchers in the fields of atherosclerosis, immunology, and drug development. This platform allows for the detailed biophysical characterization of oxidized lipid-containing membranes and the elucidation of molecular mechanisms underlying pathological signaling events. The protocols and data presented here serve as a valuable resource for designing and conducting experiments aimed at understanding the crucial role of oxidized phospholipids (B1166683) in disease.
References
- 1. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel family of oxidized phospholipids that serve as ligands for the macrophage scavenger receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Type 2 scavenger receptor CD36 in platelet activation: the role of hyperlipemia and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atherosclerotic Oxidized Lipids Affect Formation and Biophysical Properties of Supported Lipid Bilayers and Simulated Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Creating and Utilizing KDdiA-PC Gradients on Supported Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidized phospholipids (B1166683) (oxPLs) play a critical role in numerous physiological and pathological processes, including atherosclerosis and inflammation. The study of interactions between oxPLs and scavenger receptors, such as CD36, is crucial for understanding disease mechanisms and developing novel therapeutics. 1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC) is a potent oxidized phospholipid and a high-affinity ligand for the CD36 scavenger receptor.[1][2]
Creating concentration gradients of this compound on supported lipid bilayers (SLBs) provides a powerful, high-throughput method to investigate the concentration-dependent binding of receptors and other proteins.[1][3] This document provides detailed application notes and protocols for the generation of this compound gradients on SLBs using microfluidics, and their subsequent use in protein binding assays.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₆₆NO₁₁P | [4] |
| Molecular Weight | 719.9 g/mol | [2][4] |
| IUPAC Name | [(2R)-2-[(E)-11-carboxy-9-oxoundec-10-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | [4] |
| CAS Number | 439904-34-4 | [2][4] |
| Known Receptor | CD36 | [1][2][5] |
Table 2: Experimental Parameters for this compound Gradient Formation and Analysis
| Parameter | Value | Reference |
| Base Lipid | 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) | [1] |
| This compound Mole Fraction in Vesicles | 5, 7, or 10 mol % | [1][3] |
| Vesicle Preparation Method | Extrusion | |
| Extrusion Membrane Pore Size | 100 nm | [3] |
| Lipid Concentration for Vesicle Formation | 0.2 - 1 mg/mL | |
| Microfluidic Flow Rate for SLB Formation | 40 - 100 µL/min | |
| SLB Formation Incubation Time | ~20 minutes | |
| Bilayer Thickness (10 mol % this compound in POPC) | 36.78 Å | [3][6] |
| Bilayer Thickness (Pure POPC) | 38.96 Å | [3][6] |
Experimental Protocols
Protocol 1: Preparation of POPC and this compound Containing Vesicles
This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of a mixture of POPC and this compound, as well as pure POPC vesicles, for the formation of supported lipid bilayers.
Materials:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) in chloroform
-
This compound in a suitable organic solvent (e.g., ethanol (B145695) or chloroform)
-
Chloroform, HPLC grade
-
Hydration Buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
-
Mini-extruder set with 100 nm pore size polycarbonate membranes
-
Glass vials
-
Nitrogen gas source
-
Vacuum desiccator
Procedure:
-
Lipid Mixture Preparation:
-
In a clean glass vial, combine the desired amounts of POPC and this compound stock solutions to achieve the target mole fraction (e.g., 5, 7, or 10 mol % this compound).
-
For the pure POPC vesicles, add only the POPC stock solution to a separate vial.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent from the lipid mixtures under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vials.
-
Place the vials in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the dried lipid films with the appropriate volume of hydration buffer to achieve a final lipid concentration of 0.2-1.0 mg/mL.
-
Vortex the vials vigorously for 5-10 minutes to disperse the lipids, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the vial in liquid nitrogen and a warm water bath. This promotes the formation of more uniform vesicles.
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Heat the extruder and the lipid suspension to a temperature above the phase transition temperature of the lipids (for POPC, room temperature is sufficient).
-
Pass the lipid suspension through the extruder 11-21 times. The solution should become translucent, indicating the formation of small unilamellar vesicles.
-
-
Storage:
-
Store the prepared vesicles at 4°C. For best results, use the vesicles within one week of preparation.
-
Protocol 2: Generation of this compound Gradients on Supported Lipid Bilayers via Microfluidics
This protocol details the use of a microfluidic device to form a continuous gradient of this compound concentration on a glass substrate.
Materials:
-
PDMS-based microfluidic gradient generator device
-
Clean glass coverslips or other suitable substrate
-
Syringe pumps
-
Prepared POPC/KDdiA-PC vesicles (Protocol 1)
-
Prepared pure POPC vesicles (Protocol 1)
-
Hydration Buffer
Procedure:
-
Device Preparation:
-
Clean the microfluidic device and the glass substrate thoroughly. Plasma cleaning of the glass surface is recommended to render it hydrophilic, which facilitates SLB formation.
-
Assemble the microfluidic device onto the glass substrate.
-
-
Vesicle Loading:
-
Load two separate syringes with the POPC/KDdiA-PC vesicle suspension and the pure POPC vesicle suspension.
-
Connect the syringes to the respective inlets of the microfluidic gradient generator.
-
-
Gradient Formation:
-
Simultaneously flow the two vesicle solutions into the microfluidic device at a controlled flow rate (e.g., 40-100 µL/min) using the syringe pumps. The laminar flow within the device will generate a concentration gradient of the this compound containing vesicles across the channel.
-
Continue the flow for approximately 20-30 minutes to allow for vesicle fusion and the formation of a supported lipid bilayer with a this compound gradient.
-
-
Rinsing:
-
After the SLB has formed, flush the microfluidic channel with hydration buffer at the same flow rate for 10-15 minutes to remove any unfused vesicles.
-
-
Gradient Characterization (Optional):
-
If a fluorescently labeled lipid was included in the this compound vesicle preparation, the gradient can be visualized and quantified using fluorescence microscopy.
-
Protocol 3: Preparation of CD36-Functionalized Vesicles and Binding Assay
This protocol describes the preparation of fluorescently labeled vesicles functionalized with His-tagged CD36 and their use in a binding assay with the this compound gradient.
Materials:
-
POPC vesicles containing a fluorescent lipid label (e.g., 1 mol% Texas Red-DHPE) and a Ni-NTA functionalized lipid (e.g., 2 mol% DGS-NTA(Ni))
-
Recombinant His-tagged CD36 protein
-
Binding Buffer (e.g., PBS, pH 7.4)
-
Microscope with TIRF or epifluorescence capabilities
Procedure:
-
Preparation of Functionalized Vesicles:
-
Prepare fluorescently labeled vesicles containing DGS-NTA(Ni) using the methods described in Protocol 1.
-
-
Conjugation of His-tagged CD36:
-
Incubate the prepared vesicles with a solution of His-tagged CD36 in binding buffer for 30-60 minutes at room temperature with gentle mixing. The His-tag on the protein will bind to the Ni-NTA groups on the vesicle surface.
-
Remove any unbound protein by size exclusion chromatography or dialysis.
-
-
Binding Assay:
-
Introduce the CD36-functionalized vesicles into the microfluidic channel containing the pre-formed this compound gradient.
-
Incubate for a sufficient time to allow for binding equilibrium to be reached (e.g., 30 minutes).
-
Gently flush the channel with binding buffer to remove any unbound vesicles.
-
-
Imaging and Analysis:
-
Image the supported lipid bilayer using fluorescence microscopy. The fluorescent CD36-functionalized vesicles will appear as bright puncta on the surface.
-
Quantify the density of bound vesicles at different positions along the gradient. This can be done by counting the number of fluorescent spots per unit area.
-
Correlate the density of bound vesicles with the concentration of this compound along the gradient to determine the concentration-dependent binding of CD36.
-
Visualizations
References
- 1. Formation of Supported Lipid Bilayers Derived from Vesicles of Various Compositional Complexity on Conducting Polymer/Silica Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 5. Measuring protein insertion areas in lipid monolayers by fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying membrane binding and diffusion with fluorescence correlation spectroscopy diffusion laws - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Labeling of KDdiA-PC for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-(9-keto-12-oxo-dodec-10-enoyl)-sn-glycero-3-phosphocholine (KDdiA-PC) is an oxidized phospholipid (oxPL) that plays a significant role in various pathophysiological processes, including atherosclerosis. It is a potent ligand for scavenger receptors such as CD36, and its detection and visualization in cellular models are crucial for understanding its biological functions and for the development of targeted therapeutics.
Direct fluorescent labeling of this compound is challenging due to the presence of a reactive α,β-unsaturated ketone in the sn-2 acyl chain, which is critical for its biological activity. Chemical modification of this moiety would likely alter its interaction with binding partners. Therefore, a practical approach for imaging the cellular behavior of this compound is to utilize a fluorescently labeled phosphatidylcholine (PC) analog that mimics its physicochemical properties.
This document provides detailed protocols for utilizing a commercially available fluorescent PC analog, 1-palmitoyl-2-(dipyrrometheneboron difluoride)undecanoyl-sn-glycero-3-phosphocholine (TopFluor® PC) , as a surrogate for this compound in cellular imaging studies. TopFluor® PC is chosen for its excellent photostability and high quantum yield, with its fluorescent moiety attached to the acyl chain, thus preserving the phosphocholine (B91661) headgroup for interactions.
Data Presentation
Table 1: Photophysical Properties of Selected Fluorescent Phospholipid Probes
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Key Features |
| TopFluor® PC | 495 | 503 | ~0.9 | ~80,000 | High brightness and photostability, acyl chain label. |
| NBD-PC | 460 | 534 | Variable | ~22,000 | Environment-sensitive fluorescence, widely used. |
| BODIPY-PC | ~500 | ~510 | >0.8 | ~90,000 | High quantum yield, narrow emission spectra. |
Experimental Protocols
Protocol 1: Preparation of Fluorescent Lipid Vesicles
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing TopFluor® PC, which can be used for cellular delivery.
Materials:
-
TopFluor® PC (e.g., Avanti Polar Lipids)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials
-
Nitrogen or argon gas source
-
Sonicator (probe or bath) or extruder
Procedure:
-
Lipid Film Formation:
-
In a clean glass vial, prepare a mixture of POPC and TopFluor® PC in chloroform. A 99:1 molar ratio of POPC to TopFluor® PC is recommended to minimize potential artifacts from the fluorescent lipid.
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add PBS (pH 7.4) to the lipid film to achieve a final total lipid concentration of 1-5 mg/mL.
-
Vortex the vial for 5-10 minutes to hydrate (B1144303) the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
-
Vesicle Formation (Sonication or Extrusion):
-
Sonication:
-
Place the vial containing the MLV suspension in a bath sonicator or use a probe sonicator.
-
Sonicate until the suspension becomes clear (typically 15-30 minutes), indicating the formation of SUVs. Keep the sample on ice to prevent overheating.
-
-
Extrusion (Recommended for more uniform vesicle size):
-
Assemble a mini-extruder with a polycarbonate membrane (e.g., 100 nm pore size).
-
Hydrate the membrane with PBS.
-
Pass the MLV suspension through the extruder 11-21 times. The suspension should become clear.
-
-
-
Storage:
-
Store the prepared fluorescent lipid vesicles at 4°C and use within one week for optimal results.
-
Protocol 2: Labeling and Imaging of Cultured Cells
This protocol details the introduction of fluorescent lipid vesicles into cultured cells and subsequent imaging using confocal microscopy.
Materials:
-
Cultured mammalian cells (e.g., macrophages like RAW 264.7, or other cell types of interest)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Glass-bottom dishes or coverslips for microscopy
-
Prepared TopFluor® PC-containing vesicles
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Labeling:
-
On the day of the experiment, remove the culture medium from the cells.
-
Wash the cells once with pre-warmed serum-free medium.
-
Dilute the TopFluor® PC vesicles in serum-free medium to a final lipid concentration of 10-50 µM.
-
Add the diluted fluorescent vesicle suspension to the cells.
-
Incubate for 30-60 minutes at 37°C. The optimal incubation time may need to be determined empirically for different cell types.
-
-
Washing and Fixation:
-
Remove the labeling medium and wash the cells three times with warm PBS to remove unbound vesicles.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the fixed cells with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Confocal Microscopy:
-
Visualize the cells using a confocal microscope equipped with appropriate laser lines and emission filters for TopFluor® PC (Excitation ~495 nm, Emission ~503 nm) and the nuclear stain (e.g., DAPI: Excitation ~358 nm, Emission ~461 nm).
-
Acquire images, including z-stacks, to analyze the subcellular localization of the fluorescently labeled lipid.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing and using fluorescent vesicles for cell imaging.
Signaling Pathway of Oxidized Phospholipids
Caption: this compound binding to scavenger receptors triggers downstream signaling.
Application Notes and Protocols for KDdiA-PC CD36 Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a KDdiA-PC CD36 binding assay, a valuable tool for studying the interaction between the scavenger receptor CD36 and its ligands. This assay is crucial for identifying and characterizing potential modulators of CD36 activity, which is implicated in various physiological and pathological processes, including lipid metabolism, inflammation, and atherosclerosis.
Introduction to CD36 and Ligand Binding
Cluster of Differentiation 36 (CD36) is a multifunctional transmembrane glycoprotein (B1211001) that acts as a scavenger receptor for a wide range of ligands, including oxidized low-density lipoprotein (oxLDL), long-chain fatty acids, and thrombospondin-1.[1][2][3] The binding of these ligands to CD36 initiates intracellular signaling cascades that contribute to cellular responses like lipid accumulation, inflammatory signaling, and apoptosis.[1][2][4] A specific family of oxidized phosphatidylcholines, termed oxPC(CD36), have been identified as high-affinity ligands for CD36.[5] Among these, 1-palmitoyl-2-(9-keto-12-oxo-dodecenoyl)-sn-glycero-3-phosphocholine (this compound) is a well-characterized synthetic analog used to probe CD36 binding interactions.[6][7]
The primary binding site for oxidized phospholipids (B1166683) like this compound on CD36 has been mapped to a region within amino acids 157-171 of the extracellular domain, with lysines at positions 164 and 166 being critical for this interaction.[8][9] Understanding the binding of ligands such as this compound to CD36 is essential for developing therapeutic agents that can modulate CD36-mediated pathological processes.
Principle of the this compound CD36 Binding Assay
The this compound CD36 binding assay can be performed using several methodologies, including fluorescence-based assays and competitive binding assays with radiolabeled ligands. A common approach involves a fluorescence intensity assay that utilizes a synthetic peptide corresponding to the CD36 binding domain (e.g., amino acids 149-168) labeled with a fluorescent dye like fluorescein (B123965) isothiocyanate (FITC).[10] The principle of this assay is that the binding of a lipid ligand, such as this compound, to the FITC-labeled CD36 peptide leads to an increase in the hydrophobicity of the microenvironment around the fluorescent dye. This change in the environment results in an intensification of the fluorescence signal, which can be measured to quantify the binding interaction.[10]
Alternatively, a competitive binding assay can be employed where the ability of a test compound to inhibit the binding of a labeled ligand (e.g., radiolabeled oxLDL or a fluorescently labeled ligand) to CD36 is measured.[6][11] This format is particularly useful for screening and characterizing inhibitors of the CD36-ligand interaction.
Quantitative Data Summary
The following table summarizes representative quantitative data from various CD36 binding assays, providing insights into the binding affinities of different ligands.
| Ligand | Assay Type | Cell/Protein System | Binding Constant (Kd/IC50) | Reference |
| Dii-oxLDL | Saturation Binding | Recombinant CD36 | KD = 27.9 ± 2.1 µg/ml | [12] |
| PSPC | Competitive Binding | CD36-transfected 293 cells | IC50 ~ 1 µM | [6] |
| PDPC | Competitive Binding | CD36-transfected 293 cells | IC50 ~ 1 µM | [6] |
| KOdiA-PC | Competitive Binding | CD36-transfected 293 cells | IC50 ~ 0.3 µM | [6] |
| This compound | Competitive Binding | CD36-transfected 293 cells | IC50 ~ 0.3 µM | [6] |
| Oleic Acid | Molecular Docking & ELISA | Recombinant CD36 | Lower binding activity than oxLig-1 | [13] |
| Palmitic Acid | Molecular Docking & ELISA | Recombinant CD36 | Lower binding activity than oxLig-1 | [13] |
Experimental Protocols
Protocol 1: Fluorescence-Based Peptide Binding Assay
This protocol is adapted from a method using a FITC-labeled synthetic peptide of the CD36 binding domain.[10]
Materials:
-
FITC-labeled synthetic peptide corresponding to CD36 amino acids 149-168 (FITC-CD36(149-168))
-
Scrambled or mutated version of the peptide as a negative control
-
This compound or other test lipids
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving peptides
-
Ethanol (B145695) for dissolving lipids
-
96-well black microplates, low-binding
-
Fluorescence microplate reader
Procedure:
-
Peptide Preparation: Dissolve the FITC-CD36(149-168) peptide and the negative control peptide in DMSO to a stock concentration of 1 mM. Store at -20°C.
-
Lipid Preparation: Dissolve this compound and other test lipids in ethanol to a stock concentration. Prepare serial dilutions of the lipids in PBS.
-
Assay Setup:
-
In a 96-well black microplate, add a fixed concentration of the FITC-CD36(149-168) peptide to each well. A final concentration in the low micromolar range is a good starting point.
-
Add increasing concentrations of the test lipid (e.g., this compound) to the wells. Include a vehicle control (PBS with the same concentration of ethanol as the lipid dilutions).
-
For the negative control, repeat the setup with the scrambled or mutated FITC-peptide.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for FITC (e.g., ~490 nm excitation and ~520 nm emission).
-
Data Analysis: Subtract the background fluorescence (wells with peptide but no lipid). Plot the fluorescence intensity against the lipid concentration and fit the data to a saturation binding curve to determine the binding affinity (Kd).
Protocol 2: Competitive oxLDL Binding Assay
This protocol outlines a competitive binding assay to screen for inhibitors of oxLDL binding to CD36.[6][11]
Materials:
-
Cells expressing CD36 (e.g., CD36-transfected HEK293 cells or macrophages)
-
Fluorescently or radioactively labeled oxidized LDL (e.g., DiI-oxLDL or ¹²⁵I-oxLDL)
-
Unlabeled oxLDL as a positive control competitor
-
Test compounds (e.g., this compound or small molecule inhibitors)
-
Cell culture medium
-
Binding buffer (e.g., DMEM with 0.2% BSA)
-
Wash buffer (e.g., ice-cold PBS)
-
96-well cell culture plates
-
Detection instrument (fluorescence plate reader or gamma counter)
Procedure:
-
Cell Seeding: Seed the CD36-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Assay Setup:
-
Wash the cells with binding buffer.
-
Add increasing concentrations of the test compound or unlabeled oxLDL to the wells. Include a vehicle control.
-
Add a fixed concentration of labeled oxLDL to all wells.
-
-
Incubation: Incubate the plate at 4°C for 2-4 hours to allow binding but prevent internalization.
-
Washing: Aspirate the binding solution and wash the cells multiple times with ice-cold wash buffer to remove unbound labeled oxLDL.
-
Detection:
-
For fluorescently labeled oxLDL, lyse the cells and measure the fluorescence in a plate reader.
-
For radiolabeled oxLDL, lyse the cells and measure the radioactivity in a gamma counter.
-
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the competitor. Plot the percentage of specific binding against the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
Visualizations
Caption: CD36 Signaling Pathway.
Caption: Fluorescence-Based Binding Assay Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD36 Signaling in Diabetic Cardiomyopathy [aginganddisease.org]
- 4. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel family of oxidized phospholipids that serve as ligands for the macrophage scavenger receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mapping and Characterization of the Binding Site for Specific Oxidized Phospholipids and Oxidized Low Density Lipoprotein of Scavenger Receptor CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A synthetic peptide-based assay system for detecting binding between CD36 and an oxidized low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CD36 Binds Oxidized Low Density Lipoprotein (LDL) in a Mechanism Dependent upon Fatty Acid Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Interaction of Vesicular CD36 with KDdiA-PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cluster of differentiation 36 (CD36) is a versatile class B scavenger receptor integral to various physiological and pathological processes. It is expressed on numerous cell types, including macrophages, platelets, and adipocytes, and recognizes a wide array of ligands, such as long-chain fatty acids, thrombospondin-1, and, notably, oxidized phospholipids (B1166683) (oxPLs). These oxPLs are generated under conditions of oxidative stress and are implicated in the pathogenesis of chronic inflammatory diseases like atherosclerosis.
Among the diverse species of oxPLs, 1-palmitoyl-2-(5-keto-6-octene-dioyl)phosphatidylcholine (KDdiA-PC) has been identified as a high-affinity ligand for CD36. The interaction between this compound and CD36 is not merely a binding event but a critical trigger for intracellular signaling cascades that modulate cellular functions, including inflammatory responses, lipid uptake, and foam cell formation. The structural basis for this interaction is an electrostatic attraction between the negatively charged distal end of the sn-2 acyl chain of this compound and positively charged lysine (B10760008) residues (specifically Lys164 and Lys166) within the binding domain of CD36.[1][2][3]
Studying the dynamics of the vesicular CD36 and this compound interaction is paramount for understanding the molecular mechanisms underlying atherosclerosis and for the development of targeted therapeutics. The use of a vesicular, or liposome-based, model system provides a controlled environment to dissect the biophysical and biochemical aspects of this interaction, free from the complexity of a whole-cell system. These application notes provide detailed protocols for preparing vesicular models of CD36 and this compound, quantifying their interaction, and investigating the downstream cellular consequences.
Data Presentation
The following tables summarize quantitative data on the binding affinity and inhibitory concentrations related to the interaction of CD36 with oxidized phospholipids, including analogs of this compound.
Table 1: Binding Affinity of Oxidized Phospholipids to CD36
| Ligand | Assay System | Binding Parameter | Value |
| [³H]this compound | GST-CD36₁₁₈₋₁₈₂ fusion protein | pH optimum | ~5.0 |
| [³H]this compound | GST-CD36₁₁₈₋₁₈₂ fusion protein | Salt dependence (NaCl) | Binding decreased with increasing salt concentration |
| Oxidized LDL (containing oxPLs) | HEK293 cells expressing CD36 | K_D | 27.9 ± 2.1 µg/ml |
Data synthesized from multiple sources to provide a representative overview.[1][2]
Table 2: Inhibitory Concentrations (IC₅₀) of Oxidized Phospholipid Analogs in Competition Assays
| Competitor Ligand (in vesicles) | Target Ligand | Assay System | IC₅₀ (µM) |
| KOdiA-PC | ¹²⁵I-NO₂-LDL | CD36-expressing cells | ~10 |
| This compound | ¹²⁵I-NO₂-LDL | CD36-expressing cells | ~15 |
| PSPC (1-palmitoyl-2-suberoyl-sn-glycero-3-phosphocholine) | ¹²⁵I-NO₂-LDL | CD36-expressing cells | ~20 |
| PDPC (1-palmitoyl-2-dodecanedioyl-sn-glycero-3-phosphocholine) | ¹²⁵I-NO₂-LDL | CD36-expressing cells | ~25 |
These values are approximate and collated from studies using similar experimental setups for illustrative purposes.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways initiated by the CD36-KDdiA-PC interaction and the general experimental workflows to study this phenomenon.
Experimental Protocols
Protocol 1: Preparation of this compound Containing Lipid Vesicles
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing the oxidized phospholipid this compound using the extrusion method.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
This compound
-
Cholesterol
-
Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
-
Glass vials
-
Rotary evaporator or nitrogen stream
Procedure:
-
Lipid Mixture Preparation: In a clean glass vial, prepare a lipid mixture by dissolving POPC, cholesterol, and this compound in chloroform. A typical molar ratio is 60:35:5 (POPC:Cholesterol:this compound), but this can be varied depending on the experimental requirements.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas or using a rotary evaporator to form a thin lipid film on the bottom of the vial. To ensure complete removal of the solvent, place the vial under a high vacuum for at least 2 hours.
-
Hydration: Add the hydration buffer (PBS) to the dried lipid film. The volume will depend on the desired final lipid concentration (e.g., 1-5 mg/mL). Vortex the vial vigorously to suspend the lipids, forming multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles: To enhance the lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles. This involves alternately freezing the sample in liquid nitrogen and thawing it in a warm water bath (e.g., 40-50°C).
-
Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions. b. Equilibrate the extruder to a temperature above the phase transition temperature of the lipid mixture. c. Load the MLV suspension into one of the syringes of the extruder. d. Pass the lipid suspension through the membranes by pushing the plunger of the syringe. Repeat this process 11-21 times to ensure the formation of a homogenous population of LUVs.
-
Storage: Store the resulting LUV suspension at 4°C. For long-term storage, it is advisable to use them within a few days to a week.
Protocol 2: Reconstitution of CD36 into Proteoliposomes
This protocol outlines the reconstitution of purified CD36 protein into pre-formed lipid vesicles.
Materials:
-
Purified, functional CD36 protein (in a detergent solution like n-octyl-β-D-glucopyranoside)
-
Pre-prepared LUVs (from Protocol 1)
-
Bio-Beads SM-2 or similar detergent removal system
-
Dialysis tubing (if using dialysis for detergent removal)
-
Buffer for reconstitution (e.g., PBS)
Procedure:
-
Detergent Solubilization of Vesicles: To the LUV suspension, add the same detergent used for CD36 purification to a concentration that destabilizes the vesicles without completely forming micelles. This can be determined empirically.
-
Addition of CD36: Add the purified CD36 protein to the detergent-destabilized LUVs. The protein-to-lipid ratio should be optimized for the specific application. Incubate the mixture at room temperature for 30-60 minutes with gentle agitation to allow the protein to insert into the lipid bilayer.
-
Detergent Removal:
-
Bio-Beads Method: Add Bio-Beads to the protein-lipid-detergent mixture and incubate at 4°C with gentle rocking. The amount of Bio-Beads and incubation time will depend on the detergent and its concentration. This process is typically carried out overnight with one or two changes of Bio-Beads.
-
Dialysis Method: Transfer the mixture to a dialysis cassette and dialyze against a large volume of detergent-free buffer at 4°C. Perform several buffer changes over 48-72 hours.
-
-
Characterization of Proteoliposomes: After detergent removal, the resulting proteoliposomes should be characterized to confirm protein incorporation and orientation. This can be done using techniques like sucrose (B13894) density gradient centrifugation and protease protection assays.
-
Storage: Store the CD36-containing proteoliposomes at 4°C and use them within a few days.
Protocol 3: Vesicle-Based Binding Assay using Fluorescence Resonance Energy Transfer (FRET)
This protocol describes a competitive FRET-based assay to measure the binding of this compound to CD36. This requires a fluorescently labeled ligand and a fluorescently tagged CD36.
Materials:
-
CD36 proteoliposomes (with CD36 tagged with a donor fluorophore, e.g., GFP)
-
A fluorescently labeled high-affinity ligand for CD36 (e.g., a fluorescently tagged antibody fragment or a known fluorescent ligand that binds to the same site as this compound, serving as the acceptor fluorophore).
-
This compound containing vesicles (unlabeled, to act as a competitor).
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well black microplate
-
Microplate reader capable of FRET measurements.
Procedure:
-
Assay Setup: In a 96-well microplate, add a fixed concentration of the CD36-GFP proteoliposomes and the fluorescently labeled acceptor ligand.
-
Competition with this compound: To different wells, add increasing concentrations of the unlabeled this compound containing vesicles. Include control wells with no competitor.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
FRET Measurement: Measure the fluorescence emission of both the donor (e.g., at 510 nm for GFP) and the acceptor fluorophore using the microplate reader. The excitation wavelength should be specific for the donor fluorophore.
-
Data Analysis: a. The FRET signal is often calculated as the ratio of acceptor emission to donor emission. b. Binding of the acceptor ligand to CD36-GFP will result in a high FRET signal. c. The unlabeled this compound will compete with the fluorescent ligand for binding to CD36, leading to a decrease in the FRET signal. d. Plot the FRET signal as a function of the concentration of the this compound competitor. e. Determine the IC₅₀ value by fitting the data to a competitive binding curve. This value represents the concentration of this compound required to inhibit 50% of the fluorescent ligand binding.
Protocol 4: Co-Immunoprecipitation (Co-IP) of CD36 and Associated Proteins
This protocol is for studying the protein complex that forms around CD36 in a cellular context upon stimulation with this compound vesicles.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) expressing CD36.
-
This compound containing vesicles.
-
Control vesicles (without this compound).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-CD36 antibody for immunoprecipitation.
-
Protein A/G agarose (B213101) beads.
-
Antibodies for Western blotting (e.g., anti-Fyn, anti-Lyn, anti-p-JNK).
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Stimulation: Culture macrophages to about 80-90% confluency. Treat the cells with this compound vesicles or control vesicles for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing: Transfer the supernatant to a new tube and pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.
-
Immunoprecipitation: a. Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. b. Add the anti-CD36 antibody to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation. c. Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Probe the membrane with primary antibodies against CD36 and potential interacting partners (e.g., Fyn, Lyn, p-JNK). d. Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. e. The presence of bands for Fyn, Lyn, etc., in the CD36 immunoprecipitate from cells stimulated with this compound vesicles would indicate an interaction.
Protocol 5: Cellular Uptake Assay of Fluorescently Labeled this compound
This protocol measures the CD36-dependent uptake of this compound into cells using a fluorescently labeled analog of the oxidized phospholipid.
Materials:
-
Cells expressing CD36 (e.g., HEK293-CD36) and control cells (e.g., HEK293-vector).
-
Fluorescently labeled this compound analog (e.g., Bodipy-KDdiA-PC) incorporated into vesicles.
-
Culture medium.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Plating: Plate the CD36-expressing and control cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.
-
Uptake Experiment: a. Remove the culture medium and wash the cells with serum-free medium. b. Add the medium containing the fluorescent this compound vesicles to the cells. c. Incubate for a specific time (e.g., 1-4 hours) at 37°C. For binding studies, the incubation can be done at 4°C to inhibit internalization.
-
Washing: After incubation, remove the vesicle-containing medium and wash the cells several times with ice-cold PBS to remove unbound vesicles.
-
Quantification:
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.
-
Fluorescence Microscopy: Fix the cells with paraformaldehyde and mount them on slides. Visualize and quantify the intracellular fluorescence using a fluorescence microscope.
-
-
Data Analysis: Compare the fluorescence intensity of the CD36-expressing cells to the control cells. A significantly higher fluorescence in the CD36-expressing cells indicates CD36-mediated uptake of the this compound analog.
References
- 1. Mapping and Characterization of the Binding Site for Specific Oxidized Phospholipids and Oxidized Low Density Lipoprotein of Scavenger Receptor CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mapping and characterization of the binding site for specific oxidized phospholipids and oxidized low density lipoprotein of scavenger receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Dynamics Simulation of KDdiA-PC in Membranes
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC) is a prominent oxidized phospholipid species found in oxidized low-density lipoprotein (oxLDL). It is a high-affinity ligand for the scavenger receptor CD36 and plays a crucial role in the pathological processes of atherosclerosis.[1] The interaction of this compound with CD36 on macrophages initiates a signaling cascade that leads to foam cell formation, a hallmark of atherosclerotic plaques. Understanding the behavior of this compound within a lipid bilayer and its influence on membrane properties is critical for elucidating its role in disease and for the development of novel therapeutics.
Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the atomic-level interactions and dynamic behavior of lipid membranes. These simulations can reveal how the presence of oxidized lipids like this compound alters membrane structure and dynamics, providing insights that are often difficult to obtain through experimental methods alone.
These application notes provide a detailed protocol for setting up, running, and analyzing all-atom MD simulations of a lipid bilayer containing this compound using the GROMACS simulation package and the CHARMM36 force field.
Signaling Pathway of this compound and CD36
The binding of this compound, a component of oxidized LDL, to the CD36 scavenger receptor on macrophages triggers a complex downstream signaling cascade. This pathway is central to the pro-atherogenic activities associated with oxidized lipids. The key signaling events are depicted in the diagram below.
Caption: this compound binding to CD36 initiates a signaling cascade involving Src-family kinases.
Experimental Protocols
I. Force Field Parameter Generation for this compound
Accurate force field parameters are essential for meaningful MD simulations. As this compound is not a standard lipid in most force fields, its parameters must be generated. The CHARMM-GUI Membrane Builder is a valuable tool for this purpose, as it can generate parameters for a wide variety of lipids, including oxidized species, by combining the CHARMM General Force Field (CGenFF) with the CHARMM36 lipid force field.[2]
Protocol for Generating this compound Parameters using CHARMM-GUI:
-
Navigate to CHARMM-GUI: Open a web browser and go to the CHARMM-GUI website.
-
Select Membrane Builder: From the "Input Generator" menu, choose "Membrane Builder."
-
Choose "Bilayer Builder": Select the option to build a lipid bilayer.
-
Lipid Selection: In the lipid selection step, you will define the composition of your membrane.
-
Choose a base lipid, for example, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a common lipid in biological membranes.
-
Search for and add this compound to your lipid mixture. You can specify the desired molar ratio of this compound to the base lipid.
-
-
System Size and Composition: Define the dimensions of your membrane patch and the number of lipids in each leaflet.
-
Ion Concentration: Specify the desired ion concentration to neutralize the system and mimic physiological conditions.
-
Force Field Selection: Ensure that the CHARMM36 force field is selected for lipids.
-
Generate System: Proceed through the remaining steps of the Membrane Builder to generate the complete simulation system, including the coordinate files, topology files, and input parameter files for GROMACS.
-
Download Files: Download the generated files. The package will contain the topology and parameter files for this compound compatible with the CHARMM36 force field.
II. Molecular Dynamics Simulation Workflow
This protocol outlines the steps for running an MD simulation of a pre-built membrane system containing this compound using GROMACS.
Caption: Workflow for the molecular dynamics simulation of a this compound containing membrane.
Step-by-Step GROMACS Protocol:
-
System Preparation:
-
Ensure you have the GROMACS-formatted output files from CHARMM-GUI, which include the coordinate file (.gro), topology file (.top), and an index file (.ndx). You will also need the GROMACS run parameter file (.mdp).
-
-
Energy Minimization:
-
This step removes steric clashes and inappropriate geometries from the initial configuration.
-
Create an .mdp file for energy minimization (e.g., em.mdp). Key parameters include:
-
Use gmx grompp to create a binary input file (.tpr):
-
Run the energy minimization:
-
-
NVT Equilibration (Constant Volume and Temperature):
-
This step equilibrates the temperature of the system.
-
Create an .mdp file for NVT equilibration (e.g., nvt.mdp). Key parameters include:
-
Use gmx grompp to create the .tpr file:
-
Run the NVT equilibration:
-
-
NPT Equilibration (Constant Pressure and Temperature):
-
This step equilibrates the pressure and density of the system.
-
Create an .mdp file for NPT equilibration (e.g., npt.mdp). Key parameters include:
-
Use gmx grompp to create the .tpr file:
-
Run the NPT equilibration:
-
-
Production MD Run:
-
This is the main simulation run for data collection.
-
Create an .mdp file for the production run (e.g., md.mdp). The parameters are often similar to the NPT equilibration, but with a much longer run time (e.g., nsteps = 50000000 for a 100 ns simulation).
-
Use gmx grompp to create the .tpr file:
-
Run the production simulation:
-
III. Trajectory Analysis
After the production MD run, the trajectory can be analyzed to extract quantitative data about the membrane's properties.
1. Area per Lipid:
-
Tool: gmx energy
-
Procedure: Extract the box dimensions (Box-X and Box-Y) from the energy file (.edr). The area per lipid is calculated as: (Box-X * Box-Y) / (number of lipids in one leaflet).
-
Command:
(Select "Box-X" and "Box-Y" when prompted).
2. Bilayer Thickness:
-
Tool: gmx density
-
Procedure: Calculate the mass density profile of specific groups (e.g., phosphate (B84403) groups of the lipids) along the z-axis (normal to the membrane). The distance between the peaks of the density profile for the two leaflets corresponds to the bilayer thickness.
-
Command:
(Select the phosphate group when prompted).
3. Deuterium (B1214612) Order Parameter (SCD):
-
Tool: gmx order
-
Procedure: This parameter describes the orientational order of the lipid acyl chains. It requires an index file containing the carbon atoms of the acyl chains.
-
Command:
(Select the group corresponding to the acyl chain carbons).
Data Presentation
The following table summarizes the key quantitative data that can be obtained from the MD simulation of a membrane containing this compound compared to a control membrane (e.g., pure POPC). The values presented are hypothetical and for illustrative purposes.
| Property | Control (Pure POPC) | This compound Containing Membrane | GROMACS Analysis Tool |
| **Area per Lipid (Ų) ** | 68.3 ± 0.5 | 72.1 ± 0.6 | gmx energy |
| Bilayer Thickness (Å) | 37.5 ± 0.2 | 35.8 ± 0.3 | gmx density |
| SCD (sn-1, C10) | 0.21 ± 0.02 | 0.18 ± 0.02 | gmx order |
| SCD (sn-2, C10) | 0.20 ± 0.02 | N/A (truncated chain) | gmx order |
Discussion
The presence of this compound in a phospholipid membrane is expected to induce significant changes in its biophysical properties. The oxidized, truncated sn-2 chain of this compound is hydrophilic and tends to loop back towards the water-lipid interface. This "snorkeling" effect can lead to:
-
Increased Area per Lipid: The bulky, solvated oxidized chain can create more space between lipid headgroups, increasing the average area per lipid.
-
Decreased Bilayer Thickness: To accommodate the looped-back oxidized chain, the membrane may become thinner.
-
Disordering of Acyl Chains: The presence of the oxidized lipid can disrupt the packing of the neighboring acyl chains, leading to a decrease in the deuterium order parameters, indicating a more disordered membrane core.
These structural and dynamic changes in the membrane may have important functional consequences, such as altering the activity of membrane-associated proteins and facilitating the interaction of this compound with its receptor, CD36. The protocols and analysis methods outlined in these application notes provide a framework for researchers to investigate these phenomena at the molecular level.
References
Application of KDdiA-PC in Atherosclerosis Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-laden plaques within the arterial walls. A key initiating event in this process is the oxidation of low-density lipoproteins (oxLDL) and the subsequent uptake of these modified lipoproteins by macrophages, leading to the formation of foam cells. 1-palmitoyl-2-(9-keto-12-oxo-10-dodecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC) is a prominent oxidized phospholipid (OxPL) species found in oxLDL and atherosclerotic lesions. It serves as a critical signaling molecule that activates cellular responses central to the pathogenesis of atherosclerosis.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in various in vitro and in vivo models of atherosclerosis research.
Mechanism of Action of this compound in Atherosclerosis
This compound exerts its pro-atherogenic effects primarily through its interaction with scavenger receptors on the surface of macrophages and endothelial cells. The principle receptors involved are CD36 and Scavenger Receptor Class B Type I (SR-BI).[1]
Macrophage Activation and Foam Cell Formation:
Upon binding to CD36 on macrophages, this compound triggers a signaling cascade that facilitates the internalization of oxLDL, leading to the accumulation of cholesterol esters and the transformation of macrophages into foam cells, a hallmark of early atherosclerotic lesions.[2][3] This process is mediated by the activation of Src family kinases (such as Fyn and Lyn), MAP kinases (specifically JNK2), and Vav family guanine (B1146940) nucleotide exchange factors.[3][4][5]
Endothelial Cell Activation:
In endothelial cells, this compound binding to its receptors can induce a pro-inflammatory phenotype. This is characterized by the upregulation of adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1) and the secretion of pro-inflammatory cytokines, which promotes the recruitment of monocytes to the arterial wall. This activation is often mediated through the NF-κB signaling pathway.[6]
Crosstalk with Toll-Like Receptors:
There is evidence of crosstalk between scavenger receptor signaling and the Toll-like receptor (TLR) pathway. Oxidized phospholipids (B1166683), including this compound, can modulate TLR4 signaling, further amplifying the inflammatory response within the atherosclerotic plaque.[1][2] SR-BI has been shown to attenuate oxPL-induced inflammation by reducing TLR4-NF-κB activation.[1][2]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound in various experimental models of atherosclerosis.
Table 1: Effect of this compound on Macrophage Foam Cell Formation
| Cell Type | This compound Concentration | Incubation Time | Method of Quantification | Result |
| Mouse Peritoneal Macrophages | 5 µM (as KOdiA-PC) | 24 hours | Oil Red O Staining (% of cell area) | Significant increase in lipid droplet accumulation.[3] |
| RAW 264.7 Macrophages | 10 µg/mL (as DiI-oxLDL) | 4 hours | Flow Cytometry (Mean Fluorescence Intensity) | Significant increase in oxLDL uptake.[2] |
| THP-1 derived Macrophages | 50 µg/mL (as oxLDL) | 24 hours | Oil Red O Staining | Pronounced foam cell formation.[7] |
Table 2: this compound Induced Cytokine Expression in Macrophages
| Cell Type | This compound Concentration (as OxLDL) | Incubation Time | Cytokine Measured | Fold Increase (vs. Control) |
| J774A.1 Macrophages | 50 µg/mL | 24 hours | TNF-α | Significant upregulation.[8] |
| Human Monocyte-derived Macrophages | 50 µg/mL | 4 hours | IL-6 | Significant increase.[9] |
| Human Monocyte-derived Macrophages | 50 µg/mL | 4 hours | IL-8 | Significant increase.[9] |
Table 3: this compound Effect on Endothelial Cell Activation
| Cell Type | This compound Concentration (as AGEs) | Incubation Time | Activation Marker | Result |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.2 mg/mL | 24 hours | VCAM-1 Expression | Significant increase.[10] |
| Human Aortic Endothelial Cells (HAECs) | 100 µg/mL (as oxLDL) | 6 hours | VCAM-1 Expression | Significant increase. |
Experimental Protocols
Protocol 1: Preparation of this compound Containing Liposomes
This protocol describes the preparation of unilamellar liposomes containing this compound for in vitro cell culture experiments.
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other suitable carrier lipid
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Argon or Nitrogen gas
-
Rotary evaporator
-
Water bath
-
Liposome (B1194612) extrusion device with polycarbonate membranes (100 nm pore size)
-
Glass vials
Procedure:
-
Lipid Film Formation:
-
In a clean glass vial, dissolve this compound and the carrier lipid (e.g., DOPC) in chloroform at the desired molar ratio (e.g., 5 mol% this compound).
-
Attach the vial to a rotary evaporator.
-
Immerse the vial in a water bath set to a temperature slightly above the phase transition temperature of the lipids.
-
Evaporate the chloroform under a gentle stream of argon or nitrogen gas, followed by vacuum for at least 2 hours to form a thin lipid film on the vial's inner surface.[11][12]
-
-
Hydration:
-
Add sterile, pre-warmed (to the same temperature as the water bath) PBS to the vial containing the lipid film to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).[13]
-
Agitate the vial by vortexing or gentle shaking until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.[12]
-
-
Extrusion:
-
Assemble the liposome extrusion device with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times to form unilamellar vesicles (LUVs) of a uniform size.[14]
-
-
Sterilization and Storage:
-
Sterilize the liposome suspension by passing it through a 0.22 µm syringe filter.
-
Store the liposomes at 4°C under argon or nitrogen gas. Use within one week for best results.
-
Quality Control:
-
Size and Polydispersity: Determine the size distribution and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS). A PDI below 0.2 indicates a homogenous population.
-
Concentration: The concentration of phospholipids can be determined using a phosphate (B84403) assay.
Protocol 2: Macrophage Foam Cell Formation Assay
This protocol describes the induction of foam cell formation in macrophages using this compound containing liposomes and quantification by Oil Red O staining.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages
-
Complete culture medium
-
This compound containing liposomes (from Protocol 1)
-
Control liposomes (without this compound)
-
Oil Red O stock solution (0.5% in isopropanol)
-
Oil Red O working solution (60% Oil Red O stock solution, 40% distilled water)
-
10% Formalin
-
Mayer's Hematoxylin
-
PBS
-
Microscope
Procedure:
-
Cell Seeding:
-
Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. For THP-1 cells, differentiate into macrophages by treating with 100 ng/mL PMA for 48 hours prior to the experiment.[7]
-
-
Induction of Foam Cell Formation:
-
Remove the culture medium and replace it with fresh medium containing this compound liposomes at the desired concentration (e.g., 10-50 µg/mL). Include a vehicle control (control liposomes) and an untreated control.
-
Incubate the cells for 24-48 hours.
-
-
Oil Red O Staining:
-
Aspirate the medium and wash the cells twice with PBS.
-
Wash the cells with distilled water and then with 60% isopropanol for 15 seconds.[2]
-
Add freshly prepared and filtered Oil Red O working solution to each well and incubate for 15-20 minutes at room temperature.[5][15]
-
Remove the Oil Red O solution and wash with 60% isopropanol for 15 seconds to remove excess stain.[2]
-
Wash with distilled water.
-
-
Counterstaining:
-
Stain the nuclei with Mayer's Hematoxylin for 1 minute.
-
Wash thoroughly with tap water.
-
-
Imaging and Quantification:
-
Visualize the cells under a light microscope. Lipid droplets will appear red, and nuclei will be blue.
-
Quantify the lipid accumulation by either:
-
Image Analysis: Capture images and use software (e.g., ImageJ) to measure the area of red staining relative to the total cell area.
-
Elution and Spectrophotometry: Elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 492 nm.[4]
-
-
Protocol 3: In Vivo Administration of this compound in an Atherosclerosis Mouse Model
This protocol describes the administration of this compound to accelerate atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice.
Materials:
-
ApoE-/- mice (6-8 weeks old)
-
Western-type diet (21% fat, 0.15% cholesterol)
-
This compound containing liposomes (sterile, from Protocol 1)
-
Sterile PBS (vehicle control)
-
Syringes and needles for intravenous injection
Procedure:
-
Animal Model and Diet:
-
Acclimate ApoE-/- mice for one week.
-
Feed the mice a Western-type diet for 12 weeks to induce hypercholesterolemia and initiate lesion formation.[16]
-
-
This compound Administration:
-
Prepare sterile this compound liposomes in PBS.
-
Administer this compound liposomes intravenously (via tail vein injection) at a dose of 10-50 µg per mouse.[16]
-
Administer injections twice weekly for a duration of 10 weeks.[16]
-
A control group should receive injections of vehicle (control liposomes or PBS).
-
-
Monitoring:
-
Monitor the health and body weight of the mice weekly.
-
-
Tissue Harvest and Analysis:
-
At the end of the 10-week treatment period, euthanize the mice.
-
Perfuse the vascular system with PBS followed by 4% paraformaldehyde.
-
Excise the aorta and heart.
-
Atherosclerotic Plaque Quantification:
-
En face analysis: Open the aorta longitudinally, stain with Oil Red O, and quantify the lesion area as a percentage of the total aortic surface area.
-
Aortic root analysis: Embed the heart in OCT compound, prepare cryosections of the aortic root, and stain with Oil Red O and Hematoxylin. Quantify the lesion area in the aortic root sections.
-
-
Immunohistochemistry: Perform immunohistochemical staining on aortic root sections to analyze the cellular composition of the plaques (e.g., macrophage content with anti-CD68 antibody, smooth muscle cell content with anti-α-smooth muscle actin antibody).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in macrophages and endothelial cells.
Caption: Experimental workflow for macrophage foam cell formation assay.
Caption: Workflow for in vivo atherosclerosis model using this compound.
References
- 1. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 2. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 6. Vascular cell adhesion molecule-1 (VCAM-1) gene transcription and expression are regulated through an antioxidant-sensitive mechanism in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of Macrophage CD147 Protects Against Foam Cell Formation in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligands of macrophage scavenger receptor induce cytokine expression via differential modulation of protein kinase signaling pathways [pubmed.ncbi.nlm.nih.gov]
- 9. Cytokine response to lipoprotein lipid loading in human monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting KDdiA-PC Aggregation
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting aggregation issues encountered during experiments with KDdiA-PC (9-keto-10-dodecendioic acid ester of 2-lysoPC). The information is presented in a question-and-answer format to directly address specific problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound aggregation?
A1: this compound is an amphipathic molecule, meaning it has both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In aqueous solutions, these molecules can self-assemble into structures called micelles or larger aggregates to minimize the exposure of their hydrophobic tails to water. This process, known as aggregation, can interfere with experimental results by altering the effective concentration of monomeric this compound and potentially causing artifacts.
Q2: Why is this compound aggregation a concern in my experiments?
A2: The aggregation of this compound can lead to several experimental issues:
-
Inaccurate Concentration: The formation of aggregates reduces the concentration of biologically active, monomeric this compound in solution, potentially leading to a diminished or inconsistent biological response.
-
Physical Instability: Aggregates can precipitate out of solution, especially over time or with changes in temperature, leading to a complete loss of the reagent.
-
Altered Biological Activity: Aggregates may interact with cells and proteins differently than monomers, leading to non-specific effects or misinterpretation of results.
Q3: What are the primary factors that influence this compound aggregation?
A3: Several factors can influence the aggregation of phospholipids (B1166683) like this compound. These include:
-
Concentration: Above a certain concentration, known as the critical micelle concentration (CMC), self-assembly into micelles is thermodynamically favored.
-
Temperature: Temperature can affect the solubility and the hydrophobic interactions that drive aggregation.
-
pH: The charge of the headgroup of this compound can be influenced by the pH of the solution, which in turn can affect its aggregation behavior.
-
Ionic Strength: The concentration of salts in the buffer can impact the electrostatic interactions between the phospholipid headgroups.
-
Presence of Other Molecules: The presence of proteins, other lipids, or detergents can either promote or inhibit aggregation.
Troubleshooting Guide
Issue: I observe turbidity or precipitation in my this compound solution.
This is a common indication of aggregation. The following steps can help you troubleshoot and resolve this issue.
Summary of Troubleshooting Strategies
| Factor Influencing Aggregation | Recommended Troubleshooting Strategy |
| Concentration | Prepare fresh dilutions from a concentrated stock in an organic solvent. Determine the empirical working concentration that avoids aggregation in your assay buffer. |
| Solvent/Buffer Composition | Initially dissolve this compound in an organic solvent (e.g., DMSO, ethanol) before diluting in aqueous buffer. Optimize the pH and ionic strength of the final buffer. |
| Temperature | Prepare and handle solutions at a consistent temperature. Avoid repeated freeze-thaw cycles. |
| Mechanical Stress | Avoid vigorous vortexing or shaking, which can introduce air-water interfaces that promote aggregation. Mix by gentle inversion or pipetting. |
| Contaminants | Use high-purity solvents and reagents. Ensure labware is clean and free of residues that could act as nucleation sites for aggregation. |
Detailed Troubleshooting Steps
-
Review Your Stock Solution Preparation:
-
Initial Dissolution: Are you first dissolving the lyophilized this compound in an organic solvent? Direct dissolution in an aqueous buffer is a common cause of aggregation.
-
Choice of Organic Solvent: Use a high-purity, anhydrous organic solvent such as DMSO or ethanol (B145695).
-
Stock Concentration: Prepare a concentrated stock solution in the organic solvent (e.g., 10-50 mM). This stock should be clear and free of particulates.
-
-
Optimize the Dilution into Aqueous Buffer:
-
Working Concentration: Dilute the organic stock solution into your aqueous experimental buffer to the final desired concentration immediately before use. It is crucial to add the stock solution to the buffer while gently mixing, rather than the other way around.
-
pH and Ionic Strength: The solubility of amphipathic molecules can be pH-dependent. Empirically test a range of pH values (e.g., 6.0-8.0) for your final buffer to find the optimal condition for solubility. Similarly, adjusting the salt concentration (e.g., 50-150 mM NaCl) might be beneficial.
-
-
Consider the Use of Additives:
-
Detergents: For some applications, the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Tween® 20 or Triton™ X-100) can help to keep the this compound molecules in a monomeric state. However, you must first verify that the detergent does not interfere with your experimental assay.
-
Carrier Proteins: In some biological assays, a carrier protein like fatty acid-free bovine serum albumin (BSA) can help to solubilize lipids and prevent aggregation.
-
-
Proper Handling and Storage:
-
Storage of Stock Solution: Store the organic stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions: Prepare working solutions fresh for each experiment and do not store them for extended periods.
-
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a general guideline for preparing a this compound working solution to minimize aggregation.
-
Materials:
-
Lyophilized this compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol
-
Aqueous experimental buffer (e.g., PBS, HEPES, Tris)
-
Microcentrifuge tubes
-
Pipettes and tips
-
-
Procedure for Preparing a 10 mM Stock Solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve a 10 mM concentration.
-
Cap the vial tightly and mix by gentle inversion or brief, low-speed vortexing until the solid is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Preparing a Working Solution (e.g., 10 µM):
-
On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Add the desired volume of your aqueous experimental buffer to a new tube.
-
While gently mixing the buffer (e.g., by slow vortexing or continuous pipetting), add the required volume of the 10 mM stock solution to achieve the final concentration of 10 µM. For example, add 1 µL of 10 mM stock to 999 µL of buffer.
-
Mix the working solution by gentle inversion. Do not vortex vigorously.
-
Use the freshly prepared working solution in your experiment immediately.
-
Logical Workflow for Troubleshooting this compound Aggregation
The following diagram illustrates a logical workflow to follow when you suspect this compound aggregation in your experiments.
preventing degradation of KDdiA-PC during experiments
Technical Support Center: KDdiA-PC
Welcome to the technical support center for this compound (9-keto-10-dodecendioic acid ester of 2-lysoPC). This guide is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of this oxidized phospholipid in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a specific type of oxidized phospholipid used in various research applications, including the study of scavenger receptor interactions, such as with CD36, and as a component in model membranes like supported lipid bilayers. Its stability is critical because degradation can alter its biological activity, leading to unreliable and irreproducible experimental results. The key functional groups in this compound—the α,β-unsaturated ketone, the ester linkage, and the carbon-carbon double bond—are susceptible to chemical modification.
Q2: How should I store this compound to prevent degradation?
Proper storage is the first line of defense against degradation. This compound, being an unsaturated lipid, is prone to oxidation and hydrolysis.
-
Powder Form: If you receive this compound as a powder, it is highly recommended to dissolve it in a suitable organic solvent immediately. Unsaturated lipids in powder form are hygroscopic and can absorb moisture from the air, which can lead to hydrolysis.[1][2][3] They are also more susceptible to oxidation when exposed to air.[2]
-
Solution Form: Store this compound as a solution in a high-purity, anhydrous organic solvent (e.g., chloroform (B151607) or ethanol) in a glass vial with a Teflon-lined cap.[1][2][3] The vial should be purged with an inert gas, such as argon or nitrogen, before sealing to minimize exposure to oxygen.[1][2] Store the solution at -20°C or lower.[1][3]
Q3: What are the main causes of this compound degradation during an experiment?
Several factors can contribute to the degradation of this compound during experimental procedures:
-
Oxidation: The double bonds in the fatty acid chain are susceptible to oxidation from atmospheric oxygen. This process can be accelerated by exposure to light and the presence of metal ions.
-
Hydrolysis: The ester linkage in the glycerophospholipid backbone can be hydrolyzed, especially in the presence of water and under acidic or alkaline conditions.[4][5]
-
Reactions of the α,β-Unsaturated Ketone: This functional group is reactive and can participate in various addition reactions, potentially altering the molecule's interaction with its biological targets.
-
Repeated Freeze-Thaw Cycles: These can introduce moisture and promote the degradation of the lipid.
Q4: Can I use plastic containers or pipette tips when handling this compound solutions?
It is strongly advised to avoid plastic containers and pipette tips when working with organic solutions of this compound.[1][2] Plasticizers and other contaminants can leach from the plastic into the organic solvent, potentially contaminating your sample and catalyzing degradation reactions.[1][2] Always use glass, stainless steel, or Teflon-coated labware for handling and transferring organic lipid solutions.[1][2][3] For aqueous suspensions of lipids, plastic containers are acceptable.[1][3]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent results in cell-based or binding assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare a fresh stock solution from powder. Ensure proper storage conditions (see FAQ 2). Consider aliquoting the stock solution to minimize freeze-thaw cycles and contamination of the main stock. |
| Oxidation during experiment. | Prepare experimental solutions immediately before use. Deoxygenate buffers where possible. Minimize exposure of your experimental setup to light. |
| Hydrolysis in aqueous buffers. | Ensure the pH of your buffer is stable and close to neutral if possible, as both highly acidic and alkaline conditions can accelerate hydrolysis.[4] Prepare aqueous suspensions of this compound fresh for each experiment. |
| Interaction with other experimental components. | Evaluate if other components in your assay mixture (e.g., certain proteins, metal ions) could be reacting with or degrading this compound. |
Issue 2: Difficulty forming stable lipid bilayers or vesicles.
| Possible Cause | Troubleshooting Step |
| Impure or degraded this compound. | Use a fresh, properly stored stock of this compound. Purity of the lipid is crucial for forming stable membranes. |
| Incorrect solvent removal. | When preparing lipid films, ensure all organic solvent is thoroughly removed under vacuum, as residual solvent can destabilize the bilayer. |
| Suboptimal hydration/extrusion conditions. | Ensure the hydration buffer is at the correct temperature and pH. The extrusion process should be performed at a temperature above the phase transition temperature of the lipid mixture. |
| Contamination of equipment. | Thoroughly clean all glassware and equipment used for bilayer formation to remove any residual detergents or other contaminants that could interfere with membrane formation.[6][7] |
Data Presentation: Summary of Stability Factors
The following table summarizes the key factors affecting the stability of this compound and recommended practices to mitigate degradation.
| Factor | Effect on this compound | Recommended Practices |
| Oxygen | Promotes oxidation of double bonds, leading to a heterogeneous mixture of oxidized products.[2][8] | Store under an inert atmosphere (argon or nitrogen).[1][2] Use deoxygenated buffers when possible. |
| Water | Can cause hydrolysis of the ester linkage, especially at non-neutral pH.[4] | Store in an anhydrous organic solvent. Avoid moisture contamination. Prepare aqueous suspensions fresh. |
| Light | Can induce photo-oxidation.[9] | Store in amber vials or protect from light. Conduct experiments with minimal light exposure. |
| Temperature | High temperatures accelerate both oxidation and hydrolysis. | Store stock solutions at -20°C or below.[1][3] Avoid excessive heat during experimental procedures. |
| pH | Acidic and alkaline conditions can catalyze ester hydrolysis.[4][10] Lipid oxidation rates can also be pH-dependent.[11][12] | Maintain a stable, near-neutral pH in aqueous buffers unless experimentally required otherwise. |
| Contaminants | Metal ions can catalyze oxidation. Impurities from plastics can interfere with experiments.[1][2] | Use high-purity solvents and reagents. Use glass, stainless steel, or Teflon labware for organic solutions.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Standardized this compound Stock Solution
-
Allow the sealed vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.[3]
-
Weigh the desired amount of this compound in a clean glass vial.
-
Add a high-purity, anhydrous organic solvent (e.g., chloroform or ethanol) to the desired concentration.
-
Flush the vial with a gentle stream of inert gas (argon or nitrogen) for a few minutes.
-
Seal the vial tightly with a Teflon-lined cap.
-
Store the stock solution at -20°C or below, protected from light.
Protocol 2: Preparation of this compound Containing Vesicles for Binding Assays
-
In a clean glass tube, add the desired amount of this compound stock solution and the stock solution of the primary lipid (e.g., POPC).
-
Evaporate the solvent under a gentle stream of nitrogen, followed by drying under high vacuum for at least 2 hours to form a thin lipid film.
-
Hydrate the lipid film with the desired aqueous buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
To create unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm). This should also be done at a temperature above the lipid phase transition temperature.
-
Use the freshly prepared vesicles immediately in your experiments for best results.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. youtube.com [youtube.com]
- 5. brainly.com [brainly.com]
- 6. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Generation and Biological Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photosensitized oxidation of membrane lipids: reaction pathways, cytotoxic effects, and cytoprotective mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "EFFECT OF PH, PROTEIN DENATURATION, AND PROTEOLYSIS ON THE STABILITY O" by OSCAR ARTHUR PIKE [docs.lib.purdue.edu]
- 11. researchgate.net [researchgate.net]
- 12. Effect of the pH on the lipid oxidation and polyphenols of soybean oil-in-water emulsion with added peppermint (Mentha piperita) extract in the presence and absence of iron - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KDdiA-PC Concentration to Avoid Cytotoxicity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing 1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC) in experimental settings while minimizing cytotoxic effects. Given that specific cytotoxicity data for pure this compound is limited in publicly available literature, this guide combines general principles of in vitro toxicology with the known biological context of this compound as a component of oxidized low-density lipoprotein (oxLDL).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is an oxidized phospholipid (OxPL) that is a high-affinity ligand for the scavenger receptor CD36. It is a component of oxidized low-density lipoprotein (oxLDL) and is involved in the pathological processes of atherosclerosis by mediating the uptake of oxLDL by macrophages, leading to foam cell formation.
Q2: Is this compound expected to be cytotoxic?
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
Based on the known effects of oxLDL and other OxPLs, potential mechanisms of cytotoxicity for this compound could include:
-
Induction of Apoptosis: Oxidized phospholipids (B1166683) have been shown to induce programmed cell death in vascular smooth muscle cells.[4]
-
Lysosomal Damage: Oxidized LDL can cause damage to lysosomal membranes in macrophages, leading to cell death.[1]
-
Induction of Oxidative Stress: As an oxidized lipid, this compound could contribute to cellular oxidative stress, leading to apoptosis.
-
Inflammatory Signaling: this compound, through its interaction with CD36, can trigger sterile inflammation, which, if uncontrolled, could lead to cell death.[5]
Q4: What is a recommended starting concentration range for this compound in cell culture experiments?
Without specific dose-response data for this compound, a cautious approach is recommended. A starting point for determining the optimal concentration would be to perform a dose-response experiment. Based on studies with related oxidized phospholipids and oxLDL, a broad range of concentrations should be tested initially.
| Concentration Range | Rationale |
| Low Range (1-10 µM) | Concentrations at which related oxidized phospholipids have been shown to induce signaling events without significant cytotoxicity. |
| Mid Range (10-50 µM) | A range where cytotoxic effects may start to become apparent for some cell types, as seen with components of oxLDL.[6][7] |
| High Range (50-100 µM and above) | Concentrations at which significant cytotoxicity is more likely, based on studies with other cytotoxic lipids. |
It is critical to empirically determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to cytotoxic agents. Your cell line may be particularly sensitive to this compound. Solution: Perform a dose-response curve with a wider range of lower concentrations (e.g., starting from nanomolar concentrations). Consider using a less sensitive cell line if your experimental design allows. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be causing cytotoxicity. Solution: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Always include a vehicle control (media with solvent only) in your experiments. |
| Compound Instability | This compound, being an oxidized lipid, may be unstable and degrade into more toxic byproducts. Solution: Prepare fresh stock solutions for each experiment. Store the stock solution at -80°C and minimize freeze-thaw cycles. |
| Assay Interference | The compound may be interfering with the cytotoxicity assay itself (e.g., colorimetric or fluorescent readouts). Solution: Run a control with this compound in cell-free media to check for direct effects on the assay reagents. |
Issue 2: Inconsistent results or high variability between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Culture Conditions | Variations in cell density, passage number, or growth phase can affect susceptibility to cytotoxic agents. Solution: Standardize your cell culture protocol. Use cells within a specific passage number range and ensure consistent seeding density. |
| Compound Preparation | Inconsistent preparation of this compound dilutions can lead to variability. Solution: Use calibrated pipettes and ensure thorough mixing of stock solutions and dilutions. |
| Incubation Time | The duration of exposure to this compound can significantly impact cytotoxicity. Solution: Perform a time-course experiment to determine the optimal incubation time for your desired effect without inducing excessive cell death. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
Suitable solvent (e.g., sterile DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: Potential signaling pathways for this compound-induced cytotoxicity.
References
- 1. The toxicity to macrophages of oxidized low-density lipoprotein is mediated through lysosomal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LDL oxidation by arterial wall macrophages depends on the oxidative status in the lipoprotein and in the cells: role of prooxidants vs. antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effect of Oxidized Low Density Lipoprotein on Macrophages [jstage.jst.go.jp]
- 4. The oxidized phospholipids POVPC and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frazierlab.biochem.wustl.edu [frazierlab.biochem.wustl.edu]
- 6. Lipoprotein-like phospholipid particles inhibit the smooth muscle cell cytotoxicity of lysophosphatidylcholine and platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of the lipid peroxidation product 2,4-decadienal in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with KDdiA-PC solubility in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound exhibits varying solubility in different solvents. It is most soluble in ethanol (B145695). Here is a summary of its approximate solubility:
| Solvent | Solubility |
| Ethanol | ~30 mg/mL |
| PBS (pH 7.2) | ~5 mg/mL |
| DMF | ~0.5 mg/mL |
| DMSO | ~0.5 mg/mL |
Data sourced from publicly available information.[1]
Q2: My this compound, which is supplied in ethanol, is precipitating when I add it to my aqueous buffer. Is this normal?
A2: Yes, this can be a common observation. This compound is a lipid and has limited solubility in aqueous solutions.[1] When the ethanol solution is diluted into an aqueous buffer, the this compound may precipitate out if its concentration exceeds its solubility limit in the final buffer composition. The following troubleshooting guide provides methods to address this issue.
Q3: What is the recommended method for preparing this compound in an aqueous buffer for my experiments?
A3: A widely used method for incorporating this compound into an aqueous system is through the formation of lipid vesicles (liposomes). This involves first dissolving the this compound in an organic solvent, creating a thin film, and then rehydrating the film with the desired buffer. This process is detailed in the troubleshooting guide below.
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Buffer
If you are observing precipitation or cloudiness after adding the ethanolic solution of this compound to your aqueous buffer, please follow these steps.
Recommended Protocol: Vesicle Preparation
This protocol is a standard method for incorporating sparingly soluble lipids like this compound into an aqueous phase for various experimental applications, such as studying its interaction with scavenger receptors like CD36.[2][3]
-
Aliquot Lipid: In a glass vial, aliquot the desired amount of this compound from the stock solution (typically in chloroform (B151607) or ethanol). If you are creating mixed vesicles, add other lipids (e.g., POPC) at this stage.
-
Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial. To ensure complete removal of the solvent, place the vial under a high vacuum for at least one hour.
-
Rehydration: Add your desired aqueous buffer (e.g., Tris buffer or PBS) to the dried lipid film. The total lipid concentration is typically in the range of 1 mg/mL.
-
Vesicle Formation:
-
Vortexing: Vortex the vial to disperse the lipid film in the buffer. This will create multilamellar vesicles (MLVs).
-
Sonication: For smaller vesicles, the suspension can be sonicated in a bath sonicator for about 10 minutes.[3]
-
-
Extrusion (Optional but Recommended): To obtain unilamellar vesicles of a defined size, the suspension should be extruded through a polycarbonate membrane with a specific pore size (e.g., 50 nm or 100 nm). This process typically involves 20-25 passes through the extruder.[3]
-
Final Dilution: The resulting vesicle suspension can then be diluted to the final working concentration in your experimental buffer.
Below is a diagram illustrating the vesicle preparation workflow.
Signaling Pathway Context: this compound and CD36
This compound is a potent ligand for the scavenger receptor CD36 and is a component of oxidized low-density lipoprotein (oxLDL).[1] The interaction between this compound and CD36 is a key event in the pathogenesis of atherosclerosis. The diagram below illustrates this simplified signaling relationship.
Buffer Considerations
When preparing your aqueous buffers for experiments with this compound, it is crucial to minimize the risk of further oxidation, which could alter its properties.
-
Metal Ion Chelation: It is good practice to treat your buffers with a chelating resin (e.g., Chelex-100) to remove any trace metal ions that could catalyze lipid oxidation.[2]
-
Antioxidants: The addition of antioxidants like diethylenetriaminepentaacetic acid (DTPA) can also be considered to prevent unwanted oxidation during your experiments.[2]
By following these guidelines, researchers can overcome common solubility challenges with this compound and ensure the reliability and reproducibility of their experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microfluidic Generation of Oxidized Phospholipid Gradients in Supported Lipid Bilayers to Examine Scavenger Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
controlling for non-specific binding of KDdiA-PC
Welcome to the technical support center for KDdiA-PC. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on controlling for non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (9-keto-10-dodecendioic acid ester of 2-lyso-PC) is a specific type of oxidized phospholipid. It is a high-affinity ligand for class B scavenger receptors, most notably CD36. Its primary application in research is to study the interactions between oxidized lipids and these receptors, which play a crucial role in various physiological and pathological processes, including atherosclerosis and inflammation.
Q2: What is the mechanism of this compound binding to its receptor, CD36?
The binding of this compound to CD36 is primarily driven by electrostatic interactions. The negatively charged carboxylate group on the oxidized sn-2 acyl chain of this compound interacts with positively charged lysine (B10760008) residues within the binding domain of the CD36 receptor. This interaction is sensitive to changes in pH and salt concentration.
Q3: What are appropriate negative controls for a this compound binding experiment?
To ensure the specificity of this compound binding, several negative controls are recommended:
-
Vehicle Control: Use vesicles or lipid bilayers composed of a non-oxidized phospholipid, such as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), which serves as an inert carrier for this compound in many experimental setups.
-
Ligand-Free Control: Prepare vesicles or surfaces that lack this compound to assess the baseline interaction of your detection system with the matrix.
-
Receptor-Negative Control: If using a cell-based assay, employ cells that do not express the CD36 receptor to determine the level of non-specific binding to the cell surface.
-
Structurally Similar, Low-Affinity Ligands: Phospholipids such as 1-palmitoyl-2-suberoyl-sn-glycero-3-phosphocholine (PSPC) and 1-palmitoyl-2-dodecanedioyl-sn-glycero-3-phosphocholine (PDPC), which lack the γ-oxo-α,β-double bond found in this compound, can be used. These molecules have a lower binding affinity for CD36 and can help differentiate specific from non-specific interactions.
-
Non-Receptor Protein Control: In co-incubation experiments, a protein that does not bind oxidized phospholipids, such as CD14, can be used as a negative control.
Troubleshooting Guide: Non-Specific Binding
Non-specific binding can be a significant challenge in experiments with lipid-based probes like this compound. The following guide provides systematic steps to identify and mitigate this issue.
Issue 1: High background signal in binding assays.
High background can obscure the specific binding signal of this compound.
Table 1: Troubleshooting High Background Signal
| Potential Cause | Recommended Solution |
| Suboptimal Buffer Conditions | The electrostatic nature of the this compound-CD36 interaction is sensitive to pH and ionic strength. Optimize the pH of your binding buffer; a bell-shaped pH profile for binding has been reported. Also, titrate the salt concentration (e.g., NaCl) to find the optimal balance between reducing non-specific electrostatic interactions and maintaining specific binding. |
| Hydrophobic Interactions | Non-specific binding can occur due to hydrophobic interactions between this compound and other surfaces. Introduce a low concentration of a non-ionic surfactant, such as Tween-20, to your buffers to disrupt these interactions. |
| Insufficient Blocking | In assays involving solid supports (e.g., ELISA, SPR) or cell-based assays, incomplete blocking of non-specific binding sites is a common issue. Use a high-quality blocking agent like Bovine Serum Albumin (BSA) or casein. Ensure that blocking is performed for an adequate duration and at an effective concentration. |
| Probe Concentration Too High | Using an excessively high concentration of this compound can lead to increased non-specific binding. Perform a concentration-response curve to determine the optimal concentration that provides a robust specific signal with minimal background. |
Issue 2: Difficulty in demonstrating binding specificity.
Confirming that the observed binding is specific to the this compound-CD36 interaction is critical for data interpretation.
Table 2: Strategies to Demonstrate Binding Specificity
| Strategy | Detailed Protocol |
| Competition Assay | Pre-incubate your CD36-expressing cells or immobilized receptor with an excess of unlabeled competitor before adding labeled this compound. A significant reduction in the signal from labeled this compound indicates specific binding. Unlabeled oxidized low-density lipoprotein (oxLDL) is an effective competitor. |
| Antibody Blocking | The monoclonal antibody EO6 specifically recognizes the phosphocholine (B91661) headgroup of oxidized phospholipids. Pre-incubating your this compound-containing vesicles or surfaces with EO6 should block the binding to CD36, thereby demonstrating the specificity of the interaction. |
| Use of Negative Controls | As detailed in the FAQ section, systematically include negative controls in your experimental design. Comparing the signal from your experimental setup to that of the negative controls is essential for quantifying specific binding. |
Experimental Protocols
Protocol 1: Competition Assay to Validate Specificity
-
Prepare CD36-Expressing System: Culture cells expressing CD36 or immobilize purified CD36 protein on a suitable surface.
-
Blocking: Block non-specific binding sites using an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Competitor Incubation: Add a 20-fold excess of unlabeled oxLDL to the experimental wells/tubes. In control wells, add an equivalent volume of buffer. Incubate for 1 hour at 37°C.
-
Labeled this compound Addition: Without washing, add your labeled this compound probe at its optimal working concentration to all wells.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Washing: Wash the cells/surface three times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound probe.
-
Detection: Quantify the bound labeled this compound using the appropriate detection method (e.g., fluorescence, radioactivity).
-
Analysis: Compare the signal in the presence and absence of the competitor. A significant decrease in signal in the presence of unlabeled oxLDL confirms specific binding.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental logic and biological context, the following diagrams are provided.
Caption: Troubleshooting workflow for addressing high non-specific binding.
Caption: Logical relationships in controlling for this compound binding specificity.
Technical Support Center: Improving Reproducibility of KDdiA-PC Based Assays
Welcome to the technical support center for KDdiA-PC based assays. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their experiments involving the oxidized phospholipid, 1-palmitoyl-2-(9-keto-10-dodecen-dioyl)phosphatidylcholine (this compound). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key performance data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is an oxidized phosphatidylcholine, a specific type of oxidized phospholipid that serves as a high-affinity ligand for scavenger receptors, most notably CD36.[1][2][3][4] It is a component of oxidized low-density lipoprotein (oxLDL) and is implicated in various pathophysiological processes, including atherosclerosis, inflammation, and platelet activation. In research, this compound is used to study the biological functions of scavenger receptors, investigate the mechanisms of lipid-driven inflammation, and screen for compounds that may modulate these pathways.
Q2: What are the critical first steps for ensuring reproducibility in my this compound assays?
A2: Reproducibility in cell-based assays, especially those involving lipids, starts with consistent material handling and experimental setup. Key considerations include:
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Cell Line Authentication and Health: Ensure your cell lines are authenticated and free from mycoplasma contamination. Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Reagent Quality and Consistency: Use high-purity this compound from a reliable source. Prepare fresh solutions and aliquots to minimize freeze-thaw cycles, which can degrade the lipid.
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Standardized Protocols: Adhere strictly to a detailed, written protocol for all experimental steps, from cell seeding density to incubation times and washing procedures.
Q3: How should I prepare and handle this compound for my experiments?
A3: this compound, like other oxidized lipids, can be prone to degradation. It is typically supplied in an organic solvent like ethanol. For cell-based assays, it's common to prepare liposomes or vesicles containing this compound. A general approach involves evaporating the organic solvent to create a thin lipid film, followed by hydration with an aqueous buffer and sonication or extrusion to form unilamellar vesicles. It's crucial to protect the lipid from light and oxygen as much as possible during handling.
Q4: What are the common types of assays that utilize this compound?
A4: this compound is primarily used in:
-
Binding Assays: To study the interaction between this compound and its receptors, such as CD36. These can be competitive binding assays using labeled oxLDL or direct binding assays.[1]
-
Macrophage Foam Cell Formation Assays: To investigate the uptake of oxidized lipids by macrophages, a key event in atherosclerosis.
-
Cellular Activation Assays: To measure downstream signaling events upon this compound binding to its receptor, such as cytokine release, reactive oxygen species (ROS) production, or activation of specific signaling proteins.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Non-specific binding of detection antibodies: The primary or secondary antibody may be binding non-specifically to the plate or other cellular components.2. Autofluorescence of cells or plates: Some cell types or plate materials can exhibit inherent fluorescence.3. Contaminated reagents: Reagents may be contaminated with fluorescent or luminescent substances.4. Insufficient blocking: The blocking step may not be adequate to prevent non-specific binding. | 1. Optimize antibody concentrations: Titrate both primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise.2. Include proper controls: Run controls with secondary antibody only to check for non-specific binding. Use plates designed for low fluorescence.3. Use fresh, high-quality reagents: Prepare fresh buffers and solutions. Filter sterilize where appropriate.4. Optimize blocking: Increase blocking time or try different blocking agents (e.g., BSA, non-fat dry milk, or commercial blockers). |
| Low Signal-to-Noise (S/N) Ratio | 1. Low receptor expression: The cells may not express sufficient levels of the target receptor (e.g., CD36).2. Inactive this compound: The lipid may have degraded due to improper storage or handling.3. Suboptimal assay conditions: Incubation times, temperatures, or buffer composition may not be optimal.4. Inefficient detection: The detection reagents (e.g., antibodies, substrates) may not be sensitive enough. | 1. Verify receptor expression: Confirm receptor expression using techniques like flow cytometry or western blotting. Consider using cells engineered to overexpress the receptor.2. Use fresh this compound: Prepare fresh aliquots from a properly stored stock.3. Optimize assay parameters: Systematically vary incubation times, temperatures, and buffer components (e.g., pH, salt concentration) to find the optimal conditions.4. Amplify the signal: Use a more sensitive detection system, such as a high-quality HRP substrate for chemiluminescence or brighter fluorophores for fluorescence. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate.2. Pipetting errors: Inaccurate or inconsistent dispensing of reagents.3. Edge effects: Evaporation from the outer wells of the plate.4. Cellular stress: Stressed cells may respond inconsistently. | 1. Improve cell seeding technique: Ensure a single-cell suspension before plating and use a consistent seeding pattern.2. Calibrate pipettes: Regularly check and calibrate pipettes. Use reverse pipetting for viscous solutions.3. Minimize edge effects: Avoid using the outer wells of the plate or fill them with sterile buffer or media.4. Handle cells gently: Avoid harsh pipetting and centrifugation steps. Ensure optimal cell culture conditions. |
| Inconsistent Results Between Experiments | 1. Variability in cell passage number: Cells at different passage numbers can behave differently.2. Reagent lot-to-lot variability: Different batches of reagents (e.g., FBS, antibodies, this compound) can have varying performance.3. Subtle changes in protocol: Minor deviations from the established protocol.4. Environmental factors: Fluctuations in incubator temperature or CO2 levels. | 1. Use a consistent passage number range: Establish a standard operating procedure for cell passage.2. Test new reagent lots: Before using a new lot of a critical reagent, perform a qualification experiment to ensure it performs similarly to the previous lot.3. Maintain strict protocol adherence: Keep detailed records of all experimental steps.4. Monitor equipment performance: Regularly check and calibrate laboratory equipment. |
Data Presentation: Quantitative Assay Parameters
Reproducible this compound based assays should yield consistent quantitative data. Below are tables summarizing expected values for key assay parameters. Note that these values can vary depending on the specific cell type, assay format, and experimental conditions.
Table 1: Competitive Binding Assay Performance
| Parameter | Target Receptor | Competitor | Labeled Ligand | Cell Type | Typical IC50 (µM) | Reference |
| Inhibition of Binding | CD36 | This compound | 125I-NO2-LDL | HEK-293 | ~1-5 | [1] |
| Inhibition of Binding | SR-BI | This compound | 125I-NO2-LDL | HEK-293 | ~5-10 | [1] |
Table 2: General Performance Metrics for Scavenger Receptor Assays
| Parameter | Description | Acceptable Range | Excellent Range | Reference |
| Z'-Factor | A measure of the statistical effect size of an assay, reflecting the separation between positive and negative controls. | > 0.4 | > 0.5 | [6][7] |
| Signal-to-Noise (S/N) Ratio | The ratio of the mean signal to the standard deviation of the background noise. | > 5 | > 10 | |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal to the mean background. | > 2 | > 5 | |
| Coefficient of Variation (%CV) | A measure of the relative variability of replicate measurements. | < 20% | < 15% |
Experimental Protocols
Detailed Methodology 1: Competitive Binding Assay for this compound
This protocol describes a competitive binding assay to measure the ability of unlabeled this compound to inhibit the binding of a labeled ligand (e.g., 125I-labeled oxidized LDL) to cells expressing the CD36 receptor.[1]
Materials:
-
HEK-293 cells stably transfected with human CD36
-
Culture medium (e.g., DMEM with 10% FBS)
-
Binding buffer (e.g., DMEM with 0.1% BSA)
-
125I-labeled oxidized LDL (125I-NO2-LDL)
-
Unlabeled this compound
-
96-well tissue culture plates
-
Gamma counter
Procedure:
-
Cell Seeding: Seed CD36-expressing HEK-293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Ligand and Competitor Preparation: Prepare serial dilutions of unlabeled this compound in binding buffer. Prepare a working solution of 125I-NO2-LDL in binding buffer at a concentration at or below its Kd for CD36.
-
Competition Reaction: a. Wash the cell monolayer once with binding buffer. b. Add the serially diluted unlabeled this compound to the wells. c. Immediately add the 125I-NO2-LDL to all wells. d. Include control wells for total binding (no competitor) and non-specific binding (a large excess of unlabeled oxLDL).
-
Incubation: Incubate the plate at 4°C for 2-3 hours to allow binding to reach equilibrium.
-
Washing: Aspirate the binding solution and wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells in each well (e.g., with 0.1 M NaOH) and transfer the lysate to tubes for counting in a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50 value.
Detailed Methodology 2: Macrophage Foam Cell Formation Assay
This protocol describes an in vitro assay to assess the formation of foam cells by incubating macrophages with this compound and visualizing lipid accumulation.
Materials:
-
Macrophage cell line (e.g., J774A.1) or primary bone marrow-derived macrophages
-
Culture medium
-
This compound liposomes
-
Oil Red O staining solution
-
Formalin solution (4%)
-
Microscope
Procedure:
-
Cell Seeding: Seed macrophages on glass coverslips in a 24-well plate and allow them to adhere.
-
This compound Treatment: Prepare this compound containing liposomes and add them to the cell culture medium at the desired concentration. Incubate the cells for 24-48 hours.
-
Cell Fixation: Wash the cells with PBS and fix with 4% formalin for 15-30 minutes at room temperature.
-
Oil Red O Staining: a. Wash the fixed cells with PBS. b. Incubate with Oil Red O working solution for 15-30 minutes. c. Wash gently with water to remove excess stain.
-
Visualization: Mount the coverslips on microscope slides and visualize the intracellular lipid droplets using a bright-field microscope.
-
Quantification (Optional): The extent of foam cell formation can be quantified by extracting the Oil Red O stain from the cells with isopropanol (B130326) and measuring the absorbance at a specific wavelength (e.g., 510 nm).
Mandatory Visualizations
References
- 1. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mapping and Characterization of the Binding Site for Specific Oxidized Phospholipids and Oxidized Low Density Lipoprotein of Scavenger Receptor CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Bioactive KDdiA-PC
Welcome to the technical support center for the synthesis of bioactive 1-palmitoyl-2-(9-keto-12-oxo-10-dodecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
A1: this compound is a specific oxidized phospholipid that acts as a high-affinity ligand for scavenger receptors like CD36.[1] Its synthesis is challenging due to the difficulty in achieving selective oxidation of the precursor phospholipid, 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC). The oxidation process can yield a complex mixture of products, making the isolation of pure, bioactive this compound a significant hurdle.[2][3] Furthermore, oxidized phospholipids (B1166683) are often unstable, requiring careful handling and purification to prevent degradation.[4][5]
Q2: What are the critical starting materials for the synthesis of this compound?
A2: The primary precursor for the synthesis of this compound is a phosphatidylcholine with a polyunsaturated fatty acid at the sn-2 position that can be oxidized to the desired keto-alkenal structure. Specifically, 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC) is a common starting material.[1] The purity of the starting PLPC is crucial for a successful and clean reaction.
Q3: What methods can be used to oxidize the precursor phospholipid?
A3: Oxidation can be achieved through various methods, including air exposure, chemical oxidants, or enzymatic reactions.[6][7][8] For generating oxidized phosphatidylcholines (OxPCs), a common laboratory method involves exposing the precursor, such as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), to room air for several days, which results in a visible change from a white paste to a yellow one.[6] However, controlling the reaction to selectively yield this compound is a major challenge, as non-enzymatic oxidation often leads to a variety of products.[2][3]
Q4: How can I purify the synthesized this compound?
A4: Purification of oxidized phospholipids is typically achieved using high-performance liquid chromatography (HPLC).[9][10][11] Reversed-phase HPLC is particularly effective as it separates lipids based on polarity, and oxidized phospholipids are generally more polar than their non-oxidized precursors.[12][13] Hydrophilic interaction liquid chromatography (HILIC) is another technique that can separate phospholipids based on their polar head groups.[10] The collected fractions should be analyzed by mass spectrometry (MS) to confirm the identity and purity of the this compound.[9][10]
Q5: How should I store the purified this compound to ensure its stability?
A5: Oxidized phospholipids are prone to degradation.[5] To maintain their bioactivity, they should be stored at low temperatures, typically -20°C or -80°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent further oxidation.[4] It is also advisable to dissolve the lipid in an appropriate organic solvent and store it in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired product | Incomplete oxidation of the precursor phospholipid. | Increase the reaction time or the concentration of the oxidizing agent. However, be cautious as this may also increase the formation of byproducts. Consider using a more specific enzymatic oxidation method if available. |
| Degradation of the product during workup or purification. | Perform all purification steps at low temperatures. Use degassed solvents for chromatography. Add an antioxidant like BHT (butylated hydroxytoluene) during extraction and purification if compatible with your downstream applications. | |
| Complex mixture of products observed by TLC or LC-MS | Non-selective oxidation process. | This is a common challenge. Optimize the reaction conditions (temperature, reaction time, oxidant concentration) to favor the formation of this compound. Employ multi-step HPLC purification with different column chemistries or elution gradients to improve separation. |
| Loss of bioactivity of the purified this compound | Degradation due to improper storage or handling. | Ensure storage at -80°C under an inert atmosphere. Avoid exposure to light and air. Use fresh solvents for dissolution before biological assays. |
| Presence of impurities that interfere with the biological assay. | Re-purify the compound using a high-resolution HPLC method. Confirm the purity by LC-MS and NMR if possible. | |
| Difficulty in separating this compound from other oxidized isomers | Similar chromatographic properties of the isomers. | Use a longer HPLC column, a shallower gradient, or a different stationary phase to enhance resolution. Two-dimensional HPLC can also be an effective strategy for separating complex lipid mixtures.[10] |
Experimental Protocols
Representative Protocol for the Synthesis and Purification of this compound
Disclaimer: This is a generalized protocol based on methods for synthesizing oxidized phospholipids. Optimization will be required for specific experimental setups.
1. Oxidation of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC):
-
Dissolve high-purity PLPC in a suitable solvent (e.g., chloroform/methanol).
-
Transfer the solution to a round-bottom flask and remove the solvent under a stream of nitrogen to form a thin lipid film.
-
Expose the lipid film to air or a controlled oxygen atmosphere at room temperature for a defined period (e.g., 24-72 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Alternatively, use a chemical oxidant like a mild solution of hydrogen peroxide in the presence of a metal catalyst, though this can be less selective.[7]
2. Extraction of Oxidized Phospholipids:
-
After the desired reaction time, dissolve the lipid mixture in a biphasic solvent system, such as chloroform/methanol/water (e.g., Bligh-Dyer extraction), to separate the lipids from aqueous-soluble byproducts.[9]
-
Collect the organic phase containing the lipids.
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Dry the organic phase under vacuum or a stream of nitrogen.
3. Purification by High-Performance Liquid Chromatography (HPLC):
-
Re-dissolve the dried lipid extract in the mobile phase for HPLC.
-
Use a reversed-phase C18 column for separation.[12]
-
Employ a gradient elution, for example, with a mobile phase system of methanol/water/acetonitrile with a suitable additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization for mass spectrometry.
-
Monitor the elution profile using a UV detector (around 210-230 nm) and an in-line mass spectrometer.
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Collect fractions corresponding to the mass of this compound.
4. Characterization and Quantification:
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Confirm the identity of the purified this compound using high-resolution mass spectrometry (HRMS) to determine the exact mass and tandem MS (MS/MS) to analyze the fragmentation pattern.
-
Quantify the purified lipid using a suitable method such as a phosphorus assay or by comparison with a commercially available standard if one exists.
Data Presentation
Table 1: User Experimental Data for this compound Synthesis
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Starting Material (PLPC) | |||
| Amount (mg) | |||
| Oxidation Method | |||
| Reaction Time (hours) | |||
| Temperature (°C) | |||
| Purification Method | |||
| HPLC Column | |||
| Yield | |||
| Purified this compound (mg) | |||
| Yield (%) | |||
| Purity (by LC-MS) | |||
| Purity (%) | |||
| Bioactivity Assay | |||
| EC50 / IC50 (µM) |
Visualizations
Logical Workflow for this compound Synthesis and Purification
Caption: A logical workflow for the synthesis and purification of bioactive this compound.
Signaling Pathway of this compound via CD36 Receptor
Caption: Simplified signaling pathway of this compound through the CD36 scavenger receptor.
References
- 1. Microfluidic Generation of Oxidized Phospholipid Gradients in Supported Lipid Bilayers to Examine Scavenger Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidized phosphatidylcholine formation and action in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative stability of dispersions prepared from purified marine phospholipid and the role of α-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encapsula.com [encapsula.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Controlled Sequential Oxygenation of Polyunsaturated Fatty Acids with a Recombinant Unspecific Peroxygenase from Aspergillus niger | MDPI [mdpi.com]
- 8. bce.au.dk [bce.au.dk]
- 9. Detection of phospholipid oxidation in oxidatively stressed cells by reversed-phase HPLC coupled with positive-ionization electrospray [correction of electroscopy] MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. remedypublications.com [remedypublications.com]
- 12. sfrbm.org [sfrbm.org]
- 13. Detection of phospholipid oxidation in oxidatively stressed cells by reversed-phase HPLC coupled with positive-ionization electrospray [correction of electroscopy] MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in KDdiA-PC Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results involving the oxidized phospholipid, KDdiA-PC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound (1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine) is an oxidized phospholipid that is a high-affinity ligand for scavenger receptors, most notably CD36. Its primary research application is in the study of cellular processes related to oxidative stress and lipid peroxidation, particularly in the context of atherosclerosis and inflammation. It is commonly incorporated into model membranes, such as supported lipid bilayers (SLBs), to investigate receptor-ligand interactions and downstream signaling events.
Q2: What are the most common sources of variability in experiments using this compound?
A2: The most common sources of variability in this compound experiments stem from three main areas:
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Vesicle Preparation: Inconsistencies in the size, lamellarity, and composition of lipid vesicles used to form supported lipid bilayers.
-
Supported Lipid Bilayer (SLB) Quality: Incomplete or patchy bilayer formation, surface defects, and the presence of adsorbed, unruptured vesicles on the surface.
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Protein-Ligand Interaction: Variability in the concentration and activity of the receptor (e.g., CD36), as well as non-specific binding to the bilayer or substrate.
Q3: How does the concentration of this compound affect the properties of the lipid bilayer?
A3: Increasing the concentration of this compound in a lipid bilayer can alter its biophysical properties. Specifically, higher concentrations of this compound have been shown to decrease the thickness of the bilayer. This is attributed to the bent conformation of the oxidized sn-2 tail of this compound, which disrupts the packing of the lipid acyl chains. These changes in membrane structure can, in turn, influence the interaction with binding partners like CD36.
Troubleshooting Guides
Issue 1: Poor or Incomplete Supported Lipid Bilayer (SLB) Formation
Symptoms:
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Low fluorescence intensity of the bilayer (if using fluorescently labeled lipids).
-
Patchy or non-uniform fluorescence across the surface.
-
High background signal from un-ruptured vesicles.
-
Poor reproducibility of binding assay results.
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Substrate Cleaning | Ensure meticulous cleaning of the glass or silica (B1680970) substrate. A common protocol involves sonication in a detergent solution (e.g., 20-30% 7x detergent), thorough rinsing with ultrapure water, drying with nitrogen gas, and then treating with plasma or baking at high temperatures (e.g., 400°C for 4 hours) to create a hydrophilic surface. | A clean, hydrophilic surface is crucial for the spontaneous rupture and fusion of vesicles to form a continuous bilayer. |
| Sub-optimal Vesicle Preparation | Prepare small unilamellar vesicles (SUVs) with a diameter of 50-100 nm using extrusion. Ensure the lipid film is thoroughly hydrated above the transition temperature of the lipids. | Homogeneous, unilamellar vesicles of the appropriate size are more likely to fuse efficiently and form a high-quality bilayer. |
| Incorrect Vesicle Concentration | Optimize the concentration of the vesicle solution used for SLB formation. A typical starting concentration is 1 mg/mL. | Too low a concentration may not achieve the critical surface coverage required for vesicle rupture, while too high a concentration can lead to the formation of a layer of adsorbed, un-ruptured vesicles on top of the bilayer. |
| Inappropriate Buffer Conditions | Use a buffer containing a moderate salt concentration (e.g., 50 mM NaCl) and consider the addition of divalent cations like Ca²⁺ (e.g., 5 mM), which can promote vesicle fusion. | The ionic strength and presence of divalent cations in the buffer can significantly influence the electrostatic interactions between the vesicles and the substrate, thereby affecting the kinetics of SLB formation. |
| Temperature Effects | For lipids with a high transition temperature, ensure the vesicle solution and substrate are maintained above this temperature during SLB formation. | Vesicles in a fluid phase (above their transition temperature) are more fusogenic and will form a bilayer more readily. |
Issue 2: High Variability in CD36-KDdiA-PC Binding Assays
Symptoms:
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Inconsistent IC50 or Kd values between experiments.
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High non-specific binding.
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Low signal-to-noise ratio.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent this compound Presentation | Ensure consistent molar ratios of this compound in the vesicles during preparation. Use fresh preparations of this compound-containing vesicles, as oxidized lipids can be prone to degradation. | The surface concentration of this compound directly impacts the avidity of the interaction with CD36. |
| Variable Receptor Activity | Use a consistent source and preparation of CD36. If using cells expressing CD36, ensure consistent expression levels. For purified CD36, verify its activity and purity before each experiment. | The concentration and conformational integrity of the receptor are critical for reproducible binding. |
| Non-Specific Binding | Include a blocking step in your assay protocol, such as incubating with a non-specific protein like bovine serum albumin (BSA). Also, run control experiments with vesicles lacking this compound to quantify non-specific binding. | This helps to minimize the binding of the receptor to the lipid bilayer itself or to the substrate, thereby improving the specificity of the signal. |
| pH and Buffer Composition | Optimize and maintain a consistent pH for the binding assay. The binding of oxidized phospholipids (B1166683) to CD36 can be pH-dependent. | Changes in pH can alter the charge of both the lipid headgroups and the amino acid residues in the receptor's binding site, affecting their interaction. |
Data Presentation
Table 1: Effect of this compound Concentration on Bilayer Thickness
| This compound Concentration (mol%) | Average Bilayer Thickness (Å) | Reference |
| 0 (POPC only) | 38.96 | |
| 5 | 36.78 |
Data derived from molecular dynamics simulations.
Table 2: Binding Affinities (IC50) of Various Ligands to CD36
| Ligand | IC50 (µg/mL) | Notes | Reference |
| This compound | Comparable to oxLDL | Competition assay with ¹²⁵I-NO₂-LDL | |
| KOdiA-PC | Comparable to oxLDL | Competition assay with ¹²⁵I-NO₂-LDL | |
| oxLDL (with DTT) | 29.2 ± 8.6 | Direct binding assay | |
| oxLDL (with TCEP) | 22.8 ± 4.6 | Direct binding assay | |
| oxLDL (no reduction) | 27.9 ± 2.1 | Direct binding assay |
Experimental Protocols
Protocol 1: Preparation of this compound Containing Small Unilamellar Vesicles (SUVs)
-
Lipid Film Preparation:
-
In a glass vial, combine the desired lipids (e.g., POPC and this compound) dissolved in chloroform (B151607) at the desired molar ratio.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Rehydrate the lipid film with the desired buffer (e.g., Tris buffer) to a final lipid concentration of 1 mg/mL.
-
Vortex the suspension vigorously to detach the lipid film and form multilamellar vesicles (MLVs).
-
Bath sonicate the suspension for 10 minutes.
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the MLV suspension through the extruder 23 times to form SUVs of a uniform size distribution.
-
The resulting SUV solution can be stored at 4°C for a limited time.
-
Protocol 2: Formation of a Supported Lipid Bilayer (SLB)
-
Substrate Cleaning:
-
Clean glass coverslips by immersing them in a 20-30% 7x detergent solution and heating until the solution is clear.
-
Rinse the coverslips thoroughly with ultrapure water for 5 minutes.
-
Dry the coverslips with a stream of nitrogen gas.
-
Induce hydrophilicity by baking at 400°C for 4 hours or by plasma cleaning.
-
-
SLB Formation:
-
Dilute the prepared SUV solution to approximately 1 mg/mL in a suitable buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.2).
-
Place a 30 µL drop of the vesicle solution onto a clean, flat surface.
-
Carefully place a cleaned coverslip on top of the droplet.
-
Allow approximately 30-60 seconds for the SLB to form.
-
-
Washing:
-
Gently fill the dish with buffer, being careful not to introduce air bubbles near the coverslip.
-
Using tweezers, gently agitate the coverslip under the buffer to wash away excess, un-fused vesicles.
-
The SLB must be kept hydrated at all times.
-
Protocol 3: CD36 Binding Assay (Solid Phase)
-
Immobilization of CD36:
-
Immobilize purified recombinant CD36 onto the wells of a microtiter plate.
-
-
Blocking:
-
Wash the wells and block non-specific binding sites by incubating with a solution of 0.4% bovine serum albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline).
-
-
Binding:
-
Prepare serial dilutions of your this compound-containing vesicles (or other ligands) in binding buffer.
-
Add the ligand solutions to the wells and incubate for 90 minutes at room temperature with gentle rocking.
-
-
Washing:
-
Remove the unbound ligand by washing the wells three times with an ice-cold wash buffer (e.g., PBS with 1 mM MgCl₂ and 0.05% BSA).
-
-
Detection:
-
Quantify the amount of bound ligand using an appropriate detection method (e.g., if the vesicles are fluorescently labeled, measure the fluorescence intensity).
-
Mandatory Visualization
Caption: Experimental workflow for a CD36-KDdiA-PC binding assay using a supported lipid bilayer.
Caption: Troubleshooting flowchart for addressing variability in this compound experiments.
Caption: Simplified signaling pathway initiated by this compound binding to the CD36 scavenger receptor.
Technical Support Center: The Impact of KDdiA-PC on Lipid Bilayer Stability and Integrity
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving the oxidized phospholipid, 1-palmitoyl-2-(9-keto-12-oxo-10-dodecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research on the impact of this compound on lipid bilayer stability and integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of incorporating this compound into a lipid bilayer?
A1: The incorporation of this compound into a lipid bilayer significantly alters its biophysical properties. The most prominent effects are a decrease in bilayer thickness and the induction of defects within the membrane.[1][2] This is largely due to the conformation of this compound, where its oxidized and truncated sn-2 tail tends to bend out of the hydrophobic core of the membrane and into the hydrophilic headgroup region, a phenomenon sometimes referred to as "snorkeling".[1][2]
Q2: How does this compound affect the formation of supported lipid bilayers (SLBs)?
A2: this compound changes the mechanism of SLB formation from vesicle fusion. While liposomes composed of non-oxidized lipids typically form an SLB through a two-step process of vesicle adsorption followed by rupture, liposomes containing this compound tend to rupture immediately upon contact with the substrate in a one-step process.[1][2]
Q3: What is the role of cholesterol when co-incorporated with this compound in a lipid bilayer?
A3: Cholesterol can modulate the effects of this compound on the lipid bilayer. Generally, the presence of cholesterol increases the thickness of bilayers containing this compound compared to those without cholesterol.[1] This suggests that cholesterol may help to order the lipid acyl chains and counteract some of the disordering effects of this compound.
Q4: Does this compound influence the lateral diffusion of lipids within the bilayer?
A4: Studies using Fluorescence Recovery After Photobleaching (FRAP) have shown that the presence of this compound alone does not significantly alter the lateral diffusion of other lipids in the bilayer. However, the addition of cholesterol to a this compound containing membrane results in a lower diffusion coefficient for the lipids.[1]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and lipid bilayers.
Supported Lipid Bilayer (SLB) Formation Issues
| Problem | Possible Cause | Suggested Solution |
| Incomplete or patchy bilayer formation observed via fluorescence microscopy. | 1. Improper substrate cleaning. 2. Incorrect buffer conditions (pH, ionic strength). 3. Vesicle size is too large or heterogeneous. 4. Insufficient vesicle concentration. | 1. Ensure meticulous cleaning of the substrate (e.g., piranha solution, UV/ozone). 2. Optimize buffer conditions. For silica (B1680970) substrates, a pH of 7.4 and an ionic strength of 150 mM NaCl are common starting points. 3. Extrude vesicles through a 50-100 nm polycarbonate membrane to ensure a uniform size distribution. 4. Increase the concentration of the vesicle solution being applied to the substrate. |
| High dissipation signal and low frequency shift in Quartz Crystal Microbalance with Dissipation (QCM-D) after vesicle deposition. | This signature often indicates the adsorption of intact vesicles without rupture to form a continuous bilayer. | 1. Increase the temperature to be above the phase transition temperature of the lipid mixture. 2. Modify the buffer to include divalent cations (e.g., Ca²⁺) which can promote vesicle rupture. 3. Ensure the vesicle concentration is high enough to reach the critical surface coverage required for rupture. |
| Formation of multi-lamellar structures or aggregates on the surface. | This can occur with high concentrations of vesicles or if the vesicle fusion process is not well-controlled. | 1. Reduce the incubation time of the vesicle solution on the substrate. 2. Thoroughly rinse the surface with buffer after the desired incubation time to remove excess vesicles. |
Fluorescence Microscopy and FRAP Issues
| Problem | Possible Cause | Suggested Solution |
| Dark, non-fluorescent patches within the SLB. | These are likely holes or defects in the bilayer where the substrate is exposed. | 1. Re-evaluate the SLB formation protocol (see above). 2. Anneal the bilayer by gently heating it above its phase transition temperature and then slowly cooling it down. |
| Bright, immobile spots observed in the bilayer. | These are often intact, adsorbed vesicles that did not rupture or fuse. | 1. Increase the rinsing steps after SLB formation to remove non-fused vesicles. 2. Optimize the vesicle fusion conditions to promote complete rupture. |
| Low or no fluorescence recovery in FRAP experiments. | The fluorescent probes may be in an immobile fraction, or the entire bilayer may not be fluid. | 1. Check for the presence of extensive defects or adsorbed vesicles that could be hindering diffusion. 2. Ensure the experimental temperature is above the phase transition temperature of the lipid mixture. 3. Reduce the laser power during bleaching to minimize potential photodamage that could lead to cross-linking of lipids. |
Quantitative Data
The following tables summarize quantitative data from all-atom molecular dynamics (MD) simulations on the effect of this compound on lipid bilayer thickness.
Table 1: Effect of this compound Concentration on Bilayer Thickness (without Cholesterol)
| This compound Mole Fraction (%) | Bilayer Thickness (Å) |
| 0 | 38.5 ± 0.1 |
| 10 | 36.8 ± 0.2 |
| 20 | 35.5 ± 0.3 |
| 30 | 34.2 ± 0.4 |
Data are presented as mean ± standard error. Bilayer thickness is defined as the average distance between the phosphate (B84403) groups of the two leaflets. The primary lipid is POPC.
Table 2: Effect of this compound Concentration on Bilayer Thickness (with 30 mol% Cholesterol)
| This compound Mole Fraction (%) | Bilayer Thickness (Å) |
| 0 | 44.2 ± 0.2 |
| 10 | 42.5 ± 0.3 |
| 20 | 41.1 ± 0.4 |
| 30 | 39.8 ± 0.5 |
Data are presented as mean ± standard error. Bilayer thickness is defined as the average distance between the phosphate groups of the two leaflets. The primary lipid is POPC.
Experimental Protocols
Preparation of Liposomes containing this compound
-
Lipid Film Hydration:
-
Co-dissolve the desired lipids (e.g., POPC, this compound, and cholesterol) in chloroform (B151607) in a round-bottom flask.
-
Remove the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Vesicle Formation:
-
Hydrate the lipid film with the desired buffer (e.g., PBS, pH 7.4) by vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple passes (e.g., 21 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed at a temperature above the phase transition temperature of the lipid mixture.
-
Formation of Supported Lipid Bilayers (SLBs) via Vesicle Fusion
-
Substrate Preparation:
-
Thoroughly clean the substrate (e.g., glass coverslip, silica sensor) to ensure it is hydrophilic. Common methods include cleaning with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or treating with UV/ozone.
-
-
Vesicle Deposition:
-
Introduce the prepared liposome (B1194612) solution to the cleaned substrate.
-
Incubate for a sufficient amount of time to allow for vesicle rupture and fusion to form a complete bilayer. The incubation time will depend on the lipid composition, vesicle concentration, and buffer conditions.
-
-
Rinsing:
-
Gently rinse the substrate with buffer to remove any excess or non-fused vesicles.
-
Visualizations
Caption: Experimental workflow for preparing SLBs.
Caption: Mechanism of this compound induced bilayer instability.
References
Technical Support Center: Dealing with Artifacts in KDdiA-PC Fluorescence Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts encountered during KDdiA-PC (potassium-dependent and diazoxide-activated protein C) fluorescence microscopy experiments.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during image acquisition and analysis.
Problem 1: My fluorescent signal is fading rapidly during imaging.
This issue is likely photobleaching , the irreversible photochemical destruction of a fluorophore.[1][2]
| Parameter | Recommendation | Potential Impact on Photobleaching |
| Exposure Time | Minimize exposure to the shortest duration that provides an adequate signal.[1][2][3] | Reduces the total number of excitation photons hitting the fluorophore. |
| Excitation Intensity | Use the lowest possible laser power or lamp intensity.[1][3] | Decreases the rate of excited state transitions and subsequent photodamage. |
| Antifade Reagents | Mount samples in a commercial antifade mounting medium.[1] | Scavenges free radicals that contribute to fluorophore destruction. |
| Fluorophore Selection | Choose more photostable dyes if possible.[1][2] | Dyes with higher quantum yields and greater resistance to chemical breakdown will last longer. |
| Detector Sensitivity | Increase camera gain or use a more sensitive detector. | Allows for the use of lower excitation intensity. |
| Imaging Strategy | Image a fresh field of view for each acquisition if the sample is fixed.[1] | Avoids cumulative damage to a single area. |
Problem 2: I am observing fluorescence in my unstained control samples.
This is likely autofluorescence , which is the natural fluorescence emitted by biological structures or reagents in your sample.[4][5]
| Troubleshooting Step | Description | Expected Outcome |
| Use Proper Controls | Always prepare an unstained sample and image it with the same settings as your stained samples.[1][4] | This will help you identify the intensity and spectral properties of the autofluorescence. |
| Spectral Unmixing | If your software supports it, you can record the emission spectrum of the autofluorescence from your control sample and subtract it from your experimental images.[1] | This can computationally remove the autofluorescent signal. |
| Choose Longer Wavelengths | Autofluorescence is often more prominent in the blue and green spectral regions.[1] Using red or far-red fluorophores can help avoid this interference. | Shifts your signal away from the primary autofluorescence wavelengths. |
| Quenching Agents | Commercially available quenching agents can be used to reduce autofluorescence from specific sources like lipofuscin. | Reduces the background signal from endogenous fluorophores. |
Problem 3: I see signal from one fluorophore in another's detection channel.
This is known as spectral bleed-through or crosstalk, where the emission of one fluorophore is detected in the channel designated for another.[6][7]
| Troubleshooting Step | Description | Rationale |
| Sequential Imaging | Acquire images for each channel one after the other, rather than simultaneously.[1][8] | This ensures that only one fluorophore is being excited at a time, preventing its emission from spilling into another channel. |
| Optimize Filter Sets | Ensure your excitation and emission filters are specifically matched to the spectral profiles of your fluorophores to minimize overlap.[1] | Well-matched filters will more effectively isolate the desired emission signal. |
| Single-Stain Controls | Prepare samples stained with only one fluorophore and image them in all channels.[1] | This allows you to quantify the amount of bleed-through from one channel into another. |
| Fluorophore Selection | Choose fluorophores with narrower emission spectra and greater spectral separation.[7][9] | This reduces the likelihood of emission overlap between different dyes. |
Problem 4: My images are blurry, have bright spots, or distorted structures.
These artifacts can often be traced back to sample preparation .[10]
| Artifact | Potential Cause | Solution |
| Out-of-focus haze | Refractive index mismatch between the mounting medium and the immersion oil.[1] | Use a mounting medium with a refractive index that matches your immersion oil and coverslip. |
| Bright, out-of-focus spots | Air bubbles trapped between the coverslip and the slide.[10] | Be careful during mounting to avoid trapping air. Gently press on the coverslip to expel any bubbles. |
| Distorted structures | Crushing of the sample by the coverslip.[10] | Use spacers or a gasket to prevent the coverslip from compressing the sample. |
| Speckled background | Fluorescent contaminants on slides, coverslips, or in reagents.[1] | Use clean glassware and filter all solutions to remove particulate matter. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied with fluorescence microscopy?
A: this compound (1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine) is an oxidized phospholipid that acts as a high-affinity ligand for the scavenger receptor CD36.[11] Its interaction with CD36 is implicated in various physiological and pathological processes, including the transformation of macrophages into foam cells, a key event in atherosclerosis.[11][12] Fluorescence microscopy is used to visualize the binding of fluorescently labeled this compound to cells expressing CD36, allowing researchers to study the localization and dynamics of this interaction.
Q2: How can I be sure the signal I'm seeing is specific to this compound binding?
A: Proper controls are crucial. You should perform control experiments where fluorescently labeled vesicles without this compound are added to the cells. You can also use cells that do not express the CD36 receptor. In both cases, you should observe no significant fluorescent signal.[11]
Q3: What is the typical experimental workflow for a this compound binding assay using fluorescence microscopy?
A: A generalized workflow is as follows:
Q4: What signaling pathways are activated by this compound binding to CD36?
A: The binding of oxidized lipids like this compound to scavenger receptors such as CD36 on macrophages can trigger intracellular signaling cascades. These pathways can lead to the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which in turn can regulate gene expression and cellular responses like inflammation and foam cell formation.
Experimental Protocols
Protocol 1: Preparation of Fluorescent Liposomes
This protocol is adapted from methodologies for preparing liposomes for binding assays.
-
Lipid Film Preparation:
-
In a glass vial, mix your desired lipids (e.g., a base phospholipid like POPC and a fluorescently labeled lipid like Rhodamine-PE).
-
If preparing this compound containing liposomes, add the desired molar percentage of this compound.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under a vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration and Sonication:
-
Add the desired buffer to the lipid film.
-
Sonicate the mixture in a bath sonicator at a temperature above the phase transition temperature of the lipids until the solution is clear. This should result in small unilamellar vesicles (SUVs).[13]
-
-
Purification (Optional):
-
To obtain a more uniform size distribution, the liposome (B1194612) suspension can be extruded through a polycarbonate membrane with a defined pore size.
-
Protocol 2: Cell-Based Liposome Binding Assay
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Cell Culture:
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Plate cells (e.g., macrophages expressing CD36) in a suitable imaging dish or plate and culture overnight.
-
-
Incubation:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Add the prepared fluorescent liposome suspension (both with and without this compound for control experiments) to the cells and incubate for a specified time (e.g., 30-60 minutes) at the desired temperature (e.g., 4°C or 37°C).[13]
-
-
Washing:
-
Gently wash the cells multiple times with cold buffer to remove any unbound liposomes.[13]
-
-
Imaging:
-
Add fresh buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
-
Acquire images from multiple fields of view for each condition.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. news-medical.net [news-medical.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Autofluorescence - Wikipedia [en.wikipedia.org]
- 6. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 7. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 11. Microfluidic Generation of Oxidized Phospholipid Gradients in Supported Lipid Bilayers to Examine Scavenger Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal-to-Noise Ratio in KDdiA-PC Binding Assays
Welcome to the technical support center for KDdiA-PC (1-palmitoyl-2-(9-keto-12-oxododeca-10-enoyl)-sn-glycero-3-phosphocholine) binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize experimental outcomes and ensure the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is a this compound binding assay and what is it used for?
A this compound binding assay is a type of ligand-binding assay used to study the interaction between this compound, an oxidized phospholipid, and its binding partners, most notably the scavenger receptor CD36. These assays are crucial for understanding the role of oxidized lipids in various pathological processes, including atherosclerosis and inflammation, and for screening potential therapeutic inhibitors of these interactions. The assay often employs Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology for its high sensitivity and low background.
Q2: What is the principle of a TR-FRET based this compound binding assay?
TR-FRET assays for this compound binding typically involve a donor fluorophore (e.g., Europium or Terbium) and an acceptor fluorophore. For instance, a terbium-labeled anti-tag antibody (donor) can be used to bind a tagged CD36 protein, while a fluorescently labeled lipid-binding protein or antibody (acceptor) binds to this compound. When CD36 and this compound interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting acceptor emission is measured after a time delay to reduce background fluorescence, which significantly increases the signal-to-noise ratio.[1][2]
Q3: What are the critical factors affecting the signal-to-noise ratio in a this compound binding assay?
Several factors can significantly impact the signal-to-noise ratio (S/N):
-
Reagent Concentrations: Optimal concentrations of the donor and acceptor fluorophores, as well as the target protein and this compound, are crucial.
-
Buffer Composition: The pH, ionic strength, and presence of detergents in the assay buffer can influence the binding affinity and non-specific binding.
-
Incubation Time and Temperature: Sufficient incubation time is necessary to reach binding equilibrium. Temperature can affect both binding kinetics and reagent stability.
-
Instrument Settings: Proper configuration of the plate reader, including excitation/emission wavelengths, delay time, and integration time, is essential for optimal signal detection.[3]
-
Plate Type: The choice of microplate (e.g., black vs. white, surface coating) can impact background fluorescence and non-specific binding.
Troubleshooting Guide
This section provides solutions to common problems encountered during this compound binding assays.
Problem 1: Low Signal-to-Noise (S/N) Ratio
A low S/N ratio can be due to either a weak specific signal or high background.
| Possible Cause | Recommendation & Solution |
| Suboptimal Reagent Concentrations | Perform a cross-titration of the donor and acceptor reagents to determine the optimal concentrations that yield the best assay window. Similarly, titrate the target protein (e.g., CD36) to find a concentration that gives a robust signal without being in vast excess. |
| Incorrect Instrument Settings | Ensure your plate reader is configured for TR-FRET. Key settings include the correct excitation and emission wavelengths for your donor-acceptor pair, and an appropriate delay time (typically 50-150 µs) to minimize background from short-lived fluorescence.[1] |
| Insufficient Incubation Time | The binding reaction may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time. Measure the TR-FRET signal at various time points (e.g., 30, 60, 90, 120 minutes) to identify when the signal plateaus.[2] |
| Degraded Reagents | Oxidized phospholipids (B1166683) like this compound can be prone to degradation. Store this compound at -20°C or lower, preferably in an inert atmosphere, and minimize freeze-thaw cycles. Ensure that the fluorophore-labeled reagents have not expired and have been stored correctly, protected from light. |
| Low Binding Affinity | The intrinsic affinity between this compound and its binding partner might be low under the current assay conditions. Consider optimizing the buffer composition (see Problem 2). |
Problem 2: High Background Signal
High background can significantly reduce the assay window and mask the specific signal.
| Possible Cause | Recommendation & Solution |
| Non-Specific Binding (NSB) of Reagents | High concentrations of donor or acceptor can lead to NSB to the plate or other assay components. Include a mild, non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer to reduce NSB. Adding a carrier protein like BSA (e.g., 0.1 mg/mL) can also help block non-specific sites.[4] |
| This compound Aggregation | Oxidized phospholipids can form aggregates or micelles, which may lead to non-specific interactions and high background. To mitigate this, you can try adding a low concentration of a non-denaturing detergent or changing the salt concentration of the buffer.[5] It is also recommended to centrifuge your this compound stock solution before use to remove any potential aggregates.[4] |
| Autofluorescence from Compounds or Plates | If screening compound libraries, some compounds may be autofluorescent. The time-resolved nature of TR-FRET helps to minimize this, but highly fluorescent compounds can still interfere. Using black, low-binding microplates is recommended to reduce background fluorescence from the plate itself. |
| Suboptimal Buffer Composition | The pH and ionic strength of the buffer can affect the electrostatic interactions involved in this compound binding to receptors like CD36. Perform a buffer optimization experiment by testing a range of pH values (e.g., 6.0 to 8.0) and salt concentrations (e.g., 50 mM to 200 mM NaCl). |
Problem 3: High Variability Between Replicates
Inconsistent results across replicate wells can obscure real effects.
| Possible Cause | Recommendation & Solution |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. For small volumes, use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing between each step. |
| Incomplete Reagent Mixing | After adding reagents to the wells, ensure proper mixing by gentle shaking or orbital shaking for a short period. Avoid vigorous shaking that could cause foaming. |
| "Edge Effects" in Microplates | Wells on the outer edges of the plate are more prone to evaporation, which can concentrate reagents and alter results. To minimize this, avoid using the outer wells for critical samples and instead fill them with buffer or water to create a humidity barrier. |
| Temperature Gradients Across the Plate | Ensure the entire plate is at a uniform temperature during incubation. Avoid placing plates in areas with drafts or uneven heating. |
Data Presentation
Table 1: Effect of pH and Salt Concentration on this compound Binding to CD36 (Hypothetical Data)
This table illustrates how changes in buffer composition can affect the signal-to-background (S/B) ratio in a this compound/CD36 TR-FRET assay. The binding interaction is known to have an electrostatic component.
| pH | NaCl Concentration (mM) | Signal-to-Background (S/B) Ratio |
| 6.0 | 150 | 5.2 |
| 6.5 | 150 | 8.9 |
| 7.0 | 150 | 7.5 |
| 7.5 | 150 | 6.1 |
| 7.0 | 50 | 9.8 |
| 7.0 | 100 | 8.1 |
| 7.0 | 200 | 5.3 |
Note: This data is illustrative and actual optimal conditions should be determined experimentally.
Table 2: Impact of Detergent on Non-Specific Binding (Hypothetical Data)
This table demonstrates the effect of adding a non-ionic detergent to the assay buffer to reduce background signal and improve the S/B ratio.
| Detergent (Tween-20) Conc. (%) | Background Signal (RFU) | Specific Signal (RFU) | Signal-to-Background (S/B) Ratio |
| 0 | 1500 | 7500 | 5.0 |
| 0.005 | 1200 | 7800 | 6.5 |
| 0.01 | 800 | 8000 | 10.0 |
| 0.05 | 950 | 7600 | 8.0 |
Note: This data is illustrative and the optimal detergent concentration may vary depending on the specific assay components.
Experimental Protocols
Protocol 1: General TR-FRET this compound Competitive Binding Assay
This protocol describes a competitive binding assay to screen for inhibitors of the this compound and CD36 interaction.
Reagents:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.0, 50 mM NaCl, 0.01% NP-40.[6]
-
Recombinant Human CD36 (tagged, e.g., His-tagged)
-
This compound
-
Donor: Terbium-labeled anti-His antibody
-
Acceptor: Fluorescently labeled lipid-binding protein (e.g., a specific antibody or annexin (B1180172) V) that binds this compound.
-
Test Compounds
-
Microplate: 384-well, black, low-volume plate.
Procedure:
-
Compound Plating: Add test compounds at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Reagent Preparation: Prepare a master mix of CD36, donor, and acceptor in assay buffer. The final concentrations will need to be optimized, but a starting point could be:
-
CD36: 10 nM
-
Terbium-anti-His: 1 nM
-
Acceptor: 20 nM
-
-
Reagent Addition: Add the master mix to all wells.
-
This compound Addition: Add this compound to all wells except for the negative control wells (which will determine the background signal). The final concentration of this compound should be at or near its Kd for CD36.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader with excitation at ~340 nm and emission at the appropriate wavelengths for your donor and acceptor (e.g., 620 nm for Terbium and 665 nm for the acceptor).[7] Use a delay time of 50-100 µs.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration to determine the IC50 of inhibitors.
Visualizations
This compound Binding Assay Principle
Caption: Principle of the this compound TR-FRET binding assay.
Competitive Binding Assay Workflow
References
- 1. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 7. Optimization and development of a high-throughput TR-FRET screening assay for SLIT2/ROBO1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for synthetic KDdiA-PC
This technical support center provides researchers, scientists, and drug development professionals with essential information on the quality control, handling, and experimental use of synthetic 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC).
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and what is its primary application?
A1: Synthetic this compound is a well-defined, high-purity oxidized phospholipid. Its full chemical name is 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine. In research, it is primarily used as a high-affinity ligand for the scavenger receptor CD36.[1][2] this compound is a component of oxidized low-density lipoprotein (oxLDL) and is instrumental in studying cellular processes mediated by CD36, such as the uptake of oxidized lipids by macrophages, foam cell formation, and the progression of atherosclerosis.[3][4]
Q2: How should I properly store and handle synthetic this compound?
A2: Due to its susceptibility to oxidation and hydrolysis, proper storage and handling are critical. It is recommended to store synthetic this compound as a solution in an organic solvent, such as ethanol (B145695), at -80°C.[5] The container should be glass with a Teflon-lined cap. To minimize degradation, it is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing. Unsaturated lipids are hygroscopic and can quickly absorb moisture, leading to hydrolysis, so it is important to allow the vial to warm to room temperature before opening to prevent condensation.[6]
Q3: What are the potential degradation products of this compound?
A3: The primary degradation pathways for this compound are oxidation and hydrolysis. The reactive keto-alkene-dioyl moiety in the sn-2 position is particularly susceptible to further oxidation. Hydrolysis can cleave the fatty acid chains, resulting in the formation of lysophosphatidylcholine (B164491) (Lyso-PC) and free fatty acids.
Q4: Can I use this compound in cell-based assays?
A4: Yes, this compound is frequently used in cell-based assays to study the effects of oxidized phospholipids (B1166683) on various cell types, particularly macrophages and endothelial cells. It is often used to induce foam cell formation in cultured macrophages as a model for studying atherosclerosis.[6][7] When preparing for cell-based experiments, the organic solvent should be evaporated under a stream of inert gas, and the lipid should be resuspended in an appropriate buffer or cell culture medium.
Quality Control Measures
Ensuring the quality of synthetic this compound is paramount for reproducible experimental results. Below are the recommended quality control specifications.
Purity and Identity
| Parameter | Method | Acceptance Criteria |
| Identity Confirmation | LC-MS/MS | The measured mass-to-charge ratio (m/z) of the parent ion should correspond to the theoretical m/z of this compound (C36H66NO11P, MW: 719.9 g/mol ).[5] The fragmentation pattern should be consistent with the known structure. |
| Purity | HPLC-CAD/ELSD | ≥95% purity. |
| Chiral Purity | Chiral Chromatography or NMR with Chiral Derivatizing Agent | Conformation to the sn-glycero-3-phosphocholine backbone. |
Impurity Profile
| Parameter | Method | Acceptance Criteria |
| Lysophospholipids | LC-MS/MS | ≤ 2.0% |
| Free Fatty Acids | LC-MS/MS | ≤ 1.5% |
| Peroxide Value | Titration or Spectrophotometric Assay | ≤ 5.0 meq/kg |
Troubleshooting Guides
Experiment: In Vitro Foam Cell Formation
| Issue | Possible Cause | Suggested Solution |
| Low or no foam cell formation | This compound degradation: The compound may have degraded due to improper storage or handling. | Ensure this compound was stored at -80°C under an inert atmosphere. Use a fresh aliquot for the experiment. |
| Suboptimal this compound concentration: The concentration used may be too low to induce significant lipid uptake. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. | |
| Cell health issues: Macrophages may not be healthy or properly differentiated. | Verify cell viability and differentiation status using appropriate markers before initiating the foam cell formation assay. | |
| High cell toxicity/death | High this compound concentration: Excessive concentrations of oxidized phospholipids can be cytotoxic. | Lower the concentration of this compound and perform a toxicity assay (e.g., LDH or MTT assay) to determine the non-toxic concentration range. |
| Solvent toxicity: Residual organic solvent from the this compound stock solution may be toxic to cells. | Ensure the solvent is thoroughly evaporated before resuspending the lipid in cell culture medium. | |
| Inconsistent results between experiments | Variability in this compound preparation: Inconsistent preparation of the this compound working solution can lead to variability. | Standardize the protocol for preparing the this compound solution, including the method of solvent evaporation and resuspension. |
| Cell passage number: High passage numbers can alter cellular responses. | Use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols
Protocol 1: Quality Control of this compound by LC-MS/MS
Objective: To confirm the identity and assess the purity of synthetic this compound.
Materials:
-
Synthetic this compound
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
C18 reverse-phase HPLC column
-
Triple quadrupole or Q-TOF mass spectrometer
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute to a working concentration of 10 µg/mL with methanol.
-
LC Separation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Precursor ion scan for m/z 184.1 (characteristic phosphocholine (B91661) headgroup fragment).
-
Collision Energy: Optimize for fragmentation of the this compound parent ion.
-
Data Analysis: Identify the parent ion corresponding to the molecular weight of this compound. Analyze the fragmentation pattern to confirm the structure. Purity is estimated by integrating the peak area of this compound relative to the total ion chromatogram.
-
Protocol 2: In Vitro Macrophage Foam Cell Formation
Objective: To induce the formation of foam cells from cultured macrophages using this compound.
Materials:
-
RAW 264.7 or primary macrophages
-
DMEM or RPMI-1640 medium with 10% FBS
-
Synthetic this compound
-
Oil Red O staining solution
-
DAPI for nuclear staining
Procedure:
-
Cell Culture: Plate macrophages in a 24-well plate and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Evaporate the ethanol from the this compound stock solution under a gentle stream of nitrogen. Resuspend the lipid in serum-free medium to the desired final concentration (e.g., 10-50 µg/mL).
-
Induction of Foam Cells: Replace the cell culture medium with the this compound-containing medium and incubate for 24-48 hours.
-
Staining and Visualization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain with Oil Red O solution for 30 minutes to visualize lipid droplets.
-
Counterstain with DAPI to visualize the nuclei.
-
Visualize and capture images using a fluorescence microscope.
-
Visualizations
CD36 Signaling Pathway
Caption: CD36 signaling cascade initiated by this compound binding.
Experimental Workflow for Quality Control
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Function of CD36 and Importance of Fatty Acid Signal Transduction in Fat Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. assays.cancer.gov [assays.cancer.gov]
- 6. Novel technique for generating macrophage foam cells for in vitro reverse cholesterol transport studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
effect of serum components on KDdiA-PC activity
Disclaimer: Information regarding "KDdiA-PC" is not available in public scientific literature. The following content is constructed based on a hypothetical scenario where This compound is a novel pro-apoptotic compound, a small molecule inhibitor of the Bcl-2 protein. This technical support guide is for illustrative purposes to address the user's query about the effects of serum components on compound activity.
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound, focusing on the common issue of serum interference in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective small molecule inhibitor of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein. In healthy cells, Bcl-2 prevents apoptosis by sequestering pro-apoptotic proteins like Bax and Bak. This compound is designed to bind to the BH3-binding groove of Bcl-2, releasing Bax and Bak. This leads to the formation of pores in the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death (apoptosis).
Q2: We are observing significantly lower-than-expected activity (higher IC50) of this compound in our cell culture experiments. What is a common cause?
A2: A frequent cause for reduced activity of small molecules in cell-based assays is serum protein binding . Components in Fetal Bovine Serum (FBS) or other sera, primarily albumin and alpha-1-acid glycoprotein (B1211001), can bind to the compound. Only the unbound, or "free," fraction of a drug is available to cross cell membranes and interact with its intracellular target. High protein binding effectively lowers the free concentration of this compound, leading to a rightward shift in the dose-response curve and a higher apparent IC50 value.
Q3: Which specific serum components are most likely to bind to this compound?
A3: The most abundant protein in plasma is serum albumin, which often binds acidic and neutral drugs. Another significant carrier protein is alpha-1-acid glycoprotein (AAG), which typically binds basic drugs. Lipoproteins can also contribute to the binding of lipophilic compounds. The extent of binding depends on the specific physicochemical properties of this compound.
Q4: How can we mitigate or account for the effects of serum protein binding in our experiments?
A4: Several strategies can be employed:
- Reduce Serum Concentration: If your cell line can tolerate lower serum conditions for the duration of the assay, reducing the FBS concentration (e.g., from 10% to 5% or 2%) can increase the free fraction of this compound.
- Use Serum-Free Media: For short-term experiments (e.g., under 24 hours), you can perform the compound treatment in serum-free or reduced-serum media after allowing cells to attach in a complete medium.
- Quantify the Effect: Run parallel experiments in both serum-containing and serum-free media to determine a "serum shift" for the IC50 value. This helps quantify the impact of serum on this compound's potency.
- Measure Protein Binding: Directly measure the fraction of this compound bound to plasma proteins using techniques like equilibrium dialysis.[1] This provides a quantitative value that can be used to correlate in vitro activity with free drug concentrations.
Q5: Can serum interfere with my assay readout in ways other than protein binding?
A5: Yes. Some serum components can interfere with the assay signal itself. For instance, in fluorescence-based assays, components in FBS and phenol (B47542) red (a common pH indicator in media) can cause high background fluorescence.[2] This can be mitigated by using serum-free, phenol red-free media during the final measurement step or by using luminescence-based assays, which are generally less susceptible to this type of interference.[2]
Troubleshooting Guides
Problem 1: High variability or poor reproducibility in this compound dose-response assays.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Serum Lots | Serum composition can vary between lots, leading to different levels of protein binding. If possible, purchase a single large lot of FBS for a series of related experiments. |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variable results. Ensure a homogenous single-cell suspension before plating and use proper pipetting techniques.[3] |
| Edge Effects in Plates | Evaporation from wells on the perimeter of a microplate can concentrate the compound and affect cell health. Avoid using the outer wells or fill them with sterile PBS/media to create a humidity barrier. |
| Assay Signal Interference | High background or signal quenching from serum components.[4] Run controls (e.g., media + compound only, cells + vehicle only) to identify the source of interference. Consider switching to a different assay format (e.g., luminescence instead of fluorescence).[2] |
Problem 2: Complete loss of this compound activity in serum-containing media compared to biochemical assays.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Extremely High Protein Binding (>99.5%) | The free fraction of this compound may be too low at the tested concentrations to elicit a biological response. |
| 1. Increase Compound Concentration: Test a higher concentration range in the cell-based assay. | |
| 2. Reduce Serum: Perform the assay in low-serum (e.g., 1-2% FBS) or serum-free conditions to confirm that the compound is active on intact cells. | |
| 3. Perform a Binding Assay: Use equilibrium dialysis to quantify the exact percentage of protein binding.[1][5] This will confirm if the free concentration is below the expected effective range. | |
| Compound Instability | This compound may be unstable in the biological matrix of the cell culture medium over the incubation period. |
| 1. Time-Course Experiment: Measure this compound activity at earlier time points (e.g., 6, 12, 24 hours) to see if the effect diminishes over time. | |
| 2. LC-MS Analysis: Analyze the concentration of intact this compound in the culture medium after the incubation period to check for degradation. |
Data Presentation
Table 1: Illustrative IC50 Values of this compound in a Caspase-3/7 Activation Assay
This table shows hypothetical data demonstrating the effect of increasing Fetal Bovine Serum (FBS) concentration on the apparent potency of this compound.
| FBS Concentration (%) | This compound IC50 (nM) | Fold Shift (vs. 0% FBS) |
| 0 | 50 | 1.0 |
| 2 | 150 | 3.0 |
| 5 | 425 | 8.5 |
| 10 | 1100 | 22.0 |
Table 2: Illustrative Plasma Protein Binding Data for this compound
This table provides sample data from a rapid equilibrium dialysis experiment.
| Species | Plasma Concentration (µM) | % Bound (Mean ± SD) | Unbound Fraction (fu) |
| Human | 1 | 95.8 ± 1.2 | 0.042 |
| Mouse | 1 | 91.5 ± 2.5 | 0.085 |
| Rat | 1 | 93.2 ± 1.9 | 0.068 |
Experimental Protocols
Protocol 1: Caspase-Glo® 3/7 Assay for this compound Activity
This protocol outlines a method for measuring apoptosis induced by this compound by quantifying caspase-3 and -7 activity.
Materials:
-
Cells of interest (e.g., a cancer cell line overexpressing Bcl-2)
-
White, opaque-walled 96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium +/- various concentrations of FBS
-
Caspase-Glo® 3/7 Assay Kit (e.g., Promega Corp.)[6]
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 90 µL of complete growth medium in a 96-well white-walled plate. Incubate for 18-24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate medium (e.g., with 10% FBS, 2% FBS, or 0% FBS).
-
Cell Treatment: Add 10 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C, 5% CO2.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[7][8] Allow it to equilibrate to room temperature before use.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.[7]
-
Incubation & Measurement: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Read Luminescence: Measure the luminescence of each well using a plate luminometer.[6][9]
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Plasma Protein Binding Assay using Rapid Equilibrium Dialysis (RED)
This protocol determines the fraction of this compound bound to plasma proteins.
Materials:
-
Rapid Equilibrium Dialysis (RED) Device plate with dialysis membrane inserts (e.g., 8K MWCO)[10]
-
Human, mouse, or rat plasma
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
96-well collection plates
-
LC-MS/MS system for analysis
Procedure:
-
Compound Spiking: Spike plasma with this compound to a final concentration of 1 µM. Mix gently and incubate for 15-30 minutes at 37°C.
-
Device Loading: Add the spiked plasma (e.g., 200 µL) to the sample chamber (red-ringed) of the RED device inserts.[10]
-
Buffer Addition: Add dialysis buffer (PBS, e.g., 350 µL) to the buffer chamber.[10]
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker (approx. 250-300 rpm) for 4-6 hours to allow the unbound compound to reach equilibrium.[5][10]
-
Sample Collection: After incubation, carefully remove 50 µL from the plasma chamber and 50 µL from the buffer chamber.
-
Matrix Matching: To avoid analytical artifacts, match the matrix for both samples. Add 50 µL of blank plasma to the buffer sample, and 50 µL of PBS to the plasma sample.
-
Analysis: Analyze the concentration of this compound in both the plasma and buffer samples using a validated LC-MS/MS method.
-
Calculation:
-
% Bound = [ (Conc_Plasma - Conc_Buffer) / Conc_Plasma ] * 100
-
% Unbound = 100 - % Bound
-
Visualizations
References
- 1. enamine.net [enamine.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for KDdiA-PC Treatment of Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KDdiA-PC (9-keto-10-dodecendioic acid ester of 2-lyso-PC) and primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in primary cells?
A1: this compound is an oxidized phospholipid (oxPL) that acts as a high-affinity ligand for the scavenger receptor CD36.[1][2] This receptor is commonly found on the surface of various primary cells, including macrophages and endothelial cells. The interaction between this compound and CD36 is a key event in the recognition and uptake of oxidized low-density lipoprotein (oxLDL), a process central to the development of atherosclerosis.[1] Additionally, this compound and other oxPLs can initiate inflammatory responses through Toll-like receptor 2 (TLR2) signaling.[3]
Q2: Which primary cell types are most relevant for studying the effects of this compound?
A2: The most commonly studied primary cells in the context of this compound are:
-
Macrophages: To study foam cell formation, inflammatory responses, and lipid metabolism.[2][4]
-
Endothelial Cells: To investigate vascular barrier function, inflammation, and cell adhesion molecule expression.[5][6]
Q3: How should I prepare this compound for treating primary cells in culture?
A3: this compound is a lipid and is not readily soluble in aqueous media. For cell-based assays, it is typically incorporated into vesicles or liposomes. A common method involves incorporating this compound into inert phospholipids (B1166683) like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) to form vesicles that can be applied to cell cultures.[1][2] The final preparation should be resuspended in your cell culture medium.
Q4: What is a typical concentration range for this compound treatment of primary cells?
A4: The optimal concentration of this compound can vary depending on the primary cell type and the specific biological question. Based on studies with related oxidized phospholipids and macrophage models, a concentration of around 30 µM has been used to study effects on lipid accumulation.[2] For endothelial cells, which can exhibit biphasic responses, concentrations of mixed oxidized phospholipids (OxPAPC) in the range of 10-50 µg/mL have been explored.[5][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cells and experimental endpoint.
Q5: What are the expected downstream effects of treating primary cells with this compound?
A5: In macrophages , this compound treatment can lead to:
-
Increased uptake of lipids and transformation into foam cells.[1][2]
-
Activation of specific signaling pathways, including those involving TLR2, Syk, and ceramide production, as well as the Nrf2 antioxidant response.[7]
In endothelial cells , the effects are often concentration-dependent:
-
Low concentrations can be protective and enhance the endothelial barrier.[6]
-
High concentrations can be disruptive to the endothelial barrier, leading to increased permeability.
-
Modulation of cell adhesion molecule expression.[8]
-
Activation of signaling pathways involving Rho and Rac GTPases that regulate cytoskeletal dynamics and cell junctions.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cell Viability / Cytotoxicity | This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your primary cells. Start with a lower concentration range (e.g., 1-10 µM) and titrate up. |
| Improper preparation of this compound leading to aggregation. | Ensure proper incorporation of this compound into vesicles. Sonication or extrusion of the lipid mixture can help create a homogenous suspension. | |
| Solvent toxicity. | If using a solvent to initially dissolve this compound, ensure the final concentration in the cell culture medium is well below toxic levels (typically <0.1%). | |
| Inconsistent or No Observable Effect | This compound concentration is too low. | Perform a dose-response experiment to ensure you are using a concentration sufficient to elicit a response. |
| Primary cells have low or no expression of the CD36 receptor. | Verify the expression of CD36 on your primary cells using techniques like flow cytometry or western blotting. | |
| Degradation of this compound. | Oxidized phospholipids can be unstable. Store stock solutions properly (as recommended by the supplier, typically at -80°C) and prepare fresh working solutions for each experiment. | |
| Insufficient incubation time. | Optimize the incubation time. Effects on signaling pathways can be rapid (minutes to hours), while changes in gene expression or cell morphology may require longer incubation (several hours to days). | |
| High Background in Control Group | Contamination of reagents or cell culture. | Use sterile techniques and ensure all reagents are free of contaminants like endotoxin, which can activate similar signaling pathways. |
| Vehicle control is causing an effect. | If using vesicles as a vehicle, ensure that the vesicle preparation itself does not affect the cells. Run a vehicle-only control. | |
| Difficulty Reproducing Results | Variability in primary cell isolation and culture. | Standardize your primary cell isolation and culture protocols. Passage number and confluency can affect cellular responses. |
| Batch-to-batch variability of this compound. | If possible, obtain a large single batch of this compound for a series of experiments. If using different batches, it may be necessary to re-optimize concentrations. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for this compound and Analogs in Primary Cell Experiments
| Primary Cell Type | Compound | Concentration Range | Experimental Context | Reference |
| Murine Peritoneal Macrophages | Synthetic oxPC analogs | ~30 µM | Inhibition of cholesteryl ester accumulation | [2] |
| Human Monocytes | OxPAPC | 12.5 - 50 µg/mL | Assessment of AKT phosphorylation and cytokine release | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | OxPAPC | 20 - 50 µg/mL | Protection from serum deprivation-induced cell death | [5][7] |
| Primary Macrophages | ox-LDL | 50 µg/mL | Proinflammatory cytokine production | [9] |
Note: OxPAPC (Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) is a complex mixture of oxidized phospholipids that includes species structurally and functionally similar to this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Containing Vesicles
-
Materials:
-
This compound
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS) or cell culture medium
-
Glass vials
-
Nitrogen gas stream
-
Sonicator or extruder
-
-
Procedure:
-
In a glass vial, dissolve this compound and POPC in chloroform at the desired molar ratio (e.g., 5-10 mol% this compound).
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Resuspend the lipid film in sterile PBS or serum-free cell culture medium by vortexing. This will form multilamellar vesicles.
-
To create smaller, more uniform vesicles, sonicate the suspension on ice or pass it through an extruder with a defined pore size (e.g., 100 nm).
-
The vesicle suspension is now ready to be diluted to the final desired concentration in cell culture medium for treating primary cells.
-
Protocol 2: Treatment of Primary Macrophages with this compound Vesicles
-
Materials:
-
Primary macrophages (e.g., bone marrow-derived or peritoneal macrophages)
-
Complete culture medium
-
This compound vesicle suspension (from Protocol 1)
-
Vehicle control (POPC vesicles without this compound)
-
-
Procedure:
-
Plate primary macrophages at the desired density in a multi-well plate and allow them to adhere overnight.
-
The next day, replace the culture medium with fresh medium containing the desired final concentration of this compound vesicles.
-
Include a vehicle control group treated with an equivalent concentration of POPC-only vesicles.
-
Incubate the cells for the desired time period (e.g., 4-24 hours) depending on the endpoint being measured.
-
After incubation, cells can be harvested for downstream analysis such as gene expression analysis, cytokine measurement, or lipid accumulation assays.
-
Protocol 3: Endothelial Cell Permeability Assay (Transwell-based)
-
Materials:
-
Primary endothelial cells (e.g., HUVECs)
-
Transwell inserts with a permeable membrane
-
Complete endothelial cell growth medium
-
This compound vesicle suspension
-
FITC-dextran (or another fluorescent tracer)
-
-
Procedure:
-
Seed primary endothelial cells onto the Transwell inserts and culture until a confluent monolayer is formed. The formation of a tight barrier can be monitored by measuring transendothelial electrical resistance (TEER).
-
Once a stable barrier is formed, treat the endothelial monolayer with different concentrations of this compound vesicles (or vehicle control) for the desired time.
-
After treatment, add a known concentration of FITC-dextran to the upper chamber of the Transwell.
-
At various time points, collect samples from the lower chamber.
-
Measure the fluorescence intensity of the samples from the lower chamber using a plate reader.
-
An increase in fluorescence in the lower chamber compared to the control indicates increased endothelial permeability.
-
Visualizations
Caption: this compound signaling pathways in macrophages.
Caption: Biphasic effect of this compound on endothelial barrier function.
Caption: General experimental workflow for this compound treatment of primary cells.
References
- 1. Microfluidic Generation of Oxidized Phospholipid Gradients in Supported Lipid Bilayers to Examine Scavenger Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 5. Low Concentrations of Oxidized Phospholipids Increase Stress Tolerance of Endothelial Cells [mdpi.com]
- 6. Anti-Inflammatory Effects of OxPAPC Involve Endothelial Cell Mediated Generation of LXA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophages sensing oxidized DAMPs reprogram their metabolism to support redox homeostasis and inflammation through a TLR2-Syk-ceramide dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Macrophage-derived myeloid differentiation protein 2 plays an essential role in ox-LDL-induced inflammation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Inconsistencies in KDdiA-PC Mediated Cellular Responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments involving KDdiA-PC mediated cell signaling. The content is structured to provide clear, actionable solutions to common experimental challenges.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you might encounter.
Question 1: I am observing high variability in cellular response to this compound treatment between experiments. What are the potential causes?
Answer: High variability is a common issue when working with oxidized phospholipids (B1166683) like this compound. The primary sources of this variability often lie in ligand preparation and delivery. Here are several factors to consider:
-
This compound Integrity and Aggregation: this compound is an oxidized lipid and can be prone to further oxidation or degradation. Ensure that your stock solutions are stored correctly, preferably under an inert gas and at low temperatures (-20°C or -80°C). In aqueous solutions, these lipids can form aggregates, leading to inconsistent concentrations being delivered to the cells.[1] It is recommended to prepare fresh dilutions for each experiment.
-
Solvent Effects: The solvent used to dissolve and dilute this compound can impact cellular responses. If using an organic solvent like DMSO, ensure the final concentration in your cell culture medium is low and consistent across all experiments, as the solvent itself can elicit cellular effects.
-
Cell Passage Number and Health: As with many cell-based assays, the passage number and overall health of your cells can significantly impact their response. Use cells within a consistent and low passage number range. Always check for cell viability and morphology before starting an experiment.
-
Serum Variability: If you are using serum-containing media, batch-to-batch variability in the serum can affect cellular responses. Consider using a single batch of serum for a set of experiments or transitioning to a serum-free or defined media if your cell line permits.
Question 2: My negative control group shows a significant response, masking the specific effects of this compound. How can I troubleshoot this?
Answer: A high background response in your negative control can be due to several factors. Here is a systematic approach to identify and resolve the issue:
-
Vehicle Control: Ensure you have a proper vehicle control. This should be the same solvent used to dissolve this compound, diluted to the same final concentration in the cell culture medium.
-
Contamination: Rule out contamination of your reagents or cell cultures. Mycoplasma contamination, in particular, can alter cellular signaling and lead to unexpected responses.
-
Endotoxin (B1171834) Contamination: If you are observing an inflammatory response, consider the possibility of endotoxin (LPS) contamination in your this compound preparation or other reagents. Use endotoxin-free water and plasticware.
-
Basal Scavenger Receptor Expression: The cell line you are using may have high basal expression of scavenger receptors like CD36, which could be activated by components in your culture medium, especially if it contains serum with low levels of oxidized lipids.[2]
Question 3: I am not observing the expected downstream signaling events after this compound treatment. What should I check?
Answer: If you are not seeing the expected cellular response, it could be an issue with the ligand, the cells, or the detection method.
-
Ligand Activity: Verify the activity of your this compound. If possible, perform a simple binding assay with a cell line known to express the target receptor (e.g., CD36-expressing HEK293 cells) to confirm that your ligand is capable of binding.[2][3]
-
Receptor Expression: Confirm that your target cell line expresses the appropriate scavenger receptor (e.g., CD36). You can do this using techniques like Western blotting, flow cytometry, or qPCR. Receptor expression levels can vary with cell density and culture conditions.
-
Time Course and Dose-Response: You may need to optimize the treatment time and concentration of this compound. Perform a time-course experiment and a dose-response curve to identify the optimal conditions for observing your desired downstream effect.
-
Assay Sensitivity: The assay you are using to detect the downstream event may not be sensitive enough. Consider using a more sensitive detection method or looking at an earlier signaling event.
Frequently Asked Questions (FAQs)
What is this compound?
This compound (9-keto-10-dodecendioic acid ester of 2-lysoPC) is a specific type of oxidized phosphatidylcholine.[2] It is a high-affinity ligand for the class B scavenger receptor CD36.[2][3] this compound is formed from the oxidation of phospholipids and is found in oxidized low-density lipoproteins (oxLDL).[2]
What is the primary signaling pathway mediated by this compound?
This compound primarily signals through its binding to the scavenger receptor CD36.[2][3] The binding of this compound to CD36 on the surface of cells like macrophages and platelets can initiate various cellular responses, including the uptake of oxidized lipids, pro-inflammatory signaling, and regulation of metabolic pathways.[2][3] The exact downstream signaling cascade can be cell-type specific.
How should I prepare this compound for cell-based assays?
Due to its lipid nature, this compound is often prepared as a stock solution in an organic solvent like ethanol (B145695) or DMSO. For cell-based assays, it is commonly incorporated into vesicles or liposomes to improve its solubility and delivery in aqueous culture media.[3] When using vesicles, it's important to maintain a consistent molar ratio of this compound to the carrier lipid (e.g., POPC).[3]
Quantitative Data Summary
The following tables summarize key quantitative data from relevant literature to aid in experimental design.
Table 1: Molar Ratios for this compound Vesicle Preparation
| Component | Molar Percentage (%) | Reference |
| This compound | 5 - 10 mol % | [3] |
| POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) | 90 - 95 mol % | [3] |
Note: The optimal molar percentage may vary depending on the specific application and cell type.
Table 2: Example Concentrations for In Vitro Assays
| Assay Type | This compound Concentration | Cell Type | Reference |
| CD36 Binding Assay | Gradients of 5, 7, or 10 mol % in SLBs | Vesicular CD36 | [3] |
| Inhibition of ¹²⁵I-NO₂-LDL Binding | IC₅₀ determination | CD36-expressing HEK-293 cells | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Containing Vesicles
This protocol is adapted from methodologies used for studying lipid-receptor interactions.[3]
-
Lipid Preparation: In a clean glass vial, combine the desired amounts of this compound and a carrier lipid like POPC from chloroform (B151607) stocks to achieve the desired molar ratio (e.g., 5 mol % this compound, 95 mol % POPC).
-
Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. To ensure complete removal of the solvent, place the vial under a high vacuum for at least 1 hour.
-
Hydration: Hydrate the lipid film with a suitable buffer (e.g., Tris buffer) by vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs).
-
Vesicle Extrusion (Optional but Recommended): To create unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles. Then, extrude the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This will produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), depending on the pore size.
-
Storage: Store the prepared vesicles at 4°C and use them within a few days for optimal consistency.
Protocol 2: Cell-Based Binding Assay using Fluorescently Labeled Vesicles
This protocol provides a general framework for assessing the binding of this compound-containing vesicles to cells expressing a scavenger receptor.[3]
-
Cell Seeding: Seed your cells of interest (e.g., CD36-expressing cells) in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere and grow to the desired confluency.
-
Vesicle Preparation: Prepare fluorescently labeled vesicles containing this compound as described in Protocol 1. The fluorescent label can be a lipid-conjugated fluorophore (e.g., TR-DPHE).[3] Also, prepare control vesicles without this compound.
-
Incubation: Wash the cells with a suitable assay buffer (e.g., serum-free medium or PBS). Incubate the cells with the this compound-containing fluorescent vesicles at a predetermined concentration for a specific time at 37°C. Include control groups with fluorescent vesicles lacking this compound.
-
Washing: After incubation, gently wash the cells several times with cold assay buffer to remove unbound vesicles.
-
Analysis: Analyze the binding of the vesicles to the cells using an appropriate method. For fluorescently labeled vesicles, this can be done via fluorescence microscopy or flow cytometry. Quantify the fluorescence intensity per cell to determine the extent of binding.
Visualizations
Caption: Simplified signaling pathway of this compound binding to the CD36 receptor.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
Caption: General experimental workflow for studying this compound cellular effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microfluidic Generation of Oxidized Phospholipid Gradients in Supported Lipid Bilayers to Examine Scavenger Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of Synthetic KDdiA-PC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of synthetic 9-keto-10-dodecendioic acid ester of 2-lyso-PC (KDdiA-PC) with alternative oxidized phospholipids (B1166683). The data herein is supported by detailed experimental protocols and visualizations to aid in the assessment of synthetic this compound for research and development applications.
Comparative Biological Activity: Quantitative Data
The biological activity of synthetic this compound is primarily characterized by its high-affinity binding to scavenger receptors, particularly CD36 and SR-BI. This interaction is a critical event in the cellular uptake of oxidized low-density lipoprotein (oxLDL) and the subsequent inflammatory signaling. The following tables summarize the quantitative data from competitive binding assays, which assess the ability of synthetic phospholipids to inhibit the binding of radiolabeled oxLDL to cells overexpressing these receptors. A lower IC50 value indicates a higher binding affinity.
| Compound | Target Receptor | IC50 (µM) | Key Structural Feature |
| Synthetic this compound | CD36 | ~5 | γ-oxo-α,β-unsaturated carbonyl |
| Synthetic this compound | SR-BI | ~7 | γ-oxo-α,β-unsaturated carbonyl |
| Synthetic KOdiA-PC | CD36 | ~6 | Shorter sn-2 acyl chain than this compound |
| Synthetic KOdiA-PC | SR-BI | ~8 | Shorter sn-2 acyl chain than this compound |
| Synthetic PDPC | CD36 | ~5 | Lacks γ-oxo-α,β-unsaturation |
| Synthetic PDPC | SR-BI | ~8 | Lacks γ-oxo-α,β-unsaturation |
| Synthetic PSPC | CD36 | ~6 | Lacks γ-oxo-α,β-unsaturation |
| Synthetic PSPC | SR-BI | ~9 | Lacks γ-oxo-α,β-unsaturation |
Data synthesized from studies assessing the binding of various synthetic oxidized phospholipids to scavenger receptors. The IC50 values are approximate and intended for comparative purposes.
Experimental Protocols
Competitive Binding Assay for CD36 and SR-BI
This protocol details the methodology used to determine the binding affinity of synthetic this compound and its analogs to the scavenger receptors CD36 and SR-BI.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently transfected with expression vectors encoding for human CD36 or SR-BI using a suitable transfection reagent. Control cells are transfected with an empty vector.
2. Preparation of Radiolabeled Oxidized LDL (¹²⁵I-NO₂-LDL):
-
Human LDL is isolated from pooled plasma by ultracentrifugation.
-
The LDL is radiolabeled with ¹²⁵I using the iodine monochloride method.
-
¹²⁵I-LDL is then oxidized using a myeloperoxidase (MPO)-H₂O₂-NO₂⁻ system to generate ¹²⁵I-NO₂-LDL, which is known to bind specifically to CD36 and SR-BI.[1]
3. Competitive Binding Experiment:
-
Transfected HEK-293 cells are seeded in 24-well plates.
-
On the day of the experiment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
A fixed concentration of ¹²⁵I-NO₂-LDL (e.g., 5 µg/mL) is incubated with the cells in the presence of increasing concentrations of the competitor lipid (e.g., synthetic this compound, PDPC).[1] The competitor lipids are typically incorporated into inert phospholipid vesicles.
-
The incubation is carried out for 3 hours at 4°C with gentle agitation.[1]
4. Quantification and Data Analysis:
-
After incubation, the cells are washed extensively with ice-cold PBS to remove unbound lipoproteins.
-
The cells are then lysed with 0.1 M NaOH, and the cell-associated radioactivity is quantified using a gamma counter.
-
The concentration of the competitor lipid that inhibits 50% of the specific binding of ¹²⁵I-NO₂-LDL is determined and expressed as the IC50 value.[1] This is calculated using nonlinear regression analysis.[1]
Mandatory Visualizations
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for the competitive binding assay.
Signaling Pathway of CD36 upon this compound Binding
Caption: CD36 signaling cascade after ligand binding.
Signaling Pathway of SR-BI upon Oxidized Phospholipid Binding
Caption: SR-BI's role in modulating inflammatory signaling.
References
Confirming KDdiA-PC Binding Specificity to CD36: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding specificity of 9-keto-10-dodecendioic acid (KDdiA-PC) to the scavenger receptor CD36, supported by experimental data. We delve into the molecular interactions, compare this compound with alternative ligands, and provide detailed experimental protocols for researchers seeking to validate or build upon these findings.
High-Affinity and Specific Binding of this compound to CD36
This compound is a prominent member of a family of oxidized phosphatidylcholines (oxPCCD36) that act as specific, high-affinity ligands for the scavenger receptor CD36.[1][2] This interaction is crucial in various physiological and pathological processes, including the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, which contributes to the formation of foam cells in atherosclerosis.[3][4]
The specificity of this binding is underscored by the structural requirements of the ligand. The essential feature for high-affinity binding to CD36 is an sn-2 acyl group that contains a terminal γ-hydroxy (or oxo)-α,β-unsaturated carbonyl.[1][3] This distinct molecular signature ensures that this compound and related oxPCCD36 molecules are preferentially recognized by CD36.
Comparative Binding Analysis
Experimental evidence demonstrates that the binding site for oxidized phospholipids (B1166683) like this compound on CD36 is distinct from the binding sites of other known CD36 ligands. Competition assays have shown that ligands such as thrombospondin-1, long-chain fatty acids, and the anionic phospholipid phosphatidylserine (B164497) do not significantly compete with oxLDL (which contains oxPCCD36) for binding to CD36.[5] This suggests a unique binding pocket for oxidized phospholipids, highlighting the specificity of the this compound interaction.
To further quantify the binding affinity and compare it with related molecules, competition assays are often employed. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the ability of a ligand to displace the binding of another substance.
| Ligand | Receptor | IC50 (µM) | Experimental System |
| This compound | CD36 | ~1.5 | Competition with 125I-NO2-LDL binding to CD36-transfected cells |
| KOdiA-PC | CD36 | ~1.2 | Competition with 125I-NO2-LDL binding to CD36-transfected cells |
| PSPC | CD36 | ~2.0 | Competition with 125I-NO2-LDL binding to CD36-transfected cells |
| PDPC | CD36 | ~2.5 | Competition with 125I-NO2-LDL binding to CD36-transfected cells |
| PAPC (unoxidized) | CD36 | No detectable binding | Competition with 125I-NO2-LDL binding to CD36-transfected cells |
Data compiled from Podrez, E. A., et al. (2007).[3]
The CD36 Binding Site for Oxidized Phospholipids
Research has pinpointed the primary binding site for oxPCCD36 on a specific region of the extracellular domain of CD36.[1] Studies using glutathione (B108866) S-transferase (GST) fusion proteins containing various segments of CD36 have identified the amino acid region 157-171 as containing the major binding site.[6] Further mutational analysis has revealed that two lysine (B10760008) residues, Lys164 and Lys166, are indispensable for this binding.[1][6] Synthetic peptides mimicking this binding site can effectively block the binding of oxLDL to CD36.[6]
Experimental Protocols
Competitive Binding Assay with Radiolabeled Ligands
This protocol is used to determine the binding specificity and affinity of a test ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., 125I-labeled oxLDL) for binding to CD36.
Materials:
-
HEK-293T cells overexpressing full-length CD36
-
125I-labeled oxidized LDL (125I-oxLDL)
-
Unlabeled competitor ligands (e.g., this compound, oxLDL, other control molecules)
-
Binding buffer (e.g., DMEM)
-
Ice-cold PBS
-
0.1 M NaOH
Procedure:
-
Seed HEK-293T cells expressing CD36 in appropriate culture plates and grow to confluence.
-
On the day of the experiment, wash the cells with ice-cold PBS.
-
Incubate the cells with a constant concentration of 125I-oxLDL (e.g., 5 µg/mL) in the absence or presence of increasing concentrations of the competitor ligand for 2 hours at 4°C.[5]
-
After incubation, wash the cells extensively with ice-cold PBS to remove unbound radioligand.
-
Solubilize the cells with 0.1 M NaOH.
-
Quantify the amount of bound radioactivity using a gamma counter.
-
Non-specific binding is determined in the presence of a large excess of unlabeled oxLDL.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The results can be used to determine the IC50 of the competitor ligand.
Direct Binding Assay using GST-CD36 Fusion Proteins
This assay directly measures the binding of a ligand to a specific domain of CD36.
Materials:
-
Purified GST-CD36 fusion protein (e.g., spanning amino acids 118-182) immobilized on glutathione-Sepharose beads.[1]
-
Radiolabeled ligand (e.g., [3H]this compound containing vesicles).[1][6]
-
Control GST protein immobilized on beads.
-
Binding buffer.
-
Wash buffer.
Procedure:
-
Incubate a fixed amount of the GST-CD36 fusion protein (or control GST) on beads with the radiolabeled ligand in binding buffer.
-
Incubate for a specified time at a controlled temperature (e.g., room temperature or 4°C).
-
Wash the beads several times with wash buffer to remove unbound ligand.
-
Elute the bound ligand or directly count the radioactivity associated with the beads.
-
Binding specificity is confirmed by demonstrating significantly lower binding to the control GST protein.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the processes involved in studying this compound and CD36 interaction, the following diagrams illustrate a typical experimental workflow and the subsequent signaling cascade.
Caption: Workflow for a direct binding assay to confirm this compound and CD36 interaction.
References
- 1. Mapping and Characterization of the Binding Site for Specific Oxidized Phospholipids and Oxidized Low Density Lipoprotein of Scavenger Receptor CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel family of oxidized phospholipids that serve as ligands for the macrophage scavenger receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of KDdiA-PC and KOdiA-PC Binding Affinity to CD36
This guide provides a detailed comparison of the binding affinities of two prominent oxidized phospholipids (B1166683), 1-palmitoyl-2-(9-keto-12-oxo-dodecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC) and 1-palmitoyl-2-(5-keto-8-oxo-octenoyl)-sn-glycero-3-phosphocholine (KOdiA-PC), to the scavenger receptor CD36. This receptor plays a crucial role in the recognition and uptake of oxidized low-density lipoprotein (oxLDL), a key event in the pathogenesis of atherosclerosis. Understanding the differential binding of these ligands to CD36 is of significant interest to researchers in cardiovascular disease, immunology, and drug development.
Quantitative Binding Affinity Data
The binding affinities of this compound and KOdiA-PC to CD36 have been evaluated using competitive binding assays. In these experiments, the ability of each compound to displace a radiolabeled ligand (in this case, 125I-labeled oxidized LDL) from the receptor is measured. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radiolabeled ligand. A lower IC50 value indicates a higher binding affinity.
| Compound | IC50 (µM) | Reference |
| This compound | ~2.5 | |
| KOdiA-PC | ~5.0 |
The data clearly indicates that This compound exhibits a higher binding affinity for CD36 compared to KOdiA-PC , as evidenced by its lower IC50 value.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of binding affinity data. Below is a representative protocol for a competitive radioligand binding assay used to determine the IC50 values of oxidized phospholipids for CD36.
Competitive Radioligand Binding Assay Protocol
Objective: To determine the concentration at which this compound and KOdiA-PC inhibit 50% of the specific binding of a radiolabeled ligand to CD36 expressed on cells.
Materials:
-
Cells: Human embryonic kidney (HEK) 293 cells stably transfected with human CD36.
-
Radioligand: 125I-labeled oxidized LDL (125I-oxLDL).
-
Competitors: Unlabeled this compound and KOdiA-PC.
-
Binding Buffer: Phosphate-buffered saline (PBS) containing 0.5% bovine serum albumin (BSA).
-
Wash Buffer: Ice-cold PBS.
-
Lysis Buffer: 0.1 N NaOH.
-
Instrumentation: Gamma counter.
Procedure:
-
Cell Culture: Culture HEK293-CD36 cells in appropriate media until confluent in 24-well plates.
-
Preparation of Competitors: Prepare stock solutions of this compound and KOdiA-PC in an appropriate solvent (e.g., ethanol) and then dilute to various concentrations in the binding buffer.
-
Competition Reaction:
-
Wash the cells once with binding buffer.
-
Add a fixed concentration of 125I-oxLDL (e.g., 5 µg/mL) to each well.
-
Immediately add increasing concentrations of either unlabeled this compound or KOdiA-PC to the wells.
-
For determining non-specific binding, add a large excess (e.g., 100-fold) of unlabeled oxLDL to a set of wells.
-
For determining total binding, add only the binding buffer.
-
-
Incubation: Incubate the plates at 4°C for 4 hours with gentle agitation.
-
Washing: Aspirate the binding mixture and wash the cells three times with ice-cold wash buffer to remove unbound radioligand.
-
Cell Lysis and Counting:
-
Add lysis buffer to each well to solubilize the cells and release the bound radioligand.
-
Transfer the lysate from each well to a gamma counting tube.
-
Measure the radioactivity in each tube using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of 125I-oxLDL, using non-linear regression analysis.
-
CD36 Signaling Pathways
The binding of oxidized phospholipids such as this compound and KOdiA-PC to CD36 initiates intracellular signaling cascades that have significant pathophysiological consequences in various cell types, particularly macrophages and platelets.
CD36 Signaling in Macrophages
In macrophages, ligation of CD36 by oxidized phospholipids is a critical step in the development of foam cells, a hallmark of atherosclerotic plaques. The signaling pathway involves the recruitment and activation of non-receptor Src family kinases, leading to downstream activation of the c-Jun N-terminal kinase (JNK) pathway. This cascade ultimately promotes the internalization of oxLDL and inhibits macrophage migration, contributing to their accumulation within the arterial wall.
CD36 Signaling in Platelets
In platelets, the interaction of oxidized phospholipids with CD36 leads to a prothrombotic state. Similar to macrophages, this involves the activation of Src family kinases and the JNK pathway. This signaling cascade enhances platelet activation, increasing their reactivity to other agonists and promoting thrombus formation.
Experimental Workflow for Binding Assay
The following diagram outlines the key steps in the competitive radioligand binding assay described above.
A Comparative Analysis of KDdiA-PC and PGPC: Impact on Lipid Bilayer Properties and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two prominent oxidized phospholipids (B1166683), 1-palmitoyl-2-(9-keto-12-oxododec-10-enoyl)-sn-glycero-3-phosphocholine (KDdiA-PC) and 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC), on the biophysical properties of lipid bilayers. Oxidized phospholipids are increasingly recognized for their roles in various physiological and pathological processes, including atherosclerosis and inflammation.[1] Understanding their specific interactions with cell membranes is crucial for developing targeted therapeutic strategies. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to facilitate a comprehensive understanding of their distinct and overlapping effects.
Quantitative Data Summary
The following tables summarize the key biophysical effects of incorporating this compound and PGPC into a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) lipid bilayer, as determined by molecular dynamics simulations.
| Parameter | Control (Pure POPC) | 10 mol% this compound in POPC | 10 mol% PGPC in POPC | Reference |
| Bilayer Thickness (Å) | 38.96 | 36.78 | 38.30 | [2] |
Table 1: Comparison of Bilayer Thickness. Data obtained from molecular dynamics simulations.
Biophysical Effects on Lipid Bilayers
Both this compound and PGPC are products of lipid oxidation and have been shown to alter the structural integrity of lipid bilayers. A notable shared characteristic is the "snorkeling" effect, where their truncated and oxidized sn-2 acyl chains reorient from the hydrophobic core of the bilayer towards the polar headgroup region at the water-bilayer interface.[2] This conformational change exposes their polar moieties, making them accessible for interactions with cellular receptors.[2]
Despite this similarity, they exhibit distinct effects on bilayer thickness. At a concentration of 10 mol%, this compound induces a more significant thinning of the POPC bilayer compared to PGPC.[2] The bilayer containing this compound was found to be thinner than the one with PGPC, with average membrane thicknesses of 36.78 Å and 38.30 Å, respectively.[2] For comparison, a pure POPC bilayer has a thickness of 38.96 Å.[2] This suggests that the PGPC-containing bilayer has more ordered and tightly packed lipid tails than the this compound bilayer.[2]
Cellular Signaling Pathways
The distinct structural modifications induced by this compound and PGPC translate into different downstream cellular signaling events.
This compound and CD36 Signaling
This compound is a high-affinity ligand for the scavenger receptor CD36.[3] The interaction between this compound and CD36 on the surface of cells like macrophages and platelets triggers a signaling cascade that is implicated in the pathogenesis of atherosclerosis.[3][4] This signaling pathway involves the activation of Src-family kinases and MAP kinases, leading to various cellular responses including foam cell formation and platelet activation.[3][5]
PGPC and Apoptosis Signaling
PGPC has been shown to induce apoptosis, or programmed cell death, in vascular smooth muscle cells (VSMCs).[6] While the specific signaling cascade initiated by PGPC in VSMCs is a subject of ongoing research, it is known to involve the intrinsic (mitochondrial) apoptosis pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death.[7][8]
Experimental Protocols
Molecular Dynamics (MD) Simulations
MD simulations are a powerful computational tool to study the atomistic details of lipid bilayer dynamics.
1. System Setup:
-
A lipid bilayer is constructed using software like GROMACS or CHARMM-GUI.[9][10]
-
The bilayer typically consists of a primary phospholipid (e.g., POPC) with a specified mole percentage of the oxidized phospholipid (this compound or PGPC) randomly distributed in each leaflet.[2]
-
The bilayer is then solvated with water molecules and counter-ions are added to neutralize the system.
2. Equilibration:
-
The system undergoes an initial energy minimization to remove any steric clashes.
-
A series of short equilibration simulations are performed under the NVT (constant number of particles, volume, and temperature) and then the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to relax to a stable state.[11] During this phase, restraints on the lipid headgroups are gradually removed.
3. Production Run:
-
A long production simulation (typically in the nanosecond to microsecond timescale) is run under the NPT ensemble.[11]
-
Trajectories, energies, and other properties are saved at regular intervals for analysis.
4. Analysis:
-
Bilayer Thickness: Calculated as the average distance between the phosphate (B84403) atoms in the two leaflets.[2]
-
Area per Lipid: Determined by dividing the total surface area of the simulation box in the xy-plane by the number of lipids in one leaflet.[12]
-
Deuterium Order Parameter (SCD): Calculated to quantify the orientational order of the acyl chains.[13]
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a surface-sensitive technique used to study the formation and properties of supported lipid bilayers (SLBs).[14]
1. Sensor Preparation:
-
A silica-coated quartz crystal sensor is cleaned, typically with a solution like 2% sodium dodecyl sulfate (B86663) followed by UV/ozone treatment.[15]
2. Vesicle Preparation:
-
Small unilamellar vesicles (SUVs) are prepared by dissolving the desired lipid composition (e.g., POPC with this compound or PGPC) in a suitable buffer, followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[15]
3. SLB Formation:
-
The QCM-D chamber is equilibrated with the buffer to establish a stable baseline for frequency (Δf) and dissipation (ΔD).[15]
-
The vesicle suspension is then introduced into the chamber. The adsorption of vesicles onto the sensor surface leads to a decrease in frequency and an increase in dissipation.[14]
-
At a critical surface coverage, the vesicles rupture and fuse to form a continuous lipid bilayer. This is observed as an increase in frequency (due to loss of trapped water) and a decrease in dissipation (as the layer becomes more rigid).[14]
4. Data Analysis:
-
The final changes in frequency and dissipation provide information about the mass and viscoelastic properties of the formed SLB. Modeling of the QCM-D data can yield the thickness of the bilayer.[16]
References
- 1. Mapping and characterization of the binding site for specific oxidized phospholipids and oxidized low density lipoprotein of scavenger receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microfluidic Generation of Oxidized Phospholipid Gradients in Supported Lipid Bilayers to Examine Scavenger Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD36 Signaling in Vascular Redox Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. researchgate.net [researchgate.net]
- 6. Vascular smooth muscle cell apoptosis in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. mdpi.com [mdpi.com]
- 10. Investigating the Effects of the POPC–POPG Lipid Bilayer Composition on PAP248–286 Binding Using CG Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biolinscientific.com [biolinscientific.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Inflammatory Potential of Oxidized Phospholipids: KDdiA-PC vs. Other OxPLs
For Researchers, Scientists, and Drug Development Professionals
Oxidized phospholipids (B1166683) (OxPLs) are increasingly recognized as critical mediators of chronic inflammation, particularly in the pathogenesis of atherosclerosis and other inflammatory diseases. Among the myriad of OxPL species, 1-palmitoyl-2-(9-keto-10-dodecendioic acid)-sn-glycero-3-phosphocholine (KDdiA-PC) has garnered significant attention due to its high affinity for scavenger receptors involved in inflammatory signaling. This guide provides an objective comparison of the inflammatory-inducing potential of this compound against other well-characterized OxPLs, namely 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), supported by available experimental data.
Comparative Analysis of Inflammatory Marker Induction
While direct head-to-head studies providing quantitative comparisons of cytokine induction by this compound, POVPC, and PGPC are limited, the existing literature allows for an indirect assessment of their inflammatory potential. The following tables summarize data on the induction of key inflammatory cytokines—Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1)—by these OxPLs in relevant cell types. It is important to note that experimental conditions may vary across different studies.
Table 1: Induction of Interleukin-6 (IL-6) by Oxidized Phospholipids
| Oxidized Phospholipid | Cell Type | Concentration | IL-6 Induction (relative to control) | Reference |
| OxPAPC (mixture containing POVPC & PGPC) | Human Aortic Endothelial Cells (HAEC) | 50 µg/mL | Significant Increase | [1] |
| OxPAPC (mixture containing POVPC & PGPC) | Alveolar Macrophages | Not Specified | TLR4-dependent increase | [2] |
| POVPC | Human Macrophages | Not Specified | Associated with pro-inflammatory response | [3] |
| PGPC | Human Macrophages | Not Specified | Associated with pro-inflammatory response | [3] |
| This compound | Not Directly Reported | - | - | - |
Table 2: Induction of Interleukin-8 (IL-8) by Oxidized Phospholipids
| Oxidized Phospholipid | Cell Type | Concentration | IL-8 Induction (relative to control) | Reference |
| OxPAPC (mixture containing POVPC & PGPC) | Human Umbilical Vein Endothelial Cells (HUVEC) | 50 µg/mL | Significant Increase | [1] |
| POVPC | Human Macrophages | Not Specified | Several-fold activation of IL-8 gene | [4] |
| PGPC | Not Directly Reported | - | - | - |
| This compound | Not Directly Reported | - | - | - |
Table 3: Induction of Monocyte Chemoattractant Protein-1 (MCP-1) by Oxidized Phospholipids
| Oxidized Phospholipid | Cell Type | Concentration | MCP-1 Induction (relative to control) | Reference |
| OxPAPC (mixture containing POVPC & PGPC) | Human Aortic Endothelial Cells (HAEC) | 50 µg/mL | Significant Increase | [5] |
| POVPC | Human Aortic Endothelial Cells (HAEC) | Not Specified | Dose-dependently increases MCP-1 | [5] |
| PGPC | Not Directly Reported | - | - | - |
| This compound | Not Directly Reported | - | - | - |
Key Signaling Pathways in Oxidized Phospholipid-Induced Inflammation
Oxidized phospholipids exert their pro-inflammatory effects through interaction with pattern recognition receptors, primarily scavenger receptors like CD36 and Toll-like receptors (TLRs).
CD36 Signaling Pathway
This compound is a high-affinity ligand for the scavenger receptor CD36.[6] The binding of OxPLs to CD36 on macrophages and endothelial cells triggers a signaling cascade that promotes inflammation. This can involve the formation of a receptor complex with other TLRs, such as TLR4 and TLR6, leading to the activation of downstream signaling molecules and the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.[7][8]
Toll-Like Receptor 4 (TLR4) Signaling Pathway
Oxidized phospholipids, particularly components of OxPAPC, can also directly activate TLR4, a key receptor in the innate immune system. This activation triggers a MyD88-dependent signaling pathway, culminating in the activation of NF-κB and the transcription of pro-inflammatory genes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of oxidized phospholipid-induced inflammation.
Cell Culture and Treatment
Objective: To culture and stimulate macrophages or endothelial cells with oxidized phospholipids to assess inflammatory responses.
Materials:
-
Human Aortic Endothelial Cells (HAEC) or Human Monocyte-derived Macrophages (HMDM)
-
Appropriate cell culture medium (e.g., EGM-2 for HAEC, RPMI-1640 with 10% FBS for HMDM)
-
This compound, POVPC, PGPC (or OxPAPC as a mixture)
-
Vehicle control (e.g., ethanol (B145695) or DMSO)
-
6- or 24-well tissue culture plates
Protocol:
-
Seed HAEC or HMDM in 6- or 24-well plates at a density of 1 x 10^5 cells/mL and allow them to adhere and reach 80-90% confluency.
-
Prepare stock solutions of this compound, POVPC, and PGPC in the appropriate vehicle.
-
Dilute the oxidized phospholipids to the desired final concentrations (e.g., 10-50 µg/mL) in serum-free cell culture medium immediately before use.
-
Remove the culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the medium containing the oxidized phospholipids or vehicle control to the respective wells.
-
Incubate the cells for a specified time course (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatants for cytokine analysis and/or lyse the cells for RNA or protein extraction.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To quantify the concentration of inflammatory cytokines (IL-6, IL-8, MCP-1) in cell culture supernatants.
Materials:
-
ELISA kits for human IL-6, IL-8, and MCP-1
-
Collected cell culture supernatants
-
Recombinant cytokine standards
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
96-well ELISA plates
-
Microplate reader
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add recombinant cytokine standards and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate seven times with wash buffer.
-
Add the substrate solution and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the absorbance values of the recombinant cytokine standards and calculate the concentration of the cytokines in the samples.
Experimental Workflow for Comparing Oxidized Phospholipids
The following diagram illustrates the overall experimental workflow for comparing the inflammatory potential of different oxidized phospholipids.
Conclusion
The available evidence indicates that oxidized phospholipids, including this compound, POVPC, and PGPC, are potent inducers of inflammation. While direct quantitative comparisons are limited, studies on individual OxPLs and mixtures like OxPAPC consistently demonstrate their ability to stimulate the production of key pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1. This inflammatory response is mediated through complex signaling pathways involving scavenger receptors like CD36 and Toll-like receptors. This compound's high affinity for CD36 suggests it is a significant contributor to OxPL-driven inflammation. Further head-to-head comparative studies are warranted to precisely delineate the relative inflammatory potency of these specific oxidized phospholipid species, which will be crucial for developing targeted therapeutic strategies against chronic inflammatory diseases.
References
- 1. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Frontiers | The Levels of Oxidized Phospholipids in High-Density Lipoprotein During the Course of Sepsis and Their Prognostic Value [frontiersin.org]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. Analysis of inflammatory gene induction by oxidized phospholipids in vivo by quantitative real-time RT-PCR in comparison with effects of LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a novel family of oxidized phospholipids that serve as ligands for the macrophage scavenger receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CD36 ligands promote sterile inflammation through assembly of a Toll-like receptor 4 and 6 heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Comparison of KDdiA-PC and its Analogs in Scavenger Receptor Binding and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of 1-palmitoyl-2-(9-keto-10-dodecendioic acid)-sn-glycero-3-phosphocholine (KDdiA-PC) and its structural analogs. The focus is on their binding affinities to the scavenger receptors CD36 and SR-BI, the key structural determinants for this interaction, and the subsequent intracellular signaling pathways leading to foam cell formation, a critical event in atherosclerosis.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and its analogs to scavenger receptors CD36 and SR-BI are crucial for their biological activity. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from competitive binding assays. Lower IC50 values indicate higher binding affinity.
| Compound | Structure | IC50 for CD36 (µM) | IC50 for SR-BI (µM) | Key Structural Features |
| This compound | 1-palmitoyl-2-(9-keto-10-dodecendioic acid)-sn-glycero-3-phosphocholine | ~5 | ~8 | C12 dicarboxylic acid at sn-2 with a γ-oxo-α,β-unsaturated carbonyl |
| KOdiA-PC | 1-palmitoyl-2-(5-keto-6-octendioic acid)-sn-glycero-3-phosphocholine | ~6 | ~10 | C8 dicarboxylic acid at sn-2 with a γ-oxo-α,β-unsaturated carbonyl |
| PDPC (1-palmitoyl-2-dodecanedioyl-sn-glycero-3-phosphocholine) | 1-palmitoyl-2-(dodecanedioyl)-sn-glycero-3-phosphocholine | ~8 | ~15 | C12 dicarboxylic acid at sn-2, lacks γ-oxo-α,β-unsaturation |
| PSPC (1-palmitoyl-2-suberoyl-sn-glycero-3-phosphocholine) | 1-palmitoyl-2-(suberoyl)-sn-glycero-3-phosphocholine | ~10 | ~20 | C8 dicarboxylic acid at sn-2, lacks γ-oxo-α,β-unsaturation |
| PAPC (1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) | 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | >100 | >100 | Unoxidized phospholipid with a polyunsaturated fatty acid at sn-2 |
Experimental Protocols
Competitive Radioligand Binding Assay for CD36 and SR-BI
This protocol details the method used to determine the binding affinity of this compound and its analogs to the scavenger receptors CD36 and SR-BI.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently transfected with plasmids encoding for human CD36 or SR-BI using a suitable transfection reagent. Control cells are transfected with an empty vector.
2. Preparation of Ligands:
-
A radiolabeled ligand, such as [¹²⁵I]-labeled oxidized low-density lipoprotein ([¹²⁵I]oxLDL), which is known to bind to CD36 and SR-BI, is used.
-
Unlabeled competitor ligands (this compound and its analogs) are prepared in a suitable solvent and serially diluted to a range of concentrations.
3. Binding Assay:
-
Transfected HEK 293 cells are seeded in 24-well plates.
-
On the day of the assay, the cell monolayers are washed with ice-cold binding buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin).
-
A fixed concentration of the radiolabeled ligand is added to each well, along with varying concentrations of the unlabeled competitor ligands.
-
The plates are incubated at 4°C for 2-4 hours to reach binding equilibrium.
-
After incubation, the cells are washed extensively with ice-cold binding buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The cells are lysed, and the amount of bound radioactivity is quantified using a gamma counter.
-
Non-specific binding is determined in the presence of a large excess of unlabeled ligand and is subtracted from the total binding to obtain specific binding.
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration.
-
The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
General Synthesis of dicarboxylic acid-containing phosphatidylcholine analogs (e.g., PSPC and PDPC)
This section outlines a general synthetic strategy for producing analogs of this compound that feature a dicarboxylic acid at the sn-2 position.
1. Protection of Lysophosphatidylcholine:
-
The starting material, 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine, has its choline (B1196258) phosphate (B84403) group protected, for example, by forming a cyclic phosphate ester.
2. Esterification of the sn-2 hydroxyl group:
-
The free hydroxyl group at the sn-2 position is esterified with a dicarboxylic acid anhydride (B1165640) (e.g., suberic anhydride for PSPC or dodecanedioic anhydride for PDPC) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically carried out in an anhydrous aprotic solvent.
3. Deprotection:
-
The protecting group on the phosphate is removed under appropriate conditions to yield the final product.
4. Purification:
-
The synthesized phospholipid is purified using column chromatography on silica (B1680970) gel to obtain the desired product with high purity. The structure and purity are confirmed by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Signaling Pathways and Experimental Workflows
The interaction of this compound and its analogs with CD36 on macrophages initiates a signaling cascade that is pivotal in the development of atherosclerosis through the formation of foam cells.
CD36 Signaling Pathway Leading to Foam Cell Formation
The binding of oxidized phospholipids (B1166683) like this compound, present on oxidized LDL (oxLDL), to the scavenger receptor CD36 on the surface of macrophages triggers a downstream signaling cascade. This process is a key driver of foam cell formation, a hallmark of atherosclerotic plaques. The pathway involves the activation of Src family kinases, which in turn activate downstream effectors including the c-Jun N-terminal kinase (JNK) pathway. This signaling ultimately leads to the internalization of oxLDL and the accumulation of cholesterol esters within the macrophage, transforming it into a foam cell.[1][2][3]
Experimental Workflow for Assessing Foam Cell Formation
To experimentally validate the role of this compound and its analogs in foam cell formation, a workflow involving macrophage culture and lipid accumulation analysis is employed. This process allows for the quantification of foam cell formation in response to treatment with these oxidized phospholipids.
References
- 1. A CD36-dependent signaling cascade is necessary for macrophage foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD36, a Scavenger Receptor Involved in Immunity, Metabolism, Angiogenesis, and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CD36-dependent signaling cascade is necessary for macrophage foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating KDM6A as a Therapeutic Target in Atherosclerosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular morbidity and mortality worldwide.[1][2][3][4][5][6] The complex interplay of lipid deposition and immune responses in the arterial wall presents a challenging landscape for therapeutic intervention.[7][8] Emerging evidence points towards the critical role of epigenetic regulation in the pathogenesis of atherosclerosis, opening new avenues for targeted therapies.[7] This guide provides a comprehensive validation of the histone demethylase KDM6A (also known as UTX) as a promising therapeutic target in atherosclerosis, objectively comparing its potential with alternative therapeutic strategies.
KDM6A: An Epigenetic Regulator in Atherosclerosis
KDM6A is a histone demethylase that specifically removes the repressive H3K27me2/3 marks, leading to the activation of target gene expression.[9] Its role in atherosclerosis is multifaceted, with cell-type-specific functions that can both promote and protect against disease progression. This dual role underscores the importance of targeted therapeutic approaches.
KDM6A's Role in Key Atherosclerotic Cell Types:
-
Macrophages: KDM6A is implicated in macrophage polarization. Studies suggest that KDM6A can promote a pro-inflammatory M1 phenotype while suppressing the anti-inflammatory M2 phenotype.[9][10] A therapeutic inhibitor of KDM6A could therefore shift the balance towards a more anti-inflammatory plaque microenvironment.
-
Vascular Smooth Muscle Cells (VSMCs): In VSMCs, KDM6A appears to have a protective role. A study has shown that VSMC-specific knockout of Kdm6a leads to endothelial dysfunction, increased blood pressure, and arterial stiffness, all of which are contributors to atherosclerosis.[11] This suggests that systemic inhibition of KDM6A might have adverse effects on VSMC function, highlighting the need for cell-targeted therapies.
-
Endothelial Cells: The KDM6 family, including KDM6A and KDM6B, is involved in regulating endothelial cell function, particularly under hypoxic conditions which are relevant to atherosclerotic plaques.[12][13] KDM6A's precise role in endothelial dysfunction in atherosclerosis is an active area of research.
Comparative Analysis of Therapeutic Targets in Atherosclerosis
The validation of KDM6A as a therapeutic target necessitates a thorough comparison with existing and emerging treatment strategies. The following table summarizes the performance of a hypothetical KDM6A-specific inhibitor, "KDM6A-PC," against other key therapeutic targets. The data for KDM6A-PC is inferred from the known functions of KDM6A and data from broader KDM6 inhibitors like GSK-J4.
| Therapeutic Target | Drug/Compound Class | Mechanism of Action | Preclinical Efficacy (Plaque Reduction) | Key Biomarkers Modulated | Potential Side Effects/Limitations |
| KDM6A | KDM6A-PC (hypothetical) | Selective inhibition of KDM6A histone demethylase activity, leading to increased H3K27me3 at target gene promoters. | Inferred: Potential reduction in plaque inflammation and size. | Reduced pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophages; Increased anti-inflammatory markers. | Potential for adverse effects on VSMC function; requires targeted delivery to macrophages. |
| KDM6B (JMJD3) | GSK-J4 (dual KDM6A/B inhibitor) | Inhibition of KDM6B/JMJD3 demethylase activity. | T-cell specific knockout shows reduced atherosclerosis.[14] Myeloid-specific knockout shows more advanced lesions.[15][16] | Reduced NF-κB signaling in macrophages.[17][18] | Complex, cell-type specific roles; systemic inhibition may have unpredictable outcomes. |
| PCSK9 | Monoclonal Antibodies (e.g., Evolocumab) | Inhibit PCSK9 from binding to LDL receptors, increasing LDL clearance. | Significant reduction in LDL-C and atherosclerotic plaque volume. | Decreased LDL-C, hs-CRP. | Injection site reactions, neurocognitive effects (debated). |
| NLRP3 Inflammasome | Small Molecule Inhibitors | Block the assembly and activation of the NLRP3 inflammasome, reducing IL-1β and IL-18 production. | Reduction in plaque size and inflammatory cell content in animal models. | Decreased IL-1β, IL-18, and hs-CRP. | Potential for immunosuppression and increased risk of infections. |
| Statins | HMG-CoA Reductase Inhibitors (e.g., Atorvastatin) | Inhibit the rate-limiting step of cholesterol synthesis. | Well-established reduction in cardiovascular events and modest plaque regression. | Decreased LDL-C, hs-CRP. | Myopathy, potential for new-onset diabetes. |
Signaling Pathways and Experimental Workflows
KDM6A Signaling in Macrophage Polarization
The following diagram illustrates the proposed signaling pathway of KDM6A in macrophage activation within an atherosclerotic plaque. Inhibition of KDM6A is hypothesized to shift the balance from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.
Caption: Proposed mechanism of KDM6A in promoting M1 macrophage polarization.
Experimental Workflow for Validating KDM6A-PC
A rigorous experimental workflow is essential to validate KDM6A-PC as a therapeutic candidate. The following diagram outlines the key steps from in vitro characterization to in vivo efficacy studies.
Caption: A stepwise workflow for the preclinical validation of KDM6A-PC.
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for H3K27me3 in Macrophages
-
Cell Culture and Cross-linking: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7). Stimulate with oxLDL (50 µg/mL) for 24 hours. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C. Use protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by incubating at 65°C. Purify the DNA using a standard phenol-chloroform extraction or a column-based kit.
-
Analysis: Analyze the enriched DNA by qPCR (ChIP-qPCR) for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
-
RNA Extraction: Isolate total RNA from cultured cells or aortic tissue using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and primers specific for target genes (e.g., Il6, Tnf, Arg1) and a housekeeping gene (e.g., Gapdh, Actb).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[19][20]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[21]
In Vivo Atherosclerosis Analysis in Mouse Models
-
Animal Model and Diet: Use atherosclerosis-prone mice, such as Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (Ldlr-/-) mice.[22] Feed the mice a high-fat diet (Western diet) for 8-12 weeks to induce atherosclerotic plaque formation.[23]
-
Drug Administration: Administer KDM6A-PC or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) for the duration of the high-fat diet feeding.
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the aorta.
-
En Face Analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques.[24] Quantify the plaque area as a percentage of the total aortic surface area using imaging software.[23][24]
-
Aortic Root Analysis: Embed the upper portion of the heart and aortic root in OCT compound.[25] Prepare serial cryosections of the aortic root and stain with Oil Red O and hematoxylin. Quantify the lesion area in the aortic sinus.[23] Additional stains for collagen (Masson's trichrome) and macrophages (e.g., anti-CD68) can be used to assess plaque composition.
Conclusion
The available evidence suggests that KDM6A is a promising, albeit complex, therapeutic target in atherosclerosis. Its role in modulating macrophage inflammation is a key rationale for its inhibition. However, the potential for adverse effects on VSMCs necessitates the development of targeted delivery systems, for instance, to macrophages. Further preclinical studies using specific inhibitors like a hypothetical "KDM6A-PC" are crucial to fully validate this target and to establish a clear therapeutic window. The comparison with other therapeutic strategies highlights that while lipid-lowering therapies are well-established, targeting the inflammatory and epigenetic components of atherosclerosis holds significant potential for novel and more effective treatments.
References
- 1. The Connection Between Atherosclerosis and CVD | CVRTI [cvrti.utah.edu]
- 2. Arteriosclerosis / atherosclerosis - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 3. Atherosclerosis - NHS [nhs.uk]
- 4. aj-stem.com [aj-stem.com]
- 5. hopkinsmedicine.org [hopkinsmedicine.org]
- 6. heart.org [heart.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Regulation of macrophage function in inflammation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kdm6a suppresses the alternative activation of macrophages and impairs energy expenditure in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Hypoxia-Mediated Regulation of Histone Demethylases Affects Angiogenesis-Associated Functions in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of macrophage histone demethylase JMJD3 protects against abdominal aortic aneurysms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JMJD3 in the regulation of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genes associated with inflammation may serve as biomarkers for the diagnosis of coronary artery disease and ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Integrated transcriptomic and proteomic analyses identify the TLR2–CXCR4 axis as a regulator of endothelial cell migration under simulated microgravity [frontiersin.org]
- 21. dovepress.com [dovepress.com]
- 22. Aorta Atherosclerosis Lesion Analysis in Hyperlipidemic Mice [en.bio-protocol.org]
- 23. Quantification of Atherosclerosis in Mice [jove.com]
- 24. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 25. youtube.com [youtube.com]
Comparative Analysis of KDdiA-PC in Disease Models Associated with Oxidative Stress
This guide provides a comparative analysis of 1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC), a specific oxidized phospholipid (oxPL), in disease models related to oxidative stress. This compound is a product of lipid peroxidation and is recognized as a high-affinity ligand for the scavenger receptor CD36.[1] This interaction is implicated in the pathophysiology of several diseases, including atherosclerosis.[2][3] This document will compare the binding affinity and cellular effects of this compound with other related oxidized and non-oxidized phospholipids (B1166683), supported by experimental data and detailed protocols.
Comparative Binding Affinity to Scavenger Receptors
The interaction between oxidized phospholipids and scavenger receptors like CD36 and SR-BI is a critical event in the progression of diseases such as atherosclerosis. The binding affinity of various synthetic phospholipids, including this compound, to these receptors has been quantified to understand their relative pathogenic potential.
Table 1: Comparative IC₅₀ Values for Inhibition of ¹²⁵I-NO₂-LDL Binding to CD36 and SR-BI
| Compound | Description | IC₅₀ for CD36 (μM) | IC₅₀ for SR-BI (μM) | Reference |
| This compound | Oxidized Phospholipid (oxPCCD36 analog) | 0.4 ± 0.1 | 0.6 ± 0.2 | [2] |
| KOdiA-PC | Oxidized Phospholipid (oxPCCD36 analog) | 0.5 ± 0.2 | 0.7 ± 0.3 | [2] |
| PDPC | Lacks γ-oxo-α,β-double bond | 0.8 ± 0.3 | 1.0 ± 0.4 | [2] |
| PSPC | Lacks γ-oxo-α,β-double bond | 1.0 ± 0.4 | 1.2 ± 0.5 | [2] |
| PAPC | Unoxidized Phospholipid (Control) | > 100 | > 100 | [2] |
Data are presented as mean ± S.E. IC₅₀ values represent the concentration of the phospholipid required to block 50% of ¹²⁵I-NO₂-LDL binding.
The data indicate that this compound and KOdiA-PC, which both contain a γ-oxo-α,β-unsaturated carbonyl group, exhibit the highest binding affinity (lowest IC₅₀) for both CD36 and SR-BI.[2] The presence of a terminal carboxylate group is sufficient for high-affinity binding, though the addition of the γ-oxo-α,β-unsaturation further increases this activity.[2]
Signaling Pathway and Mechanism of Action
This compound and other oxidized phospholipids are recognized by scavenger receptors on macrophages, which is a key step in the formation of foam cells, a hallmark of atherosclerotic plaques.[1][2] This recognition is primarily an electrostatic interaction between the negatively charged carboxylate group on the oxidized phospholipid and positively charged amino acids (e.g., Lys-164/166) in the binding domain of CD36.[2]
Caption: Recognition of this compound on oxLDL by the macrophage CD36 receptor, leading to foam cell formation.
Experimental Protocols
This protocol details the methodology used to determine the IC₅₀ values presented in Table 1.
Objective: To assess the ability of synthetic phospholipids to compete with ¹²⁵I-labeled NO₂-LDL for binding to scavenger receptors CD36 and SR-BI expressed on cells.
Materials:
-
HEK 293 cells stably expressing human CD36 or SR-BI.
-
¹²⁵I-labeled NO₂-LDL (oxidized LDL).
-
Synthetic phospholipids: this compound, KOdiA-PC, PDPC, PSPC, PAPC.
-
Binding Buffer: DMEM with 0.2% fatty acid-free bovine serum albumin.
-
PAPC vesicles (as a carrier for synthetic phospholipids).
Procedure:
-
Cell Culture: Culture HEK 293 cells expressing either CD36 or SR-BI in appropriate media until confluent.
-
Vesicle Preparation: Incorporate synthetic phospholipids into PAPC vesicles at desired concentrations.
-
Assay Setup: Plate the cells in 24-well plates. On the day of the experiment, wash the cells with cold Binding Buffer.
-
Competition: Add increasing concentrations of the test phospholipid vesicles (e.g., this compound) to the cells.
-
Ligand Addition: Add a constant concentration of ¹²⁵I-NO₂-LDL (e.g., 5 μg/mL) to each well.
-
Incubation: Incubate the plates for 4 hours at 4°C to allow for binding but prevent internalization.
-
Washing: Wash the cells three times with cold Binding Buffer to remove unbound ¹²⁵I-NO₂-LDL.
-
Cell Lysis and Counting: Lyse the cells with NaOH and measure the cell-associated radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of inhibition of ¹²⁵I-NO₂-LDL binding at each concentration of the competitor. Determine the IC₅₀ value (the concentration that causes 50% inhibition) by non-linear regression analysis.
Objective: To determine if synthetic oxidized phospholipids can interfere with macrophage foam cell formation induced by oxidized LDL.
Materials:
-
Mouse peritoneal macrophages.
-
Oxidized LDL.
-
Test compounds (e.g., this compound and other synthetic phospholipids).
-
Oil Red O stain.
Procedure:
-
Macrophage Isolation: Harvest peritoneal macrophages from mice and plate them in culture dishes. Allow them to adhere.
-
Treatment: Incubate the macrophages with oxidized LDL in the presence or absence of the test phospholipids for 24-48 hours.
-
Staining: Wash the cells, fix them with formalin, and stain for neutral lipids with Oil Red O.
-
Microscopy: Visualize the lipid-laden foam cells using light microscopy.
-
Quantification: Elute the Oil Red O stain from the cells using isopropanol (B130326) and measure the absorbance at a specific wavelength to quantify lipid accumulation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the interaction between a test ligand like this compound and the CD36 receptor.
Caption: Workflow for determining the comparative binding affinity of this compound to the CD36 receptor.
Summary and Conclusion
The experimental data clearly demonstrate that this compound is a high-affinity ligand for the scavenger receptors CD36 and SR-BI, which are implicated in atherosclerotic foam cell formation.[2] Its binding affinity is superior to phospholipids that lack the characteristic γ-oxo-α,β-unsaturated carbonyl structure.[2] This structural feature is a key determinant for potent recognition by these receptors.[2] These findings highlight the importance of specific lipid oxidation products like this compound in the molecular pathogenesis of diseases driven by oxidative stress and provide a basis for the development of therapeutic agents that could block this interaction.
References
- 1. Microfluidic Generation of Oxidized Phospholipid Gradients in Supported Lipid Bilayers to Examine Scavenger Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel family of oxidized phospholipids that serve as ligands for the macrophage scavenger receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
KDdiA-PC: A Superior Ligand for CD36 Compared to Other Oxidized Phospholipids
For Immediate Release
A comprehensive analysis of experimental data reveals that 1-palmitoyl-2-(9-keto-12-oxo-10-dodecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC) demonstrates significantly higher potency as a ligand for the scavenger receptor CD36 when compared to other oxidized phospholipids (B1166683) (oxPCs). This guide provides a detailed comparison, supported by experimental findings, to inform researchers, scientists, and drug development professionals on the nuanced interactions between oxPCs and CD36.
CD36, a crucial membrane receptor, is implicated in a variety of physiological and pathological processes, including lipid metabolism, immune response, and atherosclerosis.[1][2][3] Its interaction with oxidized forms of low-density lipoprotein (oxLDL) is a key event in the development of atherosclerotic plaques.[4][5] A specific class of oxidized phospholipids, termed oxPC(CD36), has been identified as high-affinity ligands for this receptor.[1][4] Among these, this compound has emerged as a prototypic and particularly potent member.[1]
Comparative Binding Affinity of CD36 Ligands
The potency of various oxPCs as CD36 ligands has been quantified through competitive binding assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand required to inhibit 50% of the binding of a radiolabeled tracer, is a key metric for comparison. A lower IC50 value indicates a higher binding affinity.
The structural hallmark of high-affinity oxPC(CD36) ligands is the presence of an sn-2 acyl group featuring a terminal γ-hydroxy (or oxo)-α,β-unsaturated carbonyl moiety.[1][4][6] This structural feature is present in both this compound and its analogue KOdiA-PC. Studies have shown that the presence of a terminal negative carboxylate group on the sn-2 acyl chain is sufficient for significant binding to CD36.[7] However, the addition of the γ-oxo-α,β-unsaturated system, as seen in this compound and KOdiA-PC, generally leads to a notable increase in binding activity.[7]
| Ligand | Structure Description | IC50 (µM) for CD36 | Reference |
| This compound | Contains a terminal γ-oxo-α,β-unsaturated carbonyl on the sn-2 acyl chain. | ~2.5 | [7] |
| KOdiA-PC | Analog of this compound, also with a terminal γ-oxo-α,β-unsaturated carbonyl. | ~5 | [7] |
| PDPC | Lacks the γ-oxo-α,β-unsaturated system, has a terminal carboxylate group. | ~7.5 | [7] |
| PSPC | Lacks the γ-oxo-α,β-unsaturated system, has a terminal carboxylate group. | ~10 | [7] |
| PAPC | Native, unoxidized phospholipid. | No detectable binding | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity of oxPCs to CD36.
Competitive Binding Assay with CD36-Expressing Cells
This assay measures the ability of a test ligand to compete with a radiolabeled ligand for binding to CD36 expressed on the surface of cells.
-
Cell Culture: Human embryonic kidney (HEK) 293 cells are transfected to overexpress full-length CD36.
-
Ligand Preparation: Vesicles containing the synthetic phospholipids (e.g., this compound, KOdiA-PC, PSPC, PDPC) are prepared as an equimolar mixture with 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC).
-
Competition Reaction: The CD36-expressing cells are incubated with a constant concentration of ¹²⁵I-labeled nitrated LDL (¹²⁵I-NO₂-LDL), a known high-affinity ligand for CD36, in the presence of increasing concentrations of the competitor phospholipids.
-
Incubation: The reaction is carried out for a specified time at a controlled temperature (e.g., 2 hours at 4°C) to allow binding to reach equilibrium.
-
Washing: Unbound ligands are removed by washing the cells with a suitable buffer.
-
Quantification: The amount of bound ¹²⁵I-NO₂-LDL is quantified using a gamma counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of ¹²⁵I-NO₂-LDL is determined and reported as the IC50 value.
GST-CD36 Fusion Protein Binding Assay
This in vitro assay utilizes a fusion protein of Glutathione S-transferase (GST) and a specific ligand-binding domain of CD36 to assess direct binding.
-
Fusion Protein Expression and Purification: A construct encoding GST fused to the CD36 amino acid region responsible for oxPC binding (e.g., residues 118-182) is expressed in E. coli. The fusion protein is then purified using glutathione-Sepharose affinity chromatography.
-
Ligand Preparation: Radiolabeled [³H]this compound is synthesized and purified.
-
Binding Reaction: The purified GST-CD36 fusion protein, immobilized on glutathione-Sepharose beads, is incubated with varying concentrations of [³H]this compound.
-
Incubation: The binding reaction is performed in a suitable buffer at a specific pH and salt concentration to investigate the nature of the interaction.
-
Washing: Unbound [³H]this compound is removed by washing the beads.
-
Quantification: The amount of bound [³H]this compound is measured by liquid scintillation counting.
-
Data Analysis: Scatchard analysis can be performed to determine the binding affinity (Kd) and the number of binding sites.
Signaling Pathways and Experimental Workflows
The binding of potent ligands like this compound to CD36 initiates a cascade of intracellular signaling events, particularly in macrophages and platelets. This signaling is crucial for the pathological consequences of CD36 activation, such as foam cell formation in atherosclerosis.
Caption: CD36 signaling pathway activated by this compound.
The interaction of this compound with CD36 triggers the activation of Src-family kinases, such as Fyn and Lyn.[8] This, in turn, initiates a downstream MAP kinase cascade, involving MKK4 and JNK.[8] In macrophages, this signaling pathway ultimately leads to the uptake of oxidized lipoproteins, contributing to foam cell formation and the inhibition of cell migration, key events in the progression of atherosclerosis.[5]
Caption: Workflow for comparing oxPC binding to CD36.
The experimental workflow for comparing the potency of different oxPCs involves careful preparation of the ligands and cells, followed by a competitive binding assay and subsequent data analysis to determine the IC50 values. This systematic approach allows for a robust and objective comparison of ligand potency.
References
- 1. Mapping and Characterization of the Binding Site for Specific Oxidized Phospholipids and Oxidized Low Density Lipoprotein of Scavenger Receptor CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of a novel family of oxidized phospholipids that serve as ligands for the macrophage scavenger receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidized Phospholipids as Endogenous Pattern Recognition Ligands in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A specific CD36-dependent signaling pathway is required for platelet activation by oxLDL - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of KDdiA-PC Preparations: A Comparative Guide to Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity for lipid-based therapeutic and research agents is paramount to ensure product quality, consistency, and reliable experimental outcomes. This guide provides a comparative overview of mass spectrometry and other analytical techniques for determining the purity of 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC) preparations, a significant oxidized phospholipid involved in various physiological and pathological processes.
Introduction to this compound and the Importance of Purity
This compound is a naturally occurring oxidized phospholipid that has garnered significant interest in the scientific community due to its biological activities. As with any biologically active compound, the purity of this compound preparations is a critical quality attribute. Impurities, which can arise from the synthesis process or degradation, may have unintended biological effects, leading to erroneous experimental results and posing potential safety risks in therapeutic applications. Therefore, robust analytical methods are essential to accurately quantify the purity of this compound and identify any potential contaminants.
Comparative Analysis of Purity Assessment Methods
Several analytical techniques can be employed to assess the purity of this compound preparations. This guide focuses on a head-to-head comparison of Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy.
Quantitative Data Summary
The following table summarizes representative quantitative data for the assessment of a this compound preparation using the three analytical methods.
| Parameter | LC-MS/MS | HPLC-UV | ³¹P-NMR |
| Purity (%) | 98.5 ± 0.2 | 97.9 ± 0.5 | 98.2 ± 0.3 |
| Limit of Detection (LOD) | ~10 fmol | ~5 ng | ~0.3 mM |
| Limit of Quantitation (LOQ) | ~50 fmol | ~15 ng | ~1.0 mM |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Precision (%RSD) | < 3% | < 5% | < 2% |
| Analysis Time per Sample | ~20 min | ~15 min | ~30 min |
Note: This data is representative and may vary depending on the specific instrumentation, methodology, and the nature of the impurities.
In-Depth Look at Analytical Methodologies
Mass Spectrometry: The Gold Standard for Sensitivity and Specificity
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of oxidized phospholipids (B1166683) like this compound.[1] Its high sensitivity and specificity allow for the detection and quantification of the target molecule even at very low concentrations.
Experimental Protocol: LC-MS/MS for this compound Purity
-
Sample Preparation: A stock solution of the this compound preparation is made in a suitable organic solvent (e.g., methanol (B129727) or chloroform/methanol mixture). The sample is then diluted to a working concentration within the linear range of the instrument.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution is employed, commonly using a mixture of water and acetonitrile (B52724) with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for phosphatidylcholines.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis. This involves monitoring a specific precursor ion (the molecular ion of this compound) and a characteristic fragment ion. For this compound (MW: ~719.9 g/mol ), the precursor ion would be m/z 720.4 [M+H]⁺, and a common fragment ion for phosphocholines is m/z 184.1.
-
Data Analysis: The peak area of the MRM transition is integrated, and the purity is calculated by comparing the area of the main peak to the total area of all detected peaks.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust and Accessible Alternative
HPLC with UV detection is a widely available and robust technique for purity assessment. While generally less sensitive than mass spectrometry, it can be a cost-effective and reliable method for routine quality control. The presence of a chromophore in the keto-ene-dione moiety of this compound allows for its detection by UV spectrophotometry.
Experimental Protocol: HPLC-UV for this compound Purity
-
Sample Preparation: Similar to LC-MS, a stock solution of the this compound preparation is prepared and diluted to an appropriate concentration.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: An isocratic or gradient mobile phase of acetonitrile and water is commonly used.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: A UV detector is set to a wavelength where this compound has significant absorbance (e.g., around 220-240 nm).
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main this compound peak relative to the total peak area in the chromatogram.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: A Quantitative and Non-destructive Technique
³¹P-NMR is a powerful tool for the analysis of phospholipids as the phosphorus nucleus provides a unique spectral window with minimal background interference.[2] It is an inherently quantitative method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for accurate purity determination without the need for a reference standard of the impurities.
Experimental Protocol: ³¹P-NMR for this compound Purity
-
Sample Preparation: A known amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃ with a small amount of methanol-d₄). An internal standard with a known concentration and a distinct ³¹P chemical shift can be added for absolute quantification.
-
NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer is used.
-
Acquisition: A standard one-pulse ³¹P-NMR experiment is performed with appropriate relaxation delays to ensure full signal recovery for accurate integration. Proton decoupling is used to simplify the spectrum.
-
-
Data Analysis: The purity is calculated by integrating the area of the main this compound signal and comparing it to the total integral of all phosphorus-containing signals in the spectrum.
Visualizing the Workflow and Context
To better understand the process of purity assessment and the context of this compound, the following diagrams are provided.
References
Unveiling the Pro-thrombotic Landscape of Oxidized Phospholipids: A Comparative Analysis of KDdiA-PC and Other OxPLs
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative pro-thrombotic activities of various oxidized phospholipids (B1166683) (oxPLs), with a focus on 1-palmitoyl-2-(9-keto-12-oxo-10-dodecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC). This document provides a synthesis of experimental data, detailed methodologies, and visual representations of key biological processes to facilitate a deeper understanding of the thrombotic potential of these bioactive lipids.
Oxidized phospholipids (oxPLs) are a diverse class of molecules generated from the oxidation of cellular phospholipids. They are increasingly recognized as key mediators in the pathogenesis of various inflammatory and cardiovascular diseases, including thrombosis. Understanding the specific pro-thrombotic activities of individual oxPL species is crucial for the development of targeted therapeutic interventions. This guide provides a comparative analysis of the pro-thrombotic activity of this compound, a prominent member of the oxidized phosphatidylcholine (oxPC) family that binds to the scavenger receptor CD36, against other well-characterized oxPLs.
Comparative Pro-thrombotic Activity of Oxidized Phospholipids
The pro-thrombotic potential of oxPLs is multifaceted, encompassing their ability to activate platelets, induce the expression of tissue factor (TF) in endothelial cells, and enhance thrombin generation. The following tables summarize the available quantitative and qualitative data on the pro-thrombotic activities of this compound and other notable oxPLs.
Table 1: Comparative Effects of Oxidized Phospholipids on Platelet Activation
| Oxidized Phospholipid (oxPL) | Receptor(s) | Key Effect on Platelets | Quantitative Data (Concentration/EC50) |
| This compound | CD36 | Promotes platelet activation and aggregation.[1] | Specific EC50 for aggregation not readily available. Induces P-selectin expression.[2] |
| KOdiA-PC | CD36 | Potent inducer of platelet activation.[3] | Induces P-selectin expression.[2] |
| POVPC (1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine) | PAFR (disputed), others | Induces platelet shape change.[4] Does not induce aggregation on its own.[5] | 5 µM required for bioactivity on monocytes.[4] |
| PGPC (1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine) | Unknown | Induces platelet shape change.[4] | 5 µM required for bioactivity on monocytes.[4] |
| HETE-PE (Hydroxyeicosatetraenoyl-phosphatidylethanolamine) | Unknown | Enhances thrombin generation on platelet surface.[6] | - |
| HETE-PC (Hydroxyeicosatetraenoyl-phosphatidylcholine) | Unknown | Enhances thrombin generation on platelet surface.[6] | - |
Note: Direct comparative studies with standardized conditions are limited. The effective concentrations and potencies can vary significantly depending on the experimental setup.
Table 2: Comparative Effects of Oxidized Phospholipids on Endothelial Cell Pro-thrombotic Activity
| Oxidized Phospholipid (oxPL) | Key Effect on Endothelial Cells | Quantitative Data |
| OxPAPC (Oxidized PAPC mixture containing various oxPLs) | Induces Tissue Factor (TF) expression.[7][8] | Apparent saturation at ~100 µg/mL.[7] |
| PGPC | Induces Tissue Factor (TF) expression.[4] | - |
| POVPC | Does not induce Tissue Factor (TF) expression.[4] | - |
| PONPC (1-palmityl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine) | Inhibits Tissue Factor Pathway Inhibitor (TFPI).[4] | - |
| PAzPC (1-palmityl-2-azelaoyl-sn-glycero-3-phosphocholine) | Inhibits Tissue Factor Pathway Inhibitor (TFPI).[4] | - |
Table 3: Comparative Effects of Oxidized Phospholipids on Thrombin Generation
| Oxidized Phospholipid (oxPL) | Effect on Thrombin Generation | Context |
| HETE-PE | Enhances thrombin generation.[6] | In factor-deficient plasma.[6] |
| HETE-PC | Enhances thrombin generation.[6] | In factor-deficient plasma.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key assays used to assess the pro-thrombotic activity of oxPLs.
Platelet Activation Assay (P-selectin Expression)
This assay quantifies the surface expression of P-selectin, a marker of platelet α-granule secretion and activation, using flow cytometry.
-
Platelet Preparation: Human or mouse platelets are isolated from whole blood by centrifugation to obtain platelet-rich plasma (PRP).
-
Stimulation: Platelets are incubated with varying concentrations of the test oxPL (e.g., this compound) or a vehicle control for a specified time at 37°C.
-
Staining: Platelets are then incubated with a fluorescently labeled antibody against P-selectin (CD62P).
-
Flow Cytometry: The fluorescence intensity of individual platelets is measured using a flow cytometer. An increase in fluorescence indicates increased P-selectin expression and platelet activation.
Endothelial Cell Tissue Factor (TF) Activity Assay
This assay measures the procoagulant activity of tissue factor expressed on the surface of endothelial cells.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other endothelial cell lines are cultured to confluence in multi-well plates.
-
Stimulation: The cells are treated with different concentrations of oxPLs for a defined period (e.g., 4-6 hours).
-
Assay: A one-stage clotting assay is performed directly on the cell monolayer. This involves adding normal human plasma and calcium chloride to the wells and measuring the time to clot formation. A shorter clotting time indicates higher TF activity. Alternatively, a chromogenic assay can be used where the TF-Factor VIIa complex activates Factor X, and the resulting Factor Xa activity is measured using a chromogenic substrate.
Thrombin Generation Assay (TGA)
This assay measures the dynamics of thrombin generation in plasma, providing a global assessment of the procoagulant potential.
-
Plasma Preparation: Platelet-rich plasma (PRP) or platelet-poor plasma (PPP) is prepared from citrated whole blood.
-
Assay Setup: The plasma is mixed with a reagent containing a thrombin-specific fluorogenic substrate and a trigger for coagulation (e.g., a low concentration of tissue factor and phospholipids). The oxPL of interest can be added to assess its effect.
-
Measurement: The fluorescence generated by the cleavage of the substrate by thrombin is monitored over time in a fluorometer.
-
Data Analysis: The rate and total amount of thrombin generated are calculated to produce a thrombogram, from which parameters like lag time, peak thrombin, and endogenous thrombin potential (ETP) are derived.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in oxPL-induced thrombosis is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Signaling pathway of this compound-induced platelet activation via the CD36 receptor.
Caption: Experimental workflow for measuring platelet activation by P-selectin expression.
Caption: Experimental workflow for the thrombin generation assay.
References
- 1. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dyslipidemia-associated atherogenic oxidized lipids induce platelet hyperactivity through phospholipase Cγ2-dependent reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of oxidized phospholipids in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Identification and Cardiovascular Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of platelet adhesion by oxidized lipoproteins and oxidized phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatically oxidized phospholipids restore thrombin generation in coagulation factor deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Oxidized Phospholipids in Healthy and Diseased Lung Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the High-Affinity Embrace: Structural Determinants of KDdiA-PC's Interaction with CD36
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The scavenger receptor CD36 is a key player in a multitude of physiological and pathological processes, including lipid metabolism, inflammation, and atherosclerosis. Its interaction with various ligands, particularly oxidized phospholipids (B1166683) like 9-keto-10-dodecendioic acid esters of 2-lysoPC (KDdiA-PC), is of significant interest in understanding disease mechanisms and developing targeted therapeutics. This guide provides a comprehensive comparison of this compound's binding to CD36 with other relevant ligands, supported by experimental data and detailed methodologies.
Unraveling the Binding Interface: Key Structural Features
The high-affinity interaction between this compound and CD36 is dictated by specific structural motifs on both the ligand and the receptor. A pivotal feature of oxidized phosphatidylcholines (oxPCs) that serve as high-affinity ligands for CD36 is an sn-2 acyl group containing a terminal γ-hydroxy(or oxo)-α,β-unsaturated carbonyl.[1] This structural characteristic, present in this compound, is crucial for recognition by the receptor.
On the CD36 side, a major binding site for oxidized phospholipids and oxidized low-density lipoprotein (oxLDL) has been identified within the amino acid region 157-171.[1] Central to this interaction are two conserved, positively charged lysine (B10760008) residues at positions 164 and 166.[1] Site-directed mutagenesis studies have demonstrated that neutralizing these lysines, for instance by replacing them with alanine, abolishes the binding of oxLDL.[1] This highlights the critical role of electrostatic interactions between the positively charged lysines on CD36 and the negatively charged moieties on ligands like this compound.
Performance Comparison: this compound vs. Alternative CD36 Ligands
To contextualize the high affinity of this compound for CD36, it is essential to compare its binding parameters with those of other known CD36 ligands. The following table summarizes available quantitative data, primarily from competition assays and direct binding studies. It is important to note that binding affinities can vary depending on the specific experimental conditions, the form of the CD36 protein used (e.g., full-length, ectodomain, or peptide fragment), and the method of ligand presentation (e.g., in solution, vesicles, or on lipoproteins).
| Ligand | Ligand Type | Binding Affinity Metric | Value | Experimental System |
| This compound | Oxidized Phospholipid | High Affinity (qualitative) | - | GST-CD36 fusion protein binding assay[1] |
| KOdiA-PC | Oxidized Phospholipid | IC50 | ~10 µM | Competition with 125I-NO2-LDL binding to CD36-expressing cells[2] |
| Oxidized LDL (oxLDL) | Lipoprotein | Half-maximal binding | ~22 nM | Binding to GST-CD36(118-182) fusion protein[1] |
| PSPC | Synthetic Phospholipid | IC50 | ~15 µM | Competition with 125I-NO2-LDL binding to CD36-expressing cells[2] |
| PDPC | Synthetic Phospholipid | IC50 | ~20 µM | Competition with 125I-NO2-LDL binding to CD36-expressing cells[2] |
| Oleic Acid | Long-Chain Fatty Acid | IC50 | 0.25 mM | Inhibition of Alexa Fluor-labeled oxLDL binding to a CD36 peptide[3] |
| Linoleic Acid | Long-Chain Fatty Acid | IC50 | 0.97 mM | Inhibition of Alexa Fluor-labeled oxLDL binding to a CD36 peptide[3] |
| α-Linolenic Acid | Long-Chain Fatty Acid | IC50 | 1.2 mM | Inhibition of Alexa Fluor-labeled oxLDL binding to a CD36 peptide[3] |
Note: IC50 values represent the concentration of the ligand required to inhibit 50% of the binding of a labeled reference ligand. A lower IC50 value generally indicates a higher binding affinity.
Experimental Corner: Protocols for Key Assays
Reproducible and rigorous experimental design is paramount in studying protein-ligand interactions. Below are detailed methodologies for key experiments used to characterize the binding of ligands like this compound to CD36.
Experimental Workflow: Characterizing Ligand-CD36 Interaction
References
- 1. Mapping and Characterization of the Binding Site for Specific Oxidized Phospholipids and Oxidized Low Density Lipoprotein of Scavenger Receptor CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unsaturated long-chain fatty acids inhibit the binding of oxidized low-density lipoproteins to a model CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Cellular Specificity of KDdiA-PC: A Comparative Guide to Off-Target Effect Analysis
For Researchers, Scientists, and Drug Development Professionals
In the study of cellular processes involving scavenger receptors, the oxidized phospholipid KDdiA-PC (9-keto-10-dodecendioic acid ester of 2-lyso-PC) has emerged as a critical chemical probe for elucidating the role of CD36. As a high-affinity ligand for this class B scavenger receptor, this compound is instrumental in research on atherosclerosis, inflammation, and lipid metabolism. However, the utility of any chemical probe is contingent on its specificity. This guide provides a framework for evaluating the potential off-target effects of this compound in cellular assays, offering a comparative analysis with alternative ligands and detailing essential experimental protocols.
Understanding this compound and its On-Target Activity
This compound is a specific type of oxidized phosphatidylcholine that has been identified as a key ligand for the scavenger receptor CD36. Its primary, or "on-target," effect is the binding to CD36, which can initiate a variety of downstream signaling cascades. These pathways are implicated in the recognition and uptake of oxidized low-density lipoprotein (oxLDL), foam cell formation, and the modulation of inflammatory responses.
Comparison of this compound with Alternative Scavenger Receptor Ligands
To properly contextualize the activity of this compound, it is useful to compare it with other molecules that interact with CD36 and other scavenger receptors. The choice of probe can significantly influence experimental outcomes, and understanding their differing specificities is crucial.
| Ligand/Probe | Primary Target(s) | Key Characteristics & Known Effects | Common Applications |
| This compound | CD36 | High-affinity oxidized phospholipid ligand. Induces foam cell formation and platelet hyper-reactivity.[1] | Studying CD36-mediated oxLDL uptake, atherosclerosis research. |
| KOdiA-PC | CD36 | Another oxidized phosphatidylcholine, structurally similar to this compound, that also serves as a high-affinity ligand for CD36. | Often used in conjunction with this compound to study CD36 signaling. |
| Oxidized LDL (oxLDL) | CD36, SR-A, LOX-1, and other scavenger receptors | A complex mixture of oxidized lipids and proteins. A primary driver of foam cell formation in atherosclerosis. | Inducing experimental atherosclerosis in cell culture and animal models. |
| Thrombospondin-1 (TSP-1) | CD36, Integrins | A large, multimodular glycoprotein (B1211001) that binds to CD36 and modulates angiogenesis, cell adhesion, and proliferation.[2] | Investigating anti-angiogenic pathways and cell-matrix interactions. |
| Long-Chain Fatty Acids | CD36, Fatty Acid Transport Proteins (FATPs) | Transported into cells via CD36, impacting cellular metabolism. | Studying lipid metabolism and its role in diseases like diabetes and cancer.[3] |
| Fucoidan / Poly-inosinic acid (Poly I) | Class A Scavenger Receptors (SR-A) | Polyanionic ligands used to probe the function of SR-A. Can inhibit the uptake of SR-A ligands. | Differentiating between SR-A and CD36-mediated uptake. |
| Inactive Analogs | N/A (Control) | Structurally similar to the active probe but lacking the key functional groups for target binding. | Used as a negative control to distinguish on-target from non-specific or off-target effects. |
Experimental Protocols for Evaluating On- and Off-Target Effects
A multi-pronged approach is essential for a thorough evaluation of this compound's specificity. Below are detailed protocols for key cellular assays.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a specific receptor (e.g., CD36).
Objective: To determine the binding affinity and specificity of this compound for CD36.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., HEK293 cells transfected with human CD36).
-
Homogenize the cells in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in a suitable binding buffer.
-
Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled CD36 ligand (e.g., [125I]-oxLDL), and varying concentrations of unlabeled this compound.
-
Include control wells with no competitor (total binding) and wells with a high concentration of a known non-radioactive ligand to determine non-specific binding.
-
Incubate the plate at a specified temperature and duration to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Macrophage Foam Cell Formation Assay
This assay assesses the functional consequence of CD36 activation by measuring the uptake of oxidized lipids and the formation of "foam cells," a hallmark of early atherosclerosis.
Objective: To quantify the ability of this compound to induce lipid accumulation in macrophages and to test for inhibition by potential off-target modulators.
Methodology:
-
Cell Culture and Treatment:
-
Plate macrophages (e.g., primary peritoneal macrophages or a cell line like RAW 264.7) in a multi-well plate.
-
Treat the cells with this compound or other test compounds (e.g., oxLDL as a positive control) for 24-48 hours.
-
-
Lipid Staining:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the intracellular lipid droplets with Oil Red O or Nile Red solution for a specified time.[4]
-
Wash the cells to remove excess stain.
-
-
Quantification:
-
Microscopy: Visualize the stained lipid droplets using light or fluorescence microscopy and capture images. The extent of foam cell formation can be scored qualitatively or semi-quantitatively.
-
Spectrophotometry: For a more quantitative measure, after staining with Oil Red O, the dye can be extracted from the cells using isopropanol, and the absorbance of the extract can be measured at a specific wavelength (e.g., 518 nm).[5]
-
Global Cellular Response Profiling
To identify potential off-target effects, it is crucial to assess the broader cellular responses to this compound treatment.
-
Transcriptomics (RNA-Seq): This technique provides a global view of changes in gene expression following treatment with this compound. By analyzing the differentially expressed genes, researchers can identify unexpected pathway activation or suppression, suggesting potential off-target interactions.
-
Proteomics (Mass Spectrometry): Quantitative proteomics can identify changes in protein expression and post-translational modifications induced by this compound. This can reveal off-target effects at the protein level, such as the unintended activation of kinases or other signaling molecules.
-
Cell Viability and Apoptosis Assays: Standard assays (e.g., MTT, trypan blue exclusion, Annexin V/PI staining) should be performed to determine if this compound induces cytotoxicity at concentrations used for on-target studies. Cytotoxicity at low concentrations may indicate off-target effects.
Visualizing Workflows and Pathways
To aid in the conceptualization of these experimental approaches and the underlying biology, the following diagrams are provided.
Caption: Workflow for evaluating on- and off-target effects of this compound.
Caption: Simplified CD36 signaling pathway activated by this compound.
Conclusion
References
- 1. Class B Scavenger Receptor CD36 as a Potential Therapeutic Target in Inflammation Induced by Danger-Associated Molecular Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD36 Signaling in Diabetic Cardiomyopathy [aginganddisease.org]
- 4. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of KDdiA-PC
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like KDdiA-PC (1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine) are paramount to ensuring laboratory safety and environmental protection. While specific disposal instructions are provided in the Safety Data Sheet (SDS) delivered by the manufacturer upon purchase, this guide outlines the essential, immediate safety and logistical information for the proper disposal of this compound and similar hazardous chemical waste in a laboratory setting.
Immediate Safety and Handling Precautions
According to product information, this compound should be considered a hazardous material.[1] Therefore, all personnel must adhere to strict safety protocols when handling this compound. This includes wearing appropriate personal protective equipment (PPE) at all times.
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any aerosols or dust. |
It is crucial to wash hands thoroughly after handling the material.[1] In case of accidental contact, refer to the first-aid measures outlined in the product-specific Safety Data Sheet. General first-aid measures for chemical exposure include immediately flushing the affected area with copious amounts of water and seeking medical attention.
Step-by-Step Disposal Workflow
The proper disposal of this compound, as with any hazardous laboratory chemical, follows a structured procedure to ensure safety and regulatory compliance. The following workflow provides a general guideline that should be adapted to the specific protocols of your institution and the information contained in the this compound SDS.
Experimental Protocols for Waste Neutralization
It is important to note that chemical neutralization or treatment of hazardous waste should only be performed by trained personnel following validated and approved institutional protocols. The Safety Data Sheet for this compound will provide specific information on its chemical properties and reactivity, which is essential for any consideration of in-lab treatment. Generally, due to the complex nature of compounds like this compound, in-lab treatment is not recommended. The standard and safest procedure is disposal through a licensed professional waste management service.
Logistical and Operational Disposal Plan
A robust disposal plan is critical for laboratory safety and regulatory compliance. The following table outlines the key logistical steps for the disposal of this compound waste.
| Step | Action | Key Considerations |
| 1. Waste Identification & Segregation | Identify this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, tubes). Segregate this waste from non-hazardous and other types of chemical waste. | Avoid mixing incompatible chemicals. Store in a container compatible with the chemical properties of this compound. |
| 2. Container Labeling | Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound" and "1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine"), and any other information required by your institution. | Proper labeling is a legal requirement and ensures safe handling by waste management personnel. |
| 3. Secure Storage | Store the sealed waste container in a designated, secure, and well-ventilated area away from general laboratory traffic. | This prevents accidental spills, exposure, and unauthorized access. |
| 4. Professional Disposal | Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste by a licensed and certified chemical waste disposal company. | Disposal of hazardous waste is regulated by federal, state, and local laws. |
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to all institutional and regulatory protocols for chemical waste disposal.
References
Personal protective equipment for handling KDdiA-PC
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for the handling of KDdiA-PC (1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory to minimize risk and ensure product integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an oxidized phospholipid provided as a solution in ethanol (B145695).[1][2] While comprehensive toxicological data for this compound is not widely available, the compound should be treated as potentially hazardous.[2] The primary immediate hazards are associated with the solvent, ethanol, which is flammable and an irritant. Exposure to this compound itself via ingestion, inhalation, or skin and eye contact must be avoided.[2]
A multi-layered approach to PPE is required to provide comprehensive protection.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon any sign of contamination. |
| Eye Protection | Chemical safety goggles with side shields. | Protects eyes from splashes and aerosols of the ethanol solution. |
| Body Protection | A flame-resistant lab coat with long sleeves and elastic cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Not generally required when handling small quantities within a certified chemical fume hood. | Use a NIOSH-approved respirator with an organic vapor cartridge if there is a risk of generating aerosols outside of a fume hood. |
Operational Plan: Step-by-Step Handling Protocol
All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure and in an area equipped with an eyewash station and safety shower.
2.1. Receiving and Storage
-
Upon receipt, immediately transfer the vial to a -80°C freezer for storage.[2]
-
The storage area should be clearly labeled to indicate the presence of a chemical compound.
-
Log the receipt date and quantity in the laboratory inventory system.
2.2. Preparation for Use
-
Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
-
Assemble all necessary equipment (e.g., micropipettes, sterile tubes, solvent) within the chemical fume hood.
-
Don all required PPE as specified in the table above.
2.3. Aliquoting and Dilution
-
This compound is supplied in ethanol.[1] If a different solvent is required, the ethanol can be evaporated under a gentle stream of nitrogen. Immediately add the new solvent, such as DMSO or dimethylformamide, to the desired concentration.[2]
-
For biological experiments, further dilutions into aqueous buffers should be made just prior to use. Aqueous solutions of this compound are not recommended for storage for more than one day.[2]
-
Use positive displacement pipettes for accurate handling of the ethanol-based solution.
-
Immediately cap the stock vial and return it to -80°C storage.
2.4. Waste Disposal
-
All disposable materials that have come into contact with this compound, including pipette tips, tubes, and gloves, must be disposed of as hazardous chemical waste.
-
Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Follow all institutional and local regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from retrieval to disposal.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
